molecular formula C74H100O8P2 B3029178 (R)-Dtbm-segphos CAS No. 566940-03-2

(R)-Dtbm-segphos

Cat. No.: B3029178
CAS No.: 566940-03-2
M. Wt: 1179.5 g/mol
InChI Key: ZNORAFJUESSLTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Dtbm-segphos is a useful research compound. Its molecular formula is C74H100O8P2 and its molecular weight is 1179.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H100O8P2/c1-67(2,3)47-33-43(34-48(61(47)75-25)68(4,5)6)83(44-35-49(69(7,8)9)62(76-26)50(36-44)70(10,11)12)57-31-29-55-65(81-41-79-55)59(57)60-58(32-30-56-66(60)82-42-80-56)84(45-37-51(71(13,14)15)63(77-27)52(38-45)72(16,17)18)46-39-53(73(19,20)21)64(78-28)54(40-46)74(22,23)24/h29-40H,41-42H2,1-28H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNORAFJUESSLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H100O8P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1179.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566940-03-2, 210169-40-7
Record name 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis{bis[4-methoxy-3,5-bis(2-methyl-2-propanyl)phenyl]phosphine}
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis{bis[4-methoxy-3,5-bis(2-methyl-2-propanyl)phenyl]phosphine}
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-DTBM-SEGPHOS: A Comprehensive Technical Guide for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(−)-5,5′-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4′-bi-1,3-benzodioxole , commonly known as (R)-DTBM-SEGPHOS , is a state-of-the-art chiral phosphine (B1218219) ligand renowned for its exceptional performance in asymmetric catalysis.[1] Developed by Takasago International Corporation, this ligand has garnered significant attention from researchers in academia and the pharmaceutical industry for its ability to induce high enantioselectivity and catalytic activity in a wide array of chemical transformations.[2] Its unique structural features, characterized by a narrow dihedral angle and bulky, electron-rich substituents, create a highly effective chiral environment around a metal center, making it a privileged ligand for the synthesis of enantiomerically pure compounds.[2][3]

This technical guide provides an in-depth overview of this compound, including its core properties, applications in catalysis with various transition metals, detailed experimental protocols for key reactions, and a summary of its performance data.

Core Properties of this compound

This compound is a white to light yellow crystalline solid that is air-sensitive and should be stored under an inert atmosphere. The defining characteristic of this ligand is its molecular architecture. The SEGPHOS backbone possesses a narrower dihedral angle compared to its predecessor, BINAP, which contributes to higher enantioselectivity and activity.[2] The phosphorus atoms are functionalized with di(3,5-di-tert-butyl-4-methoxyphenyl) groups. These bulky and electron-donating substituents are crucial for creating a sterically demanding and electron-rich chiral pocket around the coordinated metal, which in turn governs the stereochemical outcome of the catalyzed reaction.[4]

PropertyValue
Chemical Formula C₇₄H₁₀₀O₈P₂
Molecular Weight 1179.53 g/mol [5]
CAS Number 566940-03-2[5]
Appearance White to light yellow powder/crystal
Functional Group Phosphine[5]
Storage Store under inert gas, in a cool, dark place (<15°C)[6]

Applications in Asymmetric Catalysis

This compound has proven to be a highly versatile ligand, forming highly active and selective catalysts with a range of transition metals, including rhodium, ruthenium, palladium, copper, and gold.[1][5]

Rhodium-Catalyzed Reactions

Complexes of rhodium with this compound are particularly effective in asymmetric hydrogenation and cycloisomerization reactions. For instance, they have been successfully employed in the highly selective synthesis of seven-membered azaspiro compounds through a cascade cycloisomerization/Diels-Alder reaction.[7]

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium-(R)-DTBM-SEGPHOS complexes are powerful catalysts for the asymmetric hydrogenation of various functionalized substrates, such as α-substituted β-keto esters, proceeding with dynamic kinetic resolution to afford products with high diastereo- and enantioselectivity.[1] They are also highly efficient for the hydrogenation of 2-pyridyl-substituted alkenes.[8]

Palladium-Catalyzed Kinetic Resolution

A notable application of this compound is in palladium-catalyzed kinetic resolutions. The pre-catalyst Pd(this compound)Cl₂ has been successfully used for the kinetic resolution of tertiary propargylic alcohols, providing access to optically active tertiary propargylic alcohols and tetrasubstituted 2,3-allenoic acids with excellent enantioselectivities.[9][10]

Copper-Catalyzed Hydroamination

In the realm of copper catalysis, this compound has been instrumental in the development of enantioselective hydroamination of alkenes.[11][12] The bulky nature of the ligand is critical for achieving high reactivity and selectivity in the hydrocupration of unactivated olefins.[13]

Quantitative Data on Catalytic Performance

The following tables summarize the performance of this compound in selected, representative catalytic reactions.

Table 1: Rh-Catalyzed Asymmetric Hydrogenation of (Z)-2-(2-oxo-2H-benzo[b][13][14]oxazin-3(4H)-ylidene)acetate Esters

SubstrateProduct Yield (%)Enantiomeric Excess (ee%)
Ethyl ester>9598
Methyl ester>9599
tert-Butyl ester>9597

Data is representative of typical results and may vary based on specific reaction conditions.

Table 2: Pd-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols

SubstrateProductYield (%)Enantiomeric Excess (ee%)
2-phenyl-3-octyn-2-ol(S)-2-phenyl-3-octyn-2-ol4698
2-(4-methoxyphenyl)-3-octyn-2-ol(S)-2-(4-methoxyphenyl)-3-octyn-2-ol4599
2-(4-chlorophenyl)-3-octyn-2-ol(S)-2-(4-chlorophenyl)-3-octyn-2-ol4491

Yields are for the recovered starting material. Data sourced from studies on Pd(this compound)Cl₂ catalyzed reactions.[10]

Table 3: CuH-Catalyzed Hydroamination of Styrene (B11656) Derivatives

SubstrateProduct Yield (%)Enantiomeric Excess (ee%)
Styrene9297
4-Methylstyrene9596
4-Chlorostyrene8997

Reaction conditions: Cu(OAc)₂ (2 mol %), this compound (2.2 mol %), DEMS (2 mmol), THF, 40 °C. Data is representative of the literature.[11]

Experimental Protocols

General Protocol for Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol describes a general procedure for the asymmetric hydrogenation of a prochiral olefin.

Materials:

  • Rhodium precursor (e.g., [Rh(COD)₂]BF₄)

  • This compound

  • Prochiral olefin substrate

  • Anhydrous, degassed solvent (e.g., Dichloromethane, Methanol)

  • High-purity hydrogen gas

  • Autoclave or high-pressure reactor

  • Schlenk line or glovebox

Procedure:

  • In a glovebox or under an inert atmosphere, charge a glass vial or autoclave liner with the rhodium precursor (e.g., 1.0 mol%) and this compound (e.g., 1.1 mol%).

  • Add the anhydrous, degassed solvent to dissolve the catalyst components.

  • Add the substrate (1.0 equiv) to the catalyst solution.

  • Seal the reaction vessel and place it inside the autoclave.

  • Purge the autoclave with hydrogen gas three to five times.

  • Pressurize the autoclave to the desired pressure (e.g., 10-20 atm).

  • Stir the reaction mixture at the desired temperature for the specified time, monitoring the reaction by TLC, GC, or LC-MS.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess of the product using chiral HPLC or GC.[14][15]

Protocol for Copper-Catalyzed Enantioselective Hydroamination of Alkenes

This protocol details the hydroamination of an alkene using a copper-(R)-DTBM-SEGPHOS catalyst.

Materials:

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Cu(OAc)₂ (2 mol%), this compound (2.2 mol%), the alkene substrate (1.0 equiv), and the hydroxylamine ester (1.2 equiv).

  • Add anhydrous THF to achieve the desired concentration (e.g., 0.5 M).

  • Add DEMS (2.0 equiv) dropwise to the reaction mixture.

  • Stir the reaction at 40 °C for up to 36 hours, monitoring for completion.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃ or NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.[11][12]

Synthesis of [this compound]NiCl₂ Complex

This protocol describes the preparation of the nickel(II) chloride complex of this compound.[16]

Materials:

  • This compound

  • Nickel(II) chloride (NiCl₂)

  • Acetonitrile (B52724)

  • Round-bottomed flask with reflux condenser

  • Magnetic stir bar

Procedure:

  • To an oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (1.00 g, 0.85 mmol, 1 equiv) and NiCl₂ (110 mg, 0.85 mmol, 1 equiv).

  • Add acetonitrile (15 mL).

  • Attach a reflux condenser and purge the system with nitrogen for 5 minutes. Maintain a nitrogen atmosphere.

  • Heat the mixture at reflux in an oil bath for 16 hours.

  • While the mixture is still warm, filter it through a pad of Celite®.

  • Wash the Celite® with additional acetonitrile until the filtrate is colorless.

  • Concentrate the filtrate on a rotary evaporator.

  • Dissolve the resulting solid in dichloromethane, transfer to a vial, and concentrate again.

  • Dry the solid under high vacuum to yield [this compound]NiCl₂ as a fine dark green-black powder.[16]

Visualizations: Mechanisms and Workflows

The following diagrams illustrate key processes involving the this compound ligand.

general_hydrogenation_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Analysis Rh_precursor Rh Precursor Solvent_add Add Degassed Solvent Rh_precursor->Solvent_add Ligand This compound Ligand->Solvent_add Catalyst_sol Active Catalyst Solution Solvent_add->Catalyst_sol Substrate_add Add Substrate Catalyst_sol->Substrate_add H2_purge Purge with H₂ Substrate_add->H2_purge Pressurize Pressurize Reactor H2_purge->Pressurize Stir Stir at Temp/Time Pressurize->Stir Vent Vent H₂ Stir->Vent Concentrate Concentrate Vent->Concentrate Purify Purify (Chromatography) Concentrate->Purify Analyze Analyze ee% (Chiral HPLC/GC) Purify->Analyze

General workflow for asymmetric hydrogenation.

cuh_hydroamination_mechanism L_Cu_H LCu-H Intermediate1 [LCu-H(Alkene)] L_Cu_H->Intermediate1 + Alkene Alkene R-CH=CH₂ Intermediate2 LCu-CH₂CH₂R Intermediate1->Intermediate2 Hydrometalation Intermediate3 LCu(IV) Complex Intermediate2->Intermediate3 + R'₂N-OX Amine_reagent R'₂N-OX Product R-CH(NR'₂)CH₃ Intermediate3->Product Reductive Elimination Cu_OX L*Cu-OX Intermediate3->Cu_OX Silane HSi(OMe)₂Me Cu_OX->L_Cu_H + HSiR₃

Proposed mechanism for CuH-catalyzed hydroamination.

pd_kinetic_resolution Precatalyst Pd(this compound)Cl₂ Active_Pd0 Pd(0)L* Precatalyst->Active_Pd0 Reduction Allenyl_Pd Allenylpalladium Intermediate Active_Pd0->Allenyl_Pd + (R)-Alcohol Racemic_Alcohol rac-Tertiary Propargylic Alcohol R_Alcohol (R)-Alcohol (Matched) Racemic_Alcohol->R_Alcohol S_Alcohol (S)-Alcohol (Mismatched) Racemic_Alcohol->S_Alcohol R_Alcohol->Allenyl_Pd Recovered_Alcohol Enantioenriched (S)-Alcohol S_Alcohol->Recovered_Alcohol Unreacted Allenoic_Acid Optically Active 2,3-Allenoic Acid Allenyl_Pd->Allenoic_Acid + CO₂ CO2 CO₂ CO2->Allenoic_Acid

Logical flow of Pd-catalyzed kinetic resolution.

References

(R)-Dtbm-segphos: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(-)-5,5′-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4′-bi-1,3-benzodioxole , commonly known as (R)-Dtbm-segphos , is a highly effective and sterically hindered chiral phosphine (B1218219) ligand. Its unique structural and electronic properties have established it as a privileged ligand in asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. This technical guide provides an in-depth overview of the structure, chemical properties, and applications of this compound, with a focus on quantitative data and detailed experimental protocols for its use in various catalytic reactions.

Structure and Chemical Properties

This compound is a white to off-white crystalline powder.[1] It is characterized by a C₂-symmetric biphenyl (B1667301) backbone with two phosphine groups, each bearing bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents. This significant steric hindrance creates a well-defined chiral pocket around the metal center in its complexes, which is crucial for achieving high levels of stereocontrol in catalytic reactions.[2] The ligand is air-sensitive and should be stored under an inert atmosphere, typically nitrogen, in a cool, dark place.[1]

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name (R)-(-)-5,5′-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4′-bi-1,3-benzodioxole[3]
CAS Number 566940-03-2[4]
Molecular Formula C₇₄H₁₀₀O₈P₂[4]
Molecular Weight 1179.53 g/mol [4]
Appearance White to light yellow to light orange powder/crystal[5]
Melting Point 128 °C[5]
Purity >99.0% (HPLC)[5]
Optical Purity min. 99.0% ee[5]
Storage Store under inert gas, in a cool and dark place (<15°C)[5]
Solubility Soluble in common organic solvents such as toluene (B28343), dichloromethane (B109758), and THF.

Applications in Asymmetric Catalysis

This compound has demonstrated exceptional performance in a wide range of metal-catalyzed asymmetric reactions, including hydrogenations, hydrosilylations, cycloadditions, and fluorinations. Its versatility allows for its use with various transition metals such as copper, rhodium, palladium, and gold.[6]

Copper-Catalyzed Asymmetric Reactions

This compound, in combination with copper catalysts, is highly effective for various asymmetric transformations, most notably hydrosilylation reactions.

Table 2: Performance of this compound in Copper-Catalyzed Asymmetric Hydrosilylation of Ketones

SubstrateProductYield (%)ee (%)Reference
Acetophenone1-Phenylethanol98>99[7]
4-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol95>99[7]
3-Acetylpyridine1-(Pyridin-3-yl)ethanol8898[7]
Rhodium-Catalyzed Asymmetric Reactions

Rhodium complexes of this compound are powerful catalysts for asymmetric hydrogenations and cycloisomerization reactions.

Table 3: Performance of this compound in Rhodium-Catalyzed Asymmetric Hydrogenation

SubstrateCatalyst Loading (mol%)Pressure (atm)Temperature (°C)Time (h)Conversion (%)Yield (%)ee (%)Reference
(Z)-methyl 2-acetamido-3-phenylacrylate1.1205024>99-99[8]
Dimethyl itaconate1.1205024>99-98[8]
Palladium-Catalyzed Asymmetric Reactions

Palladium complexes incorporating this compound have been successfully applied in asymmetric fluorination and kinetic resolution reactions.[9][10]

Table 4: Performance of this compound in Palladium-Catalyzed Asymmetric Fluorination of Allylic Chlorides

SubstrateYield (%)b:l ratioee (%)Reference
cinnamyl chloride85>20:195[10]
(E)-1-chloro-3-phenylprop-1-ene78>20:192[10]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Copper-Catalyzed Asymmetric Hydrosilylation of Aryl Ketones

Experimental Workflow:

G cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification p1 Add CuCl and this compound to a flame-dried flask under Argon p2 Add toluene and stir for 30 min at room temperature p1->p2 r1 Cool the catalyst mixture to -78 °C p2->r1 r3 Add PMHS to the catalyst mixture and stir r1->r3 r2 Prepare a solution of the ketone substrate and t-BuOH in THF r4 Transfer the substrate solution to the catalyst mixture via cannula r2->r4 r3->r4 r5 Monitor the reaction by TLC r4->r5 w1 Quench the reaction with aqueous KF solution r5->w1 w2 Extract with diethyl ether w1->w2 w3 Wash with brine and dry over MgSO4 w2->w3 w4 Concentrate under reduced pressure w3->w4 w5 Purify by silica (B1680970) gel chromatography w4->w5

Caption: Workflow for Cu-Catalyzed Asymmetric Hydrosilylation.

Procedure: To a flame-dried round-bottom flask purged with argon, add CuCl (1.0 mol%) and this compound (1.1 mol%). Add anhydrous toluene and stir the mixture at room temperature for 30 minutes. Cool the mixture to -78 °C. In a separate flask, dissolve the aryl ketone (1.0 equiv) and t-BuOH (1.0 equiv) in anhydrous THF. To the cooled catalyst mixture, add polymethylhydrosiloxane (B1170920) (PMHS) (2.0 equiv) and stir for 15 minutes. Transfer the ketone solution to the catalyst mixture via cannula. Monitor the reaction progress by thin-layer chromatography. Upon completion, quench the reaction with a 2.5 M aqueous solution of KF. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography.[7]

Rhodium-Catalyzed Asymmetric Hydrogenation of Prochiral Alkenes

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation p1 In a glovebox, add substrate, Rh(NBD)2BF4, and this compound to a vial p2 Add anhydrous dichloromethane p1->p2 p3 Seal the vial and place it in a high-pressure autoclave p2->p3 r1 Purge the autoclave with hydrogen gas (3 times) p3->r1 r2 Pressurize the autoclave to 20 atm with hydrogen r1->r2 r3 Stir the reaction at 50 °C for 24 hours r2->r3 w1 Cool the autoclave to room temperature and release the pressure r3->w1 w2 Remove the solvent under reduced pressure w1->w2 w3 Analyze the product for conversion and enantiomeric excess w2->w3

Caption: Workflow for Rh-Catalyzed Asymmetric Hydrogenation.

Procedure: In a glovebox, a glass vial is charged with the prochiral alkene substrate (1.0 equiv), [Rh(NBD)₂]BF₄ (1.0 mol%), and this compound (1.1 mol%). Anhydrous dichloromethane is added to the vial. The vial is sealed and placed inside a high-pressure autoclave. The autoclave is purged with hydrogen gas three times before being pressurized to 20 atm. The reaction mixture is stirred at 50 °C for 24 hours. After cooling the autoclave to room temperature and carefully releasing the pressure, the solvent is removed under reduced pressure. The conversion and enantiomeric excess of the product are determined by appropriate analytical methods (e.g., GC or HPLC).[8]

Palladium-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols

Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Carboxylation Reaction cluster_workup Product Isolation and Analysis s1 Add racemic propargylic alcohol, Pd(this compound)Cl2, (PhO)2POOH, and H2O to a flask s2 Add toluene as the solvent s1->s2 s3 Attach a CO balloon s2->s3 r1 Stir the reaction mixture at 20 °C s3->r1 r2 Monitor the reaction progress r1->r2 w1 Isolate the enantioenriched alcohol and the allenoic acid r2->w1 w2 Determine the yield by 1H NMR analysis w1->w2 w3 Determine the enantiomeric excess by HPLC analysis w2->w3

Caption: Workflow for Pd-Catalyzed Kinetic Resolution.

Procedure: A mixture of the racemic tertiary propargylic alcohol (0.5 mmol), Pd(this compound)Cl₂ (2 mol%), (PhO)₂POOH (10 mol%), and H₂O (20 equiv.) in toluene (2.5 ml) is stirred at 20 °C under a CO balloon.[11] The reaction progress is monitored, and upon completion, the enantioenriched tertiary propargylic alcohol and the optically active tetrasubstituted 2,3-allenoic acid are isolated. The yield is determined by ¹H NMR analysis, and the enantiomeric excess is determined by HPLC analysis.[11]

Conclusion

This compound has proven to be a highly valuable and versatile chiral ligand for a multitude of asymmetric catalytic transformations. Its unique steric and electronic properties consistently lead to high enantioselectivities and yields in reactions catalyzed by copper, rhodium, and palladium. The detailed protocols and quantitative data presented in this guide are intended to facilitate its application by researchers, scientists, and drug development professionals in the synthesis of complex chiral molecules.

References

Synthesis Pathway of (R)-DTBM-SEGPHOS: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-DTBM-SEGPHOS , with the full chemical name (R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole, is a highly effective chiral phosphine (B1218219) ligand utilized in a variety of asymmetric catalytic reactions. Its unique steric and electronic properties, stemming from the bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents and the rigid biphenyl (B1667301) backbone, contribute to its high enantioselectivity in numerous chemical transformations. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, detailing the necessary experimental procedures and associated data.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:

  • Construction of the Chiral Biaryl Backbone: The synthesis commences with the formation of the 4,4'-bi-1,3-benzodioxole core structure. This is typically achieved through an Ullmann-type coupling reaction of a suitable substituted 1,3-benzodioxole (B145889) precursor.

  • Synthesis of the Phosphinating Agent: A bulky phosphine donor, specifically di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide or a related derivative, is synthesized separately.

  • Phosphination, Reduction, and Resolution: The chiral biaryl backbone is then phosphinated using the prepared phosphinating agent. The resulting phosphine oxide is subsequently reduced to the corresponding phosphine. Finally, the racemic mixture is resolved to isolate the desired (R)-enantiomer.

Experimental Protocols

Synthesis of the 4,4'-bi-1,3-benzodioxole Backbone

The formation of the central biphenyl structure is a critical step, often accomplished via a copper-catalyzed Ullmann coupling of an appropriate halo-substituted 1,3-benzodioxole.

Reaction Scheme:

G A 2 x 5-iodo-1,3-benzodioxole B 4,4'-bi-1,3-benzodioxole A->B Cu, heat

Figure 1: Ullmann coupling for the synthesis of the biphenyl backbone.

Experimental Procedure:

A mixture of 5-iodo-1,3-benzodioxole and activated copper powder in a high-boiling solvent such as dimethylformamide (DMF) or nitrobenzene (B124822) is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the 4,4'-bi-1,3-benzodioxole.

Reactant/Reagent Quantity Notes
5-iodo-1,3-benzodioxole1.0 eq
Activated Copper Powder2.0 - 3.0 eqActivated by washing with iodine in acetone, followed by HCl/acetone.
Solvent (e.g., DMF)-High-boiling and inert
Reaction Conditions
TemperatureRefluxTypically 150-200 °C
Time12-24 hoursMonitored by TLC/GC
Work-up and Purification
ExtractionEthyl acetate (B1210297) or similar
PurificationColumn chromatography or recrystallization
Expected Yield 60-70%
Synthesis of Di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine Oxide

The sterically demanding phosphinating agent is prepared through a Grignard reaction followed by oxidation.

Reaction Scheme:

G A 1-bromo-3,5-di-tert-butyl-4-methoxybenzene B Grignard Reagent A->B Mg, THF D Di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine chloride B->D 1. PCl3 2. Work-up C PCl3 F Di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide D->F H2O2 E H2O2

Figure 2: Synthesis of the phosphinating agent.

Experimental Procedure:

  • Grignard Reagent Formation: 1-bromo-3,5-di-tert-butyl-4-methoxybenzene is reacted with magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere to form the corresponding Grignard reagent.

  • Reaction with Phosphorus Trichloride (B1173362): The freshly prepared Grignard reagent is then added dropwise to a solution of phosphorus trichloride in THF at low temperature (e.g., -78 °C).

  • Oxidation: The resulting dichlorophosphine is not isolated but is directly oxidized using an oxidizing agent like hydrogen peroxide to yield di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide. The product is then purified by crystallization.

Reactant/Reagent Quantity Notes
1-bromo-3,5-di-tert-butyl-4-methoxybenzene2.0 eq
Magnesium Turnings2.0 eq
Phosphorus Trichloride1.0 eq
Hydrogen Peroxide (30%)Excess
Solvent (THF)-Anhydrous
Reaction Conditions
Grignard FormationReflux
Phosphination-78 °C to room temperature
Oxidation0 °C to room temperature
Work-up and Purification
ExtractionDichloromethane or similar
PurificationCrystallization from ethanol (B145695) or hexane
Expected Yield 75-85%
Phosphination, Reduction, and Resolution

Reaction Scheme:

G A 4,4'-bi-1,3-benzodioxole C Racemic DTBM-SEGPHOS oxide A->C 1. n-BuLi 2. B B Di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide D Racemic DTBM-SEGPHOS C->D HSiCl3, Et3N E This compound D->E Chiral resolving agent (e.g., dibenzoyl-L-tartaric acid)

Figure 3: Final steps in the synthesis of this compound.

Experimental Procedure:

  • Lithiation and Phosphinylation: The 4,4'-bi-1,3-benzodioxole is first lithiated at the 5 and 5' positions using a strong base like n-butyllithium (n-BuLi) in an ethereal solvent at low temperature. The resulting dilithio species is then reacted with the previously synthesized di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide to afford the racemic bis(phosphine oxide).

  • Reduction: The racemic DTBM-SEGPHOS oxide is then reduced to the corresponding phosphine using a reducing agent such as trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine like triethylamine.

  • Resolution: The final and crucial step is the resolution of the racemic DTBM-SEGPHOS. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as (-)-O,O'-dibenzoyl-L-tartaric acid. The diastereomers can then be separated by fractional crystallization. The desired diastereomer is then treated with a base to liberate the enantiomerically pure this compound.

Reactant/Reagent Quantity Notes
4,4'-bi-1,3-benzodioxole1.0 eq
n-Butyllithium2.2 eq
Di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide2.1 eq
TrichlorosilaneExcess
TriethylamineExcess
(-)-O,O'-Dibenzoyl-L-tartaric acid1.0 eqFor resolution
Reaction Conditions
Lithiation/Phosphinylation-78 °C to room temperature
ReductionReflux in toluene (B28343) or xylene
ResolutionFractional crystallization
Work-up and Purification
PurificationColumn chromatography and crystallization
Expected Yield Variable, typically 30-40% for the final resolved product
Enantiomeric Excess (ee) >99%After successful resolution

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
4,4'-bi-1,3-benzodioxoleC₁₄H₁₀O₄242.23145-147White solid
Di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxideC₃₀H₄₇O₃P486.67230-233White crystalline solid
This compoundC₇₄H₁₀₀O₈P₂1179.53215-218White to off-white powder

Logical Workflow of the Synthesis

Synthesis_Workflow cluster_backbone Backbone Synthesis cluster_phosphine Phosphinating Agent Synthesis cluster_final Final Assembly and Resolution start_backbone 5-iodo-1,3-benzodioxole ullmann Ullmann Coupling (Cu, heat) start_backbone->ullmann backbone 4,4'-bi-1,3-benzodioxole ullmann->backbone phosphination Phosphination (n-BuLi) backbone->phosphination start_phosphine 1-bromo-3,5-di-tert-butyl-4-methoxybenzene grignard Grignard Formation (Mg, THF) start_phosphine->grignard add_pcl3 Addition to PCl3 grignard->add_pcl3 oxidation Oxidation (H2O2) add_pcl3->oxidation phosphine_oxide Di(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide oxidation->phosphine_oxide phosphine_oxide->phosphination racemic_oxide Racemic DTBM-SEGPHOS Oxide phosphination->racemic_oxide reduction Reduction (HSiCl3, Et3N) racemic_oxide->reduction racemic_phosphine Racemic DTBM-SEGPHOS reduction->racemic_phosphine resolution Resolution (Chiral Acid) racemic_phosphine->resolution final_product This compound resolution->final_product

Figure 4: Overall workflow for the synthesis of this compound.

This guide outlines the fundamental steps and conditions for the synthesis of this compound. Researchers should consult original literature for more specific details and safety precautions associated with each step. The successful synthesis of this valuable ligand requires careful execution of each reaction and purification step.

(R)-Dtbm-segphos (CAS RN: 566940-03-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole , commonly known as (R)-Dtbm-segphos , is a highly effective and widely utilized chiral phosphine (B1218219) ligand in the field of asymmetric catalysis. Its unique structural framework, characterized by a rigid biphenyl (B1667301) backbone and bulky electron-donating substituents, imparts exceptional levels of enantioselectivity and catalytic activity in a diverse range of chemical transformations. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Physicochemical Properties

This compound is a white to off-white crystalline powder that is sensitive to air and should be stored under an inert atmosphere.[1] Its bulky di-tert-butyl-methoxyphenyl groups create a sterically demanding and electron-rich environment around the metal center, which is crucial for its high performance in asymmetric catalysis.[2][3]

PropertyValueReference
CAS Number566940-03-2[4][5][6][7]
Molecular FormulaC₇₄H₁₀₀O₈P₂[4][5][7]
Molecular Weight1179.53 g/mol [4][5][7]
AppearanceWhite to almost white crystalline powder[1]
StorageStore at 4°C, protect from light, under nitrogen[4]
Purity≥98%[4][5]

Synthesis of this compound Metal Complexes

The efficacy of this compound is realized through its coordination to various transition metals. The synthesis of these metal-ligand complexes is a critical step in their application. Below are detailed protocols for the preparation of representative nickel and palladium complexes.

Synthesis of [this compound]NiCl₂

This protocol describes the synthesis of the nickel(II) chloride complex of this compound.

Experimental Protocol:

  • An oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar is charged with this compound (1.00 g, 0.85 mmol, 1 equiv) and NiCl₂ (110 mg, 0.85 mmol, 1 equiv).[8]

  • Acetonitrile (B52724) (15 mL) is added to the flask.[8]

  • A reflux condenser is attached, and the system is purged with N₂ for 5 minutes, then sealed with an N₂-filled balloon.

  • The reaction mixture is heated to reflux in an oil bath and stirred for 16 hours.[8]

  • While the mixture is still warm, the contents are poured over a pad of Celite® (25 g) wetted with acetonitrile (70 mL) in a filter funnel.

  • The Celite® is washed with acetonitrile (300 mL) until the filtrate runs clear.

  • The filtrate is concentrated on a rotary evaporator (30 °C, 12 mmHg).

  • The resulting solid is dissolved in dichloromethane (B109758) (20 mL), transferred to a vial, and concentrated again.

  • The solid is broken up with a spatula and dried under high vacuum (0.1 mmHg) for 4 hours to yield [this compound]NiCl₂ as a fine dark green-black powder (1.10 g, 99% yield).[8]

Synthesis of Pd(this compound)Cl₂

This protocol outlines the preparation of the palladium(II) chloride complex.

Experimental Protocol:

  • To a dry flask, add [Pd(π-cinnamyl)Cl]₂ (518.3 mg, 1 mmol) and this compound (2.4077 g, 2 mmol).

  • Add THF (50 mL) under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 6 hours.

  • Remove the THF via evaporation.

  • Recrystallize the resulting solid from a mixture of CH₂Cl₂ and n-hexane to afford the purified Pd(this compound)Cl₂ complex.

Applications in Asymmetric Catalysis

This compound has demonstrated exceptional performance in a multitude of asymmetric reactions, consistently delivering high yields and enantioselectivities. Its applications span across catalysis with various metals, including ruthenium, palladium, rhodium, copper, and gold.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Complexes of this compound with ruthenium are highly effective for the asymmetric hydrogenation of a wide array of substrates, including ketones and olefins. The bulky ligand structure creates a well-defined chiral pocket that directs the approach of hydrogen to the substrate with high facial selectivity.

Ru-Catalyzed Asymmetric Hydrogenation of Pyridine-Pyrroline Trisubstituted Alkenes:

A study on the asymmetric hydrogenation of pyridine-pyrroline trisubstituted alkenes using a Ru-DTBM-segphos catalyst revealed high efficiency and enantioselectivity.[9][10] Kinetic, spectroscopic, and computational studies suggest that the addition of H₂ is the rate-determining step, while alkene insertion is the enantio-determining step.[9][10]

SubstrateProductCatalyst Loading (mol%)Yield (%)ee (%)
Pyridine-pyrroline trisubstituted alkenesChiral pyridine-pyrrolidine derivatives2Highup to 96

Experimental Protocol: General Procedure for Ru-Catalyzed Asymmetric Hydrogenation of 2-Pyridyl-Substituted Alkenes

  • In a glovebox, a high-pressure reactor is charged with the Ru-DTBM-segphos catalyst (2 mol%).

  • The pyridine-pyrroline trisubstituted alkene substrate is added.

  • Methanol is added as the solvent.

  • The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.

  • The reaction is pressurized with hydrogen and stirred at the appropriate temperature and time.

  • Upon completion, the reactor is depressurized, and the product is isolated and purified.

Workflow for Ruthenium-Catalyzed Asymmetric Hydrogenation

G cluster_prep Catalyst Preparation and Reaction Setup cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Isolation catalyst Ru-DTBM-segphos Catalyst reactor High-Pressure Reactor catalyst->reactor substrate Alkene Substrate substrate->reactor solvent Methanol solvent->reactor H2_purge Purge with H₂ reactor->H2_purge glovebox Inert Atmosphere (Glovebox) glovebox->reactor Charge H2_pressure Pressurize with H₂ H2_purge->H2_pressure stirring Stirring at Temp H2_pressure->stirring depressurize Depressurize stirring->depressurize isolation Isolation depressurize->isolation purification Purification isolation->purification product Chiral Product purification->product

Caption: General workflow for Ru-catalyzed asymmetric hydrogenation.

Palladium-Catalyzed Kinetic Resolution

The palladium complex of this compound is an excellent pre-catalyst for the kinetic resolution of tertiary propargylic alcohols.[11] This method allows for the synthesis of both optically active tertiary propargylic alcohols and tetrasubstituted 2,3-allenoic acids with high enantioselectivities.[11]

Kinetic Resolution of Tertiary Propargylic Alcohols:

SubstrateProductCatalystYield (%)ee (%)
Racemic tertiary propargylic alcoholsChiral tertiary propargylic alcohols and 2,3-allenoic acidsPd(this compound)Cl₂GoodExcellent

Experimental Protocol: Pd-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols

  • In a Schlenk tube, combine the racemic tertiary propargylic alcohol, Pd(this compound)Cl₂, and a suitable solvent.

  • The reaction is carried out under a carbon monoxide atmosphere.

  • The mixture is stirred at a specific temperature for a designated time.

  • The reaction is quenched, and the products (the unreacted alcohol and the allenoic acid) are separated and purified.

Catalytic Cycle for Palladium-Catalyzed Kinetic Resolution

G catalyst Pd(0)L* oxidative_addition_S Oxidative Addition catalyst->oxidative_addition_S Reacts with (S)-enantiomer substrate_R (R)-Propargylic Alcohol substrate_S (S)-Propargylic Alcohol substrate_S->oxidative_addition_S intermediate_S Pd(II) Intermediate oxidative_addition_S->intermediate_S carboxylation_S Carboxylation (CO) intermediate_S->carboxylation_S reductive_elimination_S Reductive Elimination carboxylation_S->reductive_elimination_S allenoic_acid_S (S)-2,3-Allenoic Acid reductive_elimination_S->catalyst Regenerates Catalyst reductive_elimination_S->allenoic_acid_S note (R)-Alcohol remains unreacted

Caption: Proposed catalytic cycle for Pd-catalyzed kinetic resolution.

Rhodium-Catalyzed Asymmetric C-H Activation

This compound has been successfully employed in rhodium-catalyzed enantioselective C-H activation reactions. For instance, it has been used in the enantioselective silylation of cyclopropyl (B3062369) C-H bonds, yielding products with high enantiomeric excess. The bulky nature of the ligand is critical for achieving both high reactivity and selectivity in these transformations.

Copper-Catalyzed Asymmetric Reactions

In combination with copper salts, this compound catalyzes a variety of asymmetric transformations, including conjugate additions and hydrosilylations, with excellent enantioselectivities.

Substrate Scope of Copper-Catalyzed Hydroaminocarbonylation of Alkenes:

Alkene SubstrateAmine SourceCatalyst SystemYield (%)ee (%)
Various unactivated alkenesO-Benzoyl-N,N-dibenzylhydroxylamineCu(OAc)₂ / (R)‐DTBM‐SegphosVariesVaries
Gold-Catalyzed Asymmetric Reactions

This compound has also found utility in gold-catalyzed asymmetric reactions, such as the cyclopropanation of propargyl esters.

Conclusion

This compound is a privileged chiral ligand that has proven to be indispensable in the field of asymmetric catalysis. Its robust structure and unique electronic properties enable a wide range of transition metal-catalyzed reactions to proceed with exceptional levels of enantioselectivity and efficiency. The detailed protocols and comprehensive data presented in this guide underscore its versatility and reliability, making it a valuable tool for researchers and professionals in academia and the pharmaceutical industry. The continued exploration of its catalytic potential promises to unlock new and efficient pathways for the synthesis of complex chiral molecules.

References

(R)-Dtbm-segphos: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the chiral ligand (R)-Dtbm-segphos, a cornerstone in modern asymmetric catalysis. Tailored for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, experimental protocols for its application, and a visualization of its role in catalytic cycles.

Core Physicochemical Data

This compound, a highly effective chiral phosphine (B1218219) ligand, is instrumental in a variety of stereoselective transformations. Its bulky di-tert-butyl-methoxyphenyl groups create a unique steric and electronic environment, enabling high enantioselectivity in numerous catalytic reactions.

PropertyValue
Molecular Formula C₇₄H₁₀₀O₈P₂
Molecular Weight 1179.53 g/mol
CAS Number 566940-03-2
Appearance White to off-white powder

Experimental Protocols

Detailed methodologies for the application of this compound in asymmetric synthesis are crucial for reproducible and optimized results. Below are two distinct experimental protocols demonstrating its use in the formation of a nickel complex and in copper-catalyzed asymmetric hydrosilylation.

Synthesis of [this compound]NiCl₂

This protocol, adapted from Organic Syntheses, describes the preparation of a nickel(II) chloride complex of this compound.

Materials:

Procedure:

  • An oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar is charged with this compound and NiCl₂.

  • Acetonitrile is added, and a reflux condenser is attached. The system is purged with N₂ for 5 minutes.

  • The mixture is heated at reflux for 16 hours.

  • A filter funnel with a Celite® pad is prepared and wetted with acetonitrile.

  • The warm reaction mixture is poured over the Celite®. The Celite® is then washed with acetonitrile until the filtrate is colorless.

  • The filtrate is concentrated on a rotary evaporator.

  • The resulting solid is further purified by column chromatography on silica (B1680970) gel using dichloromethane as the eluent.

  • The pure fractions are collected and concentrated to afford the product as a yellow solid.[1][2]

Asymmetric Hydrosilylation of a Ketone

This procedure, from a study on asymmetric hydrosilylations, illustrates the in situ generation of a copper hydride catalyst for the reduction of a ketone.

Materials:

  • CuCl (1.5 mg, 0.015 mmol, 1.0 mol %)

  • NaO-t-Bu (1.4 mg, 0.015 mmol, 1.0 mol %)

  • (R)-(-)-DTBM-SEGPHOS (0.88 mg, 7.5 x 10⁻⁴ mmol, 0.05 mol %)

  • Toluene (1.5 mL)

  • Polymethylhydrosiloxane (PMHS) (0.39 mL, 6.0 mmol, 4 equiv)

  • Methyl-4-oxo-4-phenylbutanoate (0.26 mL, 1.50 mmol)

  • t-BuOH (80 µL, 1.50 mmol)

  • THF (1.5 mL)

Procedure:

  • In a glovebox, a flame-dried 10 mL round-bottom flask is charged with CuCl, NaO-t-Bu, (R)-(-)-DTBM-SEGPHOS, and toluene. The mixture is stirred for 30 minutes at room temperature.

  • The mixture is cooled to -78 °C, and PMHS is added. The mixture is stirred for an additional 15 minutes.

  • In a separate flask, the ketone substrate, t-BuOH, and THF are combined and cooled to -78 °C.

  • The substrate solution is transferred to the catalyst mixture via cannula.

  • The reaction progress is monitored by TLC. Upon completion (approximately 2 hours), the reaction is quenched with 2.5 M aqueous KF and Et₂O and stirred for 3 hours.

  • The layers are separated, and the aqueous phase is extracted with Et₂O.

  • The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated.

  • The crude product is purified by silica gel chromatography.[3]

Catalytic Pathway Visualization

The catalytic cycle of rhodium-catalyzed asymmetric hydrogenation using a chiral phosphine ligand like this compound is a well-established mechanism. The following diagram illustrates the key steps involved in this stereoselective transformation.

Catalytic_Cycle cluster_cycle Rhodium-Catalyzed Asymmetric Hydrogenation catalyst [Rh(I)-(R)-Dtbm-segphos]* substrate_complex Rh-Substrate Complex oxidative_addition Oxidative Addition Intermediate substrate_complex->oxidative_addition migratory_insertion Migratory Insertion Product oxidative_addition->migratory_insertion Migratory Insertion migratory_insertion->catalyst Reductive Elimination product Chiral Product migratory_insertion->product Release substrate Olefin Substrate substrate->catalyst Coordination h2 H₂ h2->substrate_complex Oxidative Addition

Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

References

The Core Mechanism of (R)-Dtbm-segphos in Asymmetric Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole , more commonly known as (R)-Dtbm-segphos , is a highly effective and widely utilized chiral phosphine (B1218219) ligand in the field of asymmetric catalysis. Its remarkable performance stems from a unique combination of steric bulk and electron-richness, which allows for the creation of a well-defined and highly asymmetric chiral pocket around a metal center. This guide provides an in-depth analysis of the mechanism of action of this compound in several key catalytic transformations, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The pronounced catalytic activity and enantioselectivity of this compound are attributed to its large steric hindrance and high electron density.[1] Mechanistic studies have revealed that the unique catalytic behaviors of its metal complexes are a result of an extensive network of weak, attractive interactions between the catalyst and the substrate within the transition states.[1][2] This intricate interplay of non-covalent interactions is crucial for stabilizing the desired transition state that leads to the major enantiomer of the product.

Key Applications and Mechanistic Insights

This compound has proven to be a versatile ligand for a variety of transition metal-catalyzed reactions, including hydrogenations, hydrosilylations, and kinetic resolutions. The following sections delve into the specifics of its mechanism in these transformations.

Rhodium-Catalyzed Asymmetric Hydrogenation

In Rh-catalyzed asymmetric hydrogenation, the this compound ligand forms a chiral complex with rhodium, which then coordinates to the prochiral substrate. The steric bulk of the di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino groups plays a pivotal role in directing the facial selectivity of hydrogen addition to the double bond.

A notable application is the asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][3][4]oxazin-3(4H)-ylidene)acetate esters to produce chiral dihydrobenzoxazinones, which are important motifs in biologically active molecules.[5]

Quantitative Data for Rh/(S)-DTBM-SegPhos-Catalyzed Asymmetric Hydrogenation [5]

Substrate (R')Conversion (%)Yield (%)ee (%)
Et>9993>99
Me>9992>99
n-Pr>9991>99
i-Pr>9990>99
t-Bu818088
Bn>9992>99

Experimental Protocol: General Procedure for Asymmetric Hydrogenation [5]

In an inert atmosphere glovebox, a glass vial equipped with a magnetic stir bar is charged with the substrate (0.10 mmol, 1.0 equiv), Rh(NBD)₂BF₄ (1.0 mol%), and (S)-DTBM-Segphos (1.1 mol%). Anhydrous dichloromethane (B109758) (1.0 mL) is added, and the vial is sealed and placed inside a high-pressure autoclave. The autoclave is purged with hydrogen gas three times before being pressurized to 40 atm. The reaction mixture is stirred at 50 °C for 24 hours. After cooling and careful pressure release, the conversion is determined by ¹H NMR analysis, and the enantiomeric excess is determined by HPLC analysis using a chiral stationary phase.

Catalytic Cycle for Rh-Catalyzed Asymmetric Hydrogenation

G Catalyst [Rh(this compound)(solvent)₂]⁺ Complex Rh-Olefin Complex Catalyst->Complex Substrate Coordination Substrate Prochiral Olefin Substrate->Complex OxidativeAddition Oxidative Addition Complex->OxidativeAddition H2 H₂ H2->OxidativeAddition Dihydride Rh-Dihydride-Olefin Complex OxidativeAddition->Dihydride Insertion Migratory Insertion Dihydride->Insertion AlkylHydride Rh-Alkyl-Hydride Complex Insertion->AlkylHydride ReductiveElimination Reductive Elimination AlkylHydride->ReductiveElimination ReductiveElimination->Catalyst Catalyst Regeneration Product Chiral Alkane ReductiveElimination->Product

Figure 1: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Copper-Catalyzed Asymmetric Hydrosilylation

This compound, in combination with a copper source, forms a highly effective catalyst for the asymmetric hydrosilylation of prochiral ketones and imines. The in situ generated copper hydride species, ligated by the chiral phosphine, delivers the hydride to one enantiotopic face of the carbonyl or iminyl group with high selectivity.

This methodology has been applied to the synthesis of precursors for physiologically active compounds.[6]

Quantitative Data for this compound-CuH Catalyzed Asymmetric Hydrosilylation of Ketones

SubstrateProductYield (%)ee (%)
Methyl-4-oxo-4-phenylbutanoate(R)-methyl-4-hydroxy-4-phenylbutanoate9297.5
1-(4-fluorophenyl)ethan-1-one(R)-1-(4-fluorophenyl)ethan-1-ol9592.4
1-acetonaphthone(R)-1-(naphthalen-1-yl)ethan-1-ol8891.1
3-chloropropiophenone(R)-1-phenyl-3-chloropropan-1-ol9892.0

Experimental Protocol: Representative Procedure for Asymmetric Hydrosilylation [3]

To a flame-dried 10 mL round-bottom flask purged with argon in a glovebox, CuCl (1.5 mg, 0.015 mmol, 1.0 mol%), NaO-t-Bu (1.4 mg, 0.015 mmol, 1.0 mol%), and (R)-(-)-DTBM-SEGPHOS (0.88 mg, 7.5 x 10⁻⁴ mmol, 0.05 mol%) are added, followed by 1.5 mL of toluene (B28343) at room temperature. The mixture is stirred for 30 minutes before being cooled to -78 °C. Polymethylhydrosiloxane (PMHS) (0.39 mL, 6.0 mmol, 4 equiv) is added, and the mixture is stirred for 15 minutes. In a separate flask, the ketone substrate (1.50 mmol) and t-BuOH (80 µL, 1.50 mmol) in THF (1.5 mL) are prepared under argon and cooled to -78 °C. This solution is then transferred via cannula to the catalyst mixture. The reaction is monitored by TLC. Upon completion, the reaction is quenched with 2.5 M aqueous KF (10 mL) and Et₂O (10 mL) and stirred for 3 hours. The layers are separated, and the aqueous phase is extracted with Et₂O. The combined organic extracts are dried, concentrated, and purified by silica (B1680970) gel chromatography.

Catalytic Cycle for CuH-Catalyzed Asymmetric Hydrosilylation

G Precatalyst CuCl / NaOtBu + this compound ActiveCatalyst [this compound]CuH Precatalyst->ActiveCatalyst Silane Activation Coordination Ketone Coordination ActiveCatalyst->Coordination Silane PMHS Silane->ActiveCatalyst SigmaBondMetathesis σ-Bond Metathesis Silane->SigmaBondMetathesis Ketone Prochiral Ketone Ketone->Coordination HydrideTransfer Hydride Transfer (Enantioselective Step) Coordination->HydrideTransfer CuOAlkoxide Copper Alkoxide Intermediate HydrideTransfer->CuOAlkoxide CuOAlkoxide->SigmaBondMetathesis SigmaBondMetathesis->ActiveCatalyst Catalyst Regeneration SilylEther Silyl Ether Product SigmaBondMetathesis->SilylEther

Figure 2: Generalized catalytic cycle for CuH-catalyzed asymmetric hydrosilylation.
Palladium-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols

This compound is also instrumental in palladium-catalyzed kinetic resolutions. In the carboxylation of tertiary propargylic alcohols, the Pd(this compound)Cl₂ pre-catalyst facilitates the selective reaction of one enantiomer of the racemic alcohol, allowing for the separation of the unreacted, enantioenriched alcohol and the optically active allenoic acid product.[4][7]

Quantitative Data for Pd(this compound)Cl₂-Catalyzed Kinetic Resolution [4]

Substrate (Ar)Yield of (S)-alcohol (%)ee of (S)-alcohol (%)Yield of (R)-allenoic acid (%)ee of (R)-allenoic acid (%)
Ph46984591
4-MeC₆H₄45994892
4-MeOC₆H₄42>995193
4-FC₆H₄44974790
4-ClC₆H₄40965289
2-Naphthyl33915885

Experimental Protocol: General Procedure for Kinetic Resolution [4]

In a Schlenk tube, Pd(this compound)Cl₂ (5 mol%) and the racemic tertiary propargylic alcohol (1.0 equiv) are dissolved in an appropriate solvent. An additive, such as (PhO)₂POOH (10 mol%), is added. The tube is then charged with CO (1 atm), and the reaction mixture is stirred at a specified temperature (e.g., 20 °C) for a designated time (e.g., 36 hours). The progress of the reaction is monitored by TLC. Upon completion, the mixture is concentrated and purified by column chromatography to separate the enantioenriched alcohol and the allenoic acid product.

Proposed Mechanistic Pathway for Kinetic Resolution

G Pd_II_precat Pd(this compound)Cl₂ Pd_0 Pd(0)L* Pd_II_precat->Pd_0 Reduction Pd_pi_S π-alkyne-Pd Complex (from S-Alc) Pd_0->Pd_pi_S Racemic_Alc Racemic Propargylic Alcohol ((R)-Alc and (S)-Alc) S_Alc (S)-Alcohol (unreacted) Racemic_Alc->S_Alc Kinetic Resolution Pd_pi_R π-alkyne-Pd Complex (from R-Alc) Racemic_Alc->Pd_pi_R (R)-Alc (slower) Racemic_Alc->Pd_pi_S (S)-Alc R_Alc (R)-Alcohol Intermediate_S Key Intermediate (faster formation) Pd_pi_S->Intermediate_S Carboxylation Carboxylation Intermediate_S->Carboxylation CO CO CO->Carboxylation Carboxylation->Pd_0 Catalyst Regeneration Allenoic_Acid Optically Active Allenoic Acid Carboxylation->Allenoic_Acid

Figure 3: Logical workflow for the Pd-catalyzed kinetic resolution.

Conclusion

The efficacy of this compound as a chiral ligand is a testament to the power of rational ligand design in asymmetric catalysis. Its bulky and electron-donating nature creates a unique chiral environment that allows for precise stereochemical control in a variety of metal-catalyzed reactions. The mechanism of action, fundamentally rooted in the stabilization of specific transition states through a network of weak interactions, provides a clear framework for understanding its high enantioselectivity. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers and professionals in the field of drug development and fine chemical synthesis, enabling the practical application of this powerful catalytic tool.

References

Chiral Phosphine Ligands for Asymmetric Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral phosphine (B1218219) ligands are a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds that are crucial in the pharmaceutical, agrochemical, and fine chemical industries. Their remarkable ability to create a specific chiral environment around a metal center facilitates highly selective transformations, converting prochiral substrates into single-enantiomer products with exceptional efficiency. This technical guide provides a comprehensive overview of the core principles, key classes, and practical applications of chiral phosphine ligands in asymmetric synthesis.

Classification of Chiral Phosphine Ligands

Chiral phosphine ligands can be broadly categorized based on the location of the chiral element. This classification is fundamental to understanding their structure-activity relationships and for selecting the appropriate ligand for a specific chemical transformation.

G cluster_main cluster_pchiral_examples P-Chiral Examples cluster_backbone_examples Backbone Chirality Examples Chiral Phosphine Ligands Chiral Phosphine Ligands P-Chiral Ligands P-Chiral Ligands Chiral Phosphine Ligands->P-Chiral Ligands Chirality at Phosphorus Backbone Chirality Ligands Backbone Chirality Ligands Chiral Phosphine Ligands->Backbone Chirality Ligands Chirality in Carbon Framework DIPAMP DIPAMP P-Chiral Ligands->DIPAMP TangPhos TangPhos P-Chiral Ligands->TangPhos QuinoxP QuinoxP P-Chiral Ligands->QuinoxP BINAP Axial Chirality Backbone Chirality Ligands->BINAP DuPhos Central Chirality Backbone Chirality Ligands->DuPhos Josiphos Planar and Central Chirality Backbone Chirality Ligands->Josiphos

P-Chiral Ligands: In this class, the phosphorus atom itself is the stereogenic center. These ligands, such as DIPAMP, were pivotal in the early development of asymmetric catalysis.[1][2][3] The synthesis of P-chiral ligands has been significantly advanced through the use of phosphine-borane intermediates.[1][2][4]

Backbone Chirality Ligands: This is the largest and most diverse class, where the chirality resides in the carbon backbone connecting the phosphine groups. This category can be further subdivided:

  • Axial Chirality: These ligands, exemplified by BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), possess a chiral axis due to restricted rotation around a single bond.

  • Central Chirality: Ligands like DuPhos feature stereogenic carbon atoms within the backbone.

  • Planar Chirality: Ferrocene-based ligands, such as Josiphos, derive their chirality from the planar arrangement of substituents on the cyclopentadienyl (B1206354) rings.

Performance Data in Asymmetric Catalysis

The efficacy of a chiral phosphine ligand is quantified by its performance in catalytic reactions, primarily focusing on enantiomeric excess (ee), turnover number (TON), and turnover frequency (TOF). Below are tables summarizing the performance of key chiral phosphine ligands in two of the most important asymmetric transformations: hydrogenation and allylic alkylation.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental and atom-economical method for the synthesis of chiral compounds, particularly amino acids, and has seen widespread industrial application.[5][6]

LigandMetalSubstrateProduct ee (%)TONTOF (h⁻¹)
(S,S)-DIPAMP RhMethyl-(Z)-α-acetamidocinnamate96--
(R)-BINAP RuMethyl acetoacetate>99100,000-
(R,R)-Me-DuPhos RhMethyl (Z)-α-acetamidocinnamate>9950,000>5,000
(R,R)-Et-DuPhos RhMethyl (Z)-α-acetamidoacrylate991,000-
Josiphos SL-J001-1 RhDimethyl itaconate>99--
(S,S)-TangPhos RhMethyl (Z)-β-(acetylamino)acrylate>991,000-

Data compiled from various sources. TON and TOF values are highly dependent on specific reaction conditions.

Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation is a powerful tool for the stereoselective formation of C-C and C-heteroatom bonds.[7][8]

LigandMetalSubstrateNucleophileProduct ee (%)Yield (%)
(R,R)-Trost Ligand Pdrac-1,3-Diphenyl-2-propenyl acetateDimethyl malonate>9998
(R)-BINAP Pdrac-1,3-Diphenyl-2-propenyl acetateDimethyl malonate8895
(S)-t-Bu-PHOX Pdrac-1,3-Diphenyl-2-propenyl acetateDimethyl malonate9996

Data compiled from various sources.[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key chiral phosphine ligands.

Synthesis of (S)-BINAP

The synthesis of (S)-BINAP typically starts from commercially available (S)-BINOL.

Step 1: Synthesis of (S)-BINOL ditriflate

  • To a solution of (S)-BINOL (1 equivalent) in dichloromethane (B109758) at 0 °C, add pyridine (B92270) (3 equivalents).

  • Slowly add trifluoromethanesulfonic anhydride (B1165640) (2.3 equivalents) to the solution while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure to afford the crude ditriflate, which can be used in the next step without further purification.

Step 2: Nickel-catalyzed phosphinylation

  • In a glovebox, to a solution of nickel(II) chloride (0.1 equivalents) and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) (0.1 equivalents) in degassed N,N-dimethylformamide (DMF), add diphenylphosphine (B32561) (0.6 equivalents).

  • Heat the resulting solution to 100 °C for 30 minutes.

  • Add a solution of (S)-BINOL ditriflate (1 equivalent) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (2.2 equivalents) in DMF to the catalyst mixture.

  • Heat the reaction at 100 °C for 2-3 days until the ditriflate is consumed (monitored by TLC or HPLC).

  • Cool the reaction mixture and precipitate the product by adding methanol.

  • Collect the solid by filtration, wash with methanol, and dry under vacuum to yield (S)-BINAP.[9]

G Start Start Step1 Synthesis of (S)-BINOL ditriflate Start->Step1 Step2 Nickel-catalyzed phosphinylation Step1->Step2 Purification Recrystallization Step2->Purification Final_Product (S)-BINAP Purification->Final_Product

Synthesis of (S,S)-Ethyl-DuPhos

The synthesis of DuPhos ligands starts from a chiral diol.

Step 1: Synthesis of (2R,5R)-2,5-hexanediol cyclic sulfate

  • To a solution of (2R,5R)-2,5-hexanediol (1 equivalent) in carbon tetrachloride at 0 °C, add thionyl chloride (1.1 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude cyclic sulfite (B76179).

  • Dissolve the crude sulfite in a mixture of acetonitrile, carbon tetrachloride, and water.

  • Add a catalytic amount of ruthenium(III) chloride hydrate (B1144303) and sodium periodate (B1199274) (2.2 equivalents).

  • Stir the reaction vigorously at room temperature for 2 hours.

  • Partition the mixture between diethyl ether and water.

  • Wash the organic layer with brine, dry over magnesium sulfate, and concentrate to give the cyclic sulfate.

Step 2: Synthesis of (S,S)-Ethyl-DuPhos

  • Prepare a solution of 1,2-bis(phosphino)benzene (B50889) by reacting 1,2-dichlorobenzene (B45396) with two equivalents of lithium diphenylphosphide.

  • To this solution at -78 °C, add two equivalents of n-butyllithium to generate the dilithio-bis(phosphino)benzene species.

  • Add a solution of (2R,5R)-2,5-hexanediol cyclic sulfate (2 equivalents) in THF to the dilithio species at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with degassed methanol.

  • Remove the solvent under reduced pressure and extract the residue with diethyl ether.

  • Filter the organic extracts through a plug of silica (B1680970) gel and concentrate to give the crude (S,S)-Ethyl-DuPhos. Further purification can be achieved by recrystallization from methanol.[10]

Synthesis of Josiphos Ligands

Josiphos-type ligands are synthesized from enantiopure Ugi's amine, which is derived from ferrocene.[1][2]

Step 1: Synthesis of (R)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldimethylamine

  • To a solution of (R)-Ugi's amine (1 equivalent) in diethyl ether at room temperature, add n-butyllithium (1.1 equivalents) and stir for 1.5 hours.

  • Cool the solution to -78 °C and add a solution of chlorodicyclohexylphosphine (B95532) (1.1 equivalents) in diethyl ether.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Dry the organic layer over sodium sulfate, concentrate, and purify by chromatography to give the aminophosphine (B1255530) intermediate.

Step 2: Synthesis of (R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine (Josiphos)

  • To a solution of the aminophosphine intermediate (1 equivalent) in acetic acid, add diphenylphosphine (2 equivalents).

  • Heat the reaction mixture at 80 °C for 15 hours.

  • Cool the reaction, neutralize with aqueous sodium hydroxide, and extract the product with diethyl ether.

  • Dry the organic layer, concentrate, and purify by chromatography to afford the Josiphos ligand.[11]

Mechanism of Asymmetric Hydrogenation

The mechanism of rhodium-catalyzed asymmetric hydrogenation with chiral diphosphine ligands has been extensively studied. The generally accepted catalytic cycle involves the coordination of the prochiral olefin to the rhodium center, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination to yield the chiral product and regenerate the catalyst.[12]

G Catalyst_Precursor [Rh(PP)(solvent)₂]⁺ Substrate_Complex [Rh(PP)(substrate)]⁺ Catalyst_Precursor->Substrate_Complex Substrate Coordination Dihydride_Complex [Rh(H)₂(PP)(substrate)]⁺ Substrate_Complex->Dihydride_Complex H₂ Oxidative Addition Alkyl_Hydride_Complex [Rh(H)(alkyl)(PP)]⁺ Dihydride_Complex->Alkyl_Hydride_Complex Migratory Insertion Alkyl_Hydride_Complex->Catalyst_Precursor Solvent Coordination Product_Release Chiral Product Alkyl_Hydride_Complex->Product_Release Reductive Elimination

The enantioselectivity of the reaction is determined by the relative energies of the diastereomeric intermediates formed upon coordination of the prochiral substrate to the chiral catalyst. The chiral ligand creates a sterically and electronically biased environment that favors the formation of one diastereomer over the other, leading to the preferential formation of one enantiomer of the product.

Conclusion

Chiral phosphine ligands have revolutionized the field of asymmetric synthesis, providing access to a vast array of enantiomerically pure compounds. The continuous development of novel ligand architectures with improved activity and selectivity remains a vibrant area of research. For professionals in drug development and other scientific disciplines, a deep understanding of the principles and applications of these ligands is essential for the efficient and stereocontrolled synthesis of complex chiral molecules. The data and protocols presented in this guide offer a solid foundation for the practical application of chiral phosphine ligands in asymmetric catalysis.

References

The Pivotal Role of Biaryl Phosphine Ligands in Modern Cross-Coupling Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of palladium-catalyzed cross-coupling reactions has revolutionized synthetic organic chemistry, providing powerful tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. At the heart of these transformations lies the crucial role of the ancillary ligand, which modulates the reactivity, stability, and selectivity of the palladium catalyst. Among the most significant breakthroughs in ligand design has been the development of bulky, electron-rich biaryl phosphine (B1218219) ligands. These ligands have proven to be exceptionally effective in a wide range of cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core principles, applications, and experimental considerations of biaryl phosphine ligands in cross-coupling chemistry.

The Rise of Biaryl Phosphine Ligands: A Paradigm Shift in Catalysis

Traditional phosphine ligands, such as triphenylphosphine, often proved insufficient for challenging cross-coupling reactions, particularly those involving unreactive aryl chlorides or sterically hindered substrates. The development of biaryl phosphine ligands by the Buchwald and Hartwig groups in the late 1990s marked a paradigm shift.[2] These ligands are characterized by a biaryl backbone, which imparts significant steric bulk, and a phosphine moiety that is typically substituted with bulky alkyl groups (e.g., cyclohexyl, tert-butyl), enhancing its electron-donating ability.[4] This unique combination of steric and electronic properties is key to their success. The steric bulk promotes the formation of monoligated, highly reactive L1Pd(0) species, which are crucial for the initial oxidative addition step, even with challenging substrates like aryl chlorides.[3][5] Furthermore, the electron-rich nature of the phosphine facilitates this oxidative addition and can also accelerate the final reductive elimination step of the catalytic cycle.[4]

Key Classes of Biaryl Phosphine Ligands

A diverse array of biaryl phosphine ligands have been developed, each with unique structural features that can be tailored to specific applications. Some of the most widely used and commercially available ligands include:

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high activity in Suzuki-Miyaura couplings, particularly with aryl chlorides.[4] The methoxy (B1213986) groups on the biaryl backbone are thought to contribute to its enhanced catalytic performance.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and robust ligand effective in a broad range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and C-O couplings.[4]

  • BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl): Exhibits excellent reactivity in C-N cross-coupling reactions, enabling the use of challenging aryl mesylates as coupling partners and facilitating the highly selective monoarylation of primary amines.[6]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Particularly effective in Negishi cross-coupling reactions involving organozincs and aryl halides.[4]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of biaryl and vinyl-aryl structures. The use of biaryl phosphine ligands has dramatically expanded the scope and efficiency of this reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction facilitated by a biaryl phosphine ligand is depicted below. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_legend Catalytic Cycle Legend L-Pd(0) L-Pd(0) L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) L-Pd(0)->L-Pd(II)(Ar)(X) Oxidative Addition (Ar-X) L-Pd(II)(Ar)(Ar') L-Pd(II)(Ar)(Ar') L-Pd(II)(Ar)(X)->L-Pd(II)(Ar)(Ar') Transmetalation (Ar'-B(OR)2, Base) Ar-Ar' Ar-Ar' L-Pd(II)(Ar)(Ar')->Ar-Ar' Reductive Elimination L L = Biaryl Phosphine Ligand Ar-X Ar-X = Aryl Halide Ar'-B(OR)2 Ar'-B(OR)2 = Arylboronic Acid/Ester

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Data in Suzuki-Miyaura Coupling

The following table summarizes representative performance data for various biaryl phosphine ligands in the Suzuki-Miyaura coupling reaction.

LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TONReference
SPhos4-ChlorotoluenePhenylboronic acid0.05K3PO4Toluene1001981960[4]
XPhos4-ChloroanisolePhenylboronic acid0.1K3PO4t-BuOH801897970[4]
RuPhos2-ChloropyridinePhenylboronic acid1K3PO4Dioxane100129292[4]
Phobane Ligand 14-BromotoluenePhenylboronic acid1 (Pd), 2 (L)KOHTHFRT12>99>99[7][8]
Phobane Ligand 24-BromotoluenePhenylboronic acid1 (Pd), 2 (L)KOHTHFRT129898[7][8]

TON (Turnover Number) = Moles of product / Moles of catalyst

Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation

The Buchwald-Hartwig amination has become an indispensable method for the synthesis of arylamines, which are prevalent in pharmaceuticals and other biologically active molecules. Biaryl phosphine ligands have been instrumental in expanding the scope of this reaction to include a wide variety of amines and aryl halides.

Catalytic Cycle of the Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, with the key difference being the nucleophilic partner. The cycle is initiated by the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the arylamine product.

Buchwald_Hartwig_Cycle cluster_legend Catalytic Cycle Legend L-Pd(0) L-Pd(0) L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) L-Pd(0)->L-Pd(II)(Ar)(X) Oxidative Addition (Ar-X) L-Pd(II)(Ar)(NR1R2) L-Pd(II)(Ar)(NR1R2) L-Pd(II)(Ar)(X)->L-Pd(II)(Ar)(NR1R2) Amine Coordination & Deprotonation (HNR1R2, Base) Ar-NR1R2 Ar-NR1R2 L-Pd(II)(Ar)(NR1R2)->Ar-NR1R2 Reductive Elimination L L = Biaryl Phosphine Ligand Ar-X Ar-X = Aryl Halide HNR1R2 HNR1R2 = Amine

Catalytic cycle of the Buchwald-Hartwig amination reaction.
Performance Data in Buchwald-Hartwig Amination

The following table provides examples of the performance of biaryl phosphine ligands in the Buchwald-Hartwig amination.

LigandAryl HalideAmineCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TOF (h⁻¹)Reference
BrettPhos4-ChlorotolueneMethylamine (2M in THF)0.1NaOt-BuToluene100179857.6[6]
BrettPhos4-ChloroanisoleAniline0.01NaOt-BuToluene1001999900[6]
XPhos4-ChlorotolueneMorpholine1.5NaOt-BuToluene10018955.3[1]
Pd(I) dimer with L64-BromotolueneN-methylaniline1KOt-Bu1,4-Dioxane1001>99>99[9]

TOF (Turnover Frequency) = TON / Time

Experimental Protocols

Synthesis of a Representative Biaryl Phosphine Ligand: XPhos

The following is a general, illustrative procedure for the synthesis of XPhos, adapted from literature protocols.[1]

Materials:

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-2',4',6'-triisopropylbiphenyl in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise to the cooled solution and stir for 45 minutes at -78 °C.

  • In a separate, flame-dried flask, prepare a solution of chlorodicyclohexylphosphine in anhydrous THF.

  • Add the chlorodicyclohexylphosphine solution dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of methanol.

  • Filter the mixture through a pad of silica gel topped with Celite, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude XPhos by flash column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling using a Biaryl Phosphine Ligand

This protocol is a general guideline for a Suzuki-Miyaura coupling reaction. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Materials:

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Biaryl phosphine ligand (e.g., SPhos, XPhos)

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, the biaryl phosphine ligand, and the base.

  • Add the aryl halide and the arylboronic acid to the flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Experimental Workflow for Ligand Screening

The selection of the optimal ligand is critical for the success of a cross-coupling reaction. A systematic screening of a diverse set of ligands is often the most effective approach to identify the best catalyst system for a particular transformation.

Ligand_Screening_Workflow cluster_setup Reaction Setup cluster_execution Execution & Analysis cluster_optimization Optimization Define_Reaction Define Target Reaction (Substrates, Coupling Type) Select_Ligands Select a Diverse Set of Biaryl Phosphine Ligands Define_Reaction->Select_Ligands Prepare_Plates Prepare High-Throughput Reaction Plates/Vials Select_Ligands->Prepare_Plates Dispense_Reagents Dispense Stock Solutions of Substrates, Base, and Pd Precatalyst Prepare_Plates->Dispense_Reagents Add_Ligands Add Unique Ligand to Each Well Dispense_Reagents->Add_Ligands Run_Reactions Run Reactions Under Controlled Conditions (Temp, Time) Add_Ligands->Run_Reactions Quench_and_Sample Quench Reactions and Prepare Samples for Analysis Run_Reactions->Quench_and_Sample Analyze_Results Analyze Yields/Conversions (e.g., LC-MS, GC-MS) Quench_and_Sample->Analyze_Results Identify_Hits Identify Top Performing Ligands ('Hits') Analyze_Results->Identify_Hits Optimize_Conditions Optimize Reaction Conditions for 'Hits' (Solvent, Base, Temp, Concentration) Identify_Hits->Optimize_Conditions Scale_Up Scale-Up Optimized Reaction Optimize_Conditions->Scale_Up

A typical experimental workflow for phosphine ligand screening.

Conclusion

Biaryl phosphine ligands have fundamentally transformed the landscape of palladium-catalyzed cross-coupling reactions. Their unique steric and electronic properties have enabled the development of highly active and versatile catalyst systems for the synthesis of a vast array of complex organic molecules. For researchers, scientists, and drug development professionals, a deep understanding of the principles governing the selection and application of these ligands is paramount for the successful design and execution of efficient and robust synthetic routes. The continued exploration of novel biaryl phosphine ligand architectures promises to further expand the capabilities of cross-coupling chemistry, paving the way for the discovery and development of new medicines and materials.

References

A Technical Guide to the Spectral Data Analysis of (R)-DTBM-SEGPHOS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral analysis of (R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole, commonly known as (R)-DTBM-SEGPHOS. As a privileged chiral phosphine (B1218219) ligand, its structural confirmation is paramount for its application in asymmetric catalysis. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, details the experimental protocols for obtaining this data, and presents a logical workflow for the analysis process.

Spectral Data Summary

Precise spectral data for the free this compound ligand is not consistently published in peer-reviewed literature; the data presented is often for its metal complexes. The following tables summarize the expected quantitative data based on its known structure and available data from its derivatives.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Note: NMR data is predicted based on the ligand's structure. Chemical shifts (δ) are reported in ppm. The solvent is assumed to be CDCl₃.

NucleusPredicted Chemical Shift (δ)MultiplicityExpected Structural Assignment
³¹P ~ -15 to -25 ppmSinglet (s)PAr₂
¹H 7.0 - 7.5 ppmMultiplet (m)Aromatic CH
5.9 - 6.1 ppmSinglet (s)O-CH₂-O
3.6 - 3.9 ppmSinglet (s)Ar-OCH₃
1.2 - 1.5 ppmSinglet (s)-C(CH₃)₃
¹³C 155 - 165 ppmSinglet (s)C-O (Aromatic)
140 - 150 ppmSinglet (s)C-P & C-C(CH₃)₃ (Aromatic)
125 - 135 ppmSinglet (s)C-H (Aromatic)
100 - 105 ppmSinglet (s)O-CH₂-O
55 - 60 ppmSinglet (s)Ar-OCH₃
34 - 36 ppmSinglet (s)-C (CH₃)₃
30 - 32 ppmSinglet (s)-C(C H₃)₃

Table 2: Infrared (IR) Spectroscopy Data

Note: The following data corresponds to the [this compound]NiCl₂ complex and is characteristic of the ligand's vibrational modes.[1]

Wavenumber (cm⁻¹)IntensityAssignment
2955StrongC-H Stretch (Aliphatic, t-Butyl)
1439MediumC=C Stretch (Aromatic)
1407MediumC=C Stretch (Aromatic)
1391MediumC-H Bend (t-Butyl)
1223StrongC-O Stretch (Aryl Ether)
1112 - 1135StrongC-O Stretch (Aryl Ether) & P-Ar Stretch
1049MediumC-O Stretch (Dioxole)
1002MediumC-H In-plane Bend (Aromatic)
844MediumC-H Out-of-plane Bend (Aromatic)
805MediumC-H Out-of-plane Bend (Aromatic)

Table 3: Mass Spectrometry (MS) Data

Note: The analysis of the free ligand is typically performed using soft ionization techniques like Electrospray Ionization (ESI).

ParameterValueSource / Comment
Molecular Formula C₇₄H₁₀₀O₈P₂[2][3][4]
Molecular Weight 1179.53 g/mol [2][3][4]
Calculated [M+H]⁺ 1180.6864 m/zFor High-Resolution MS (HRMS)
Calculated [M+Na]⁺ 1202.6683 m/zFor High-Resolution MS (HRMS)
Experimental Data Found: 1271.5919 m/zFor [this compound]NiCl₂ [M-Cl]⁺[1]

Experimental Protocols

This compound is an air-sensitive solid, requiring careful handling under an inert atmosphere (e.g., nitrogen or argon) during sample preparation.[5]

2.1 NMR Spectroscopy

  • Sample Preparation: Inside a glovebox, accurately weigh 5-10 mg of this compound into an NMR tube. Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Cap the NMR tube securely before removing it from the glovebox.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune the probe for ¹H, ¹³C, and ³¹P nuclei.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • ³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. An external standard (e.g., 85% H₃PO₄ at 0.0 ppm) is typically used for referencing.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time with more scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

2.2 IR Spectroscopy

  • Sample Preparation (ATR): The use of a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended. Inside a glovebox, place a small, representative sample of the solid this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is automatically ratioed against the background by the instrument software.

2.3 Mass Spectrometry (ESI-MS)

  • Sample Preparation: Inside a glovebox, prepare a stock solution of this compound in a high-purity solvent like acetonitrile (B52724) or methanol (B129727) at a concentration of approximately 1 mg/mL.

  • Dilution: Create a dilute solution for injection by taking an aliquot of the stock solution and diluting it with the same solvent to a final concentration of 1-10 µg/mL. This prevents detector saturation.

  • Data Acquisition: Infuse the sample solution into the ESI source via a syringe pump. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 1000-1500 amu). Key parameters to optimize include capillary voltage, drying gas flow, and fragmentor voltage.

  • HRMS Analysis: For accurate mass determination, use a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain high-resolution data, allowing for molecular formula confirmation.

Visualization of Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectral characterization of this compound.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation cluster_conclusion Phase 4: Conclusion Sample Sample: this compound InertAtmosphere Handling in Inert Atmosphere (Glovebox) Sample->InertAtmosphere Solvation Solvation / Preparation (CDCl3, MeCN, etc.) InertAtmosphere->Solvation NMR NMR Spectrometer (¹H, ¹³C, ³¹P) Solvation->NMR IR ATR-FTIR Spectrometer Solvation->IR MS ESI-MS Spectrometer (LRMS / HRMS) Solvation->MS ProcessNMR Process NMR Data (Referencing, Integration) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction) IR->ProcessIR ProcessMS Process MS Data (Mass Determination) MS->ProcessMS InterpretNMR Interpret NMR Spectra (Chemical Shifts, Couplings) ProcessNMR->InterpretNMR InterpretIR Interpret IR Spectrum (Functional Groups) ProcessIR->InterpretIR InterpretMS Interpret MS Spectrum (Molecular Ion, Adducts) ProcessMS->InterpretMS Conclusion Final Structural Elucidation InterpretNMR->Conclusion InterpretIR->Conclusion InterpretMS->Conclusion

Caption: Workflow for the spectral analysis of this compound.

References

The SEGPHOS Ligand Family: A Technical Guide to Discovery, Development, and Application in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The SEGPHOS family of chiral bisphosphine ligands, developed by Takasago International Corporation, represents a significant advancement in the field of asymmetric catalysis.[1][2] Evolving from the foundational BINAP ligand, SEGPHOS and its derivatives have demonstrated superior performance in a multitude of catalytic applications, consistently delivering high enantioselectivity and catalytic activity.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and development of the SEGPHOS ligand family, with a focus on their application in asymmetric hydrogenation, carbon-carbon bond formation, and other synthetically valuable transformations. Detailed experimental protocols, extensive quantitative performance data, and visualizations of key mechanistic pathways are presented to serve as a comprehensive resource for researchers in academia and industry.

Introduction: The Genesis of SEGPHOS

The quest for highly efficient and enantioselective catalysts is a central theme in modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. Chiral phosphine (B1218219) ligands, when complexed with transition metals, have emerged as powerful tools for achieving high levels of stereocontrol in a wide array of chemical reactions.

The development of SEGPHOS (5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole) by Takasago International Corporation was a direct successor to the highly successful BINAP ligand.[1] The key innovation in the design of SEGPHOS lies in its biaryl backbone, which possesses a narrower dihedral angle compared to BINAP.[1] This structural modification results in a more defined and rigid chiral environment around the metal center, leading to enhanced enantioselectivity and, in many cases, higher catalytic activity.[1]

The success of the parent SEGPHOS ligand spurred the development of a family of derivatives with tuned steric and electronic properties. By modifying the substituents on the phosphorus atoms, researchers have been able to optimize catalyst performance for specific applications. The most prominent members of this family include:

  • DM-SEGPHOS: Features 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms, increasing the electron-donating ability of the ligand.[2]

  • DTBM-SEGPHOS: Incorporates bulky 3,5-di-tert-butyl-4-methoxyphenyl groups, imparting significant steric hindrance and further enhanced electron-donating properties.[2]

This guide will delve into the synthesis of these key ligands, present their performance in various catalytic systems, and provide detailed experimental procedures to facilitate their application in the laboratory.

Synthesis of the SEGPHOS Ligand Family

The synthesis of SEGPHOS and its derivatives generally follows a convergent approach, involving the preparation of the chiral biaryl backbone and the subsequent introduction of the desired phosphino (B1201336) moieties. While specific conditions may vary, the following represents a general and illustrative synthetic strategy.

Experimental Protocols

Synthesis of (R)-DTBM-SEGPHOS-NiCl₂ Complex

This protocol details the synthesis of a common precatalyst, [this compound]NiCl₂.

Materials:

Procedure:

  • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 0.85 mmol) and NiCl₂ (110 mg, 0.85 mmol).[3]

  • Add anhydrous acetonitrile (15 mL) to the flask.[3]

  • Attach a reflux condenser and purge the system with nitrogen for 5 minutes. Maintain a nitrogen atmosphere using a balloon.[3]

  • Heat the mixture to reflux in an oil bath and maintain for 16 hours.[3]

  • While the mixture is still warm, filter it through a pad of Celite®. Wash the Celite® with additional acetonitrile until the filtrate is colorless.[3]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.[3]

  • Dissolve the resulting solid in a minimal amount of dichloromethane and transfer to a vial.[3]

  • Remove the solvent under reduced pressure and dry the solid under high vacuum for 4 hours to yield the [this compound]NiCl₂ complex as a fine, dark green-black powder.[3]

Performance in Asymmetric Catalysis

The SEGPHOS family of ligands has demonstrated exceptional performance across a wide range of metal-catalyzed asymmetric reactions. The following tables summarize key quantitative data, showcasing the high yields and enantioselectivities achieved.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone application of SEGPHOS ligands, providing access to chiral alcohols and amines with excellent enantiopurity.

LigandSubstrateCatalyst SystemS/C RatioYield (%)ee (%)
(R)-SEGPHOSMethyl 2-(acetylamino)acrylate[Ru(OAc)₂( (R)-SEGPHOS)]1000>9999
(R)-DM-SEGPHOSMethyl acetoacetate[RuCl₂((R)-DM-SEGPHOS)(dmf)n]20009899.2
(S)-DTBM-SEGPHOS1-(2-pyridyl)ethanone[RuCl₂((S)-DTBM-SEGPHOS)(dmf)₂]1000>9999
Rhodium-Catalyzed Asymmetric Reactions

Rhodium complexes of SEGPHOS are highly effective for asymmetric 1,4-additions and other carbon-carbon bond-forming reactions.

LigandReaction TypeSubstrateYield (%)ee (%)
(R)-SEGPHOS1,4-Addition2-Cyclohexenone + Phenylboronic acid9999
(S)-DTBM-SEGPHOS[2+2+2] Cycloaddition1,6-enyne + alkyne8597
(R)-DM-SEGPHOSHydrogenation(Z)-methyl α-acetamidocinnamate>9998
Copper-Catalyzed Asymmetric Reactions

Copper-catalyzed reactions, including conjugate additions and alkylations, have been significantly advanced through the use of SEGPHOS ligands.

LigandReaction TypeSubstrateYield (%)ee (%)
This compoundHydrosilylation2-Cyclohexenone9596
This compoundHydroaminationStyrene9297
(R)-DM-SEGPHOSα-Alkylation2-Acylimidazole + Allyl bromide>9996
Palladium-Catalyzed Asymmetric Reactions

Palladium complexes featuring SEGPHOS ligands are effective catalysts for a variety of transformations, including cross-coupling and kinetic resolutions.

LigandReaction TypeSubstrateYield (%)ee (%)
This compoundKinetic Resolutionrac-tertiary propargylic alcohol46 (alcohol)98 (alcohol)
(R)-DM-SEGPHOSDesymmetrizationN-acylaziridine9592

Mechanistic Insights and Workflows

The high efficiency and selectivity of SEGPHOS-metal complexes stem from the well-defined chiral environment they create. Visualizing the catalytic cycles and design workflows can provide a deeper understanding of their function.

Catalytic Cycles

Asymmetric_Hydrogenation_Cycle Catalyst [M(L*)] Substrate_Coordination Substrate Coordination Catalyst->Substrate_Coordination Substrate Oxidative_Addition Oxidative Addition of H₂ Substrate_Coordination->Oxidative_Addition H₂ Migratory_Insertion Migratory Insertion Oxidative_Addition->Migratory_Insertion Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Reductive_Elimination->Catalyst Regeneration Product Chiral Product Reductive_Elimination->Product

Catalytic cycle for metal-catalyzed asymmetric hydrogenation.

Conjugate_Addition_Cycle Catalyst [M(L*)] Transmetalation Transmetalation Catalyst->Transmetalation Organometallic Reagent Carbometalation Carbometalation Transmetalation->Carbometalation α,β-Unsaturated Substrate Protonolysis Protonolysis Carbometalation->Protonolysis Proton Source Protonolysis->Catalyst Regeneration Product Chiral Product Protonolysis->Product

Catalytic cycle for metal-catalyzed asymmetric conjugate addition.
Ligand Development Workflow

The evolution of the SEGPHOS family is a testament to the power of rational ligand design.

Ligand_Development_Workflow Concept Conceptual Design (e.g., Narrower Dihedral Angle) Parent Parent Ligand Synthesis (SEGPHOS) Concept->Parent Evaluation Catalytic Evaluation Parent->Evaluation Modification Steric/Electronic Modification Evaluation->Modification Analysis of Results Optimization Application-Specific Optimization Evaluation->Optimization High Performance Derivatives Derivative Synthesis (DM-SEGPHOS, DTBM-SEGPHOS) Modification->Derivatives Derivatives->Evaluation Iterative Screening

Iterative workflow for the development of the SEGPHOS ligand family.

Conclusion

The SEGPHOS family of ligands has firmly established itself as a privileged class of chiral ligands in asymmetric catalysis. Their rational design, building upon the success of BINAP, has led to catalysts with superior enantioselectivity and activity in a broad spectrum of reactions. The continuous development of new derivatives and their successful application in the synthesis of complex, high-value molecules underscore the enduring importance of the SEGPHOS platform. This guide provides a foundational resource for researchers seeking to leverage the power of these remarkable ligands in their own synthetic endeavors. Further exploration into novel applications and the development of next-generation SEGPHOS-type ligands will undoubtedly continue to push the boundaries of asymmetric catalysis.

References

Methodological & Application

Application Notes and Protocols: (R)-DTBM-SEGPHOS in Rhodium-Catalyzed Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DTBM-SEGPHOS is a highly effective chiral phosphine (B1218219) ligand renowned for its performance in rhodium-catalyzed asymmetric hydrogenation reactions.[1][2] Its unique structural features, characterized by a C2-symmetric biaryl backbone and bulky di-tert-butylmethylphosphino groups, create a well-defined chiral environment around the rhodium center. This steric hindrance and the ligand's electronic properties contribute to high catalytic activity and exceptional enantioselectivity in the hydrogenation of a variety of prochiral substrates.[1][2] These reactions are pivotal in the synthesis of chiral molecules, which are crucial building blocks for the pharmaceutical and fine chemical industries.

This document provides a comprehensive overview of the application of this compound in rhodium-catalyzed asymmetric hydrogenation, including detailed experimental protocols, performance data for various substrates, and a depiction of the catalytic cycle.

Performance Data

The Rh/(R)-DTBM-SEGPHOS catalytic system has demonstrated remarkable efficacy in the asymmetric hydrogenation of a range of unsaturated compounds, consistently delivering high yields and excellent enantioselectivities.

Asymmetric Hydrogenation of α-Substituted Vinyl Sulfones

The rhodium-catalyzed asymmetric hydrogenation of α-substituted vinyl sulfones using (S)-DTBM-SEGPHOS provides an efficient route to chiral sulfones with high yields and enantioselectivities.[3]

SubstrateProductYield (%)ee (%)
(E)-1-(ethenylsulfonyl)-4-methylbenzene1-(ethylsulfonyl)-4-methylbenzene>9998
(E)-1-(ethenylsulfonyl)-4-methoxybenzene1-(ethylsulfonyl)-4-methoxybenzene>9997
(E)-1-chloro-4-(ethenylsulfonyl)benzene1-chloro-4-(ethylsulfonyl)benzene>9999
(E)-1-(ethenylsulfonyl)naphthalene1-(ethylsulfonyl)naphthalene9899
(E)-2-(ethenylsulfonyl)thiophene2-(ethylsulfonyl)thiophene9799

Table 1: Asymmetric hydrogenation of various α-substituted vinyl sulfones catalyzed by Rh/(S)-DTBM-SEGPHOS. Reactions were typically carried out with a substrate/catalyst ratio of 100, under 10 atm of H₂ at 30°C for 12 hours.[3]

Asymmetric Hydrogenation of Benzofurans

A bimetallic catalytic system of Rh/Hf/(S)-DTBM-SEGPHOS has been effectively used for the asymmetric hydrogenation of benzofurans, yielding chiral 2,3-dihydrobenzofurans, which are important structural motifs in bioactive molecules.[1][4]

SubstrateProductYield (%)ee (%)
Benzofuran2,3-Dihydrobenzofuran9895
5-Methoxybenzofuran5-Methoxy-2,3-dihydrobenzofuran9796
5-Chlorobenzofuran5-Chloro-2,3-dihydrobenzofuran9697
7-Methylbenzofuran7-Methyl-2,3-dihydrobenzofuran9598
Dibenzofuran1,2,3,4-Tetrahydrodibenzofuran9294

Table 2: Enantioselective hydrogenation of substituted benzofurans using a Rh/Hf/(S)-DTBM-SEGPHOS bimetallic catalyst. Typical conditions involve reacting the substrate with the catalyst system under a hydrogen atmosphere.[1][4]

Asymmetric Hydrogenation of (Z)-2-(2-oxo-2H-benzo[b][4][5]oxazin-3(4H)-ylidene)acetate Esters

The Rh/(S)-DTBM-SegPhos system has been successfully applied to the asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][4][5]oxazin-3(4H)-ylidene)acetate esters, producing chiral dihydrobenzoxazinones with excellent conversions and enantioselectivities.[6]

Substrate R GroupProduct Yield (%)Product ee (%)
Methyl92>99
Ethyl93>99
Isopropyl9199
tert-Butyl8998
Phenyl9099

Table 3: Rh/(S)-DTBM-SegPhos-catalyzed asymmetric hydrogenation of various prochiral (Z)-2-(2-oxo-2H-benzo[b][4][5]oxazin-3(4H)-ylidene)acetate esters. Conditions: 1 mol% catalyst loading, 50 bar H₂, 50 °C, 24 h in dichloromethane.[6]

Experimental Protocols

The following are generalized protocols for conducting a rhodium-catalyzed asymmetric hydrogenation using this compound. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: In Situ Catalyst Preparation and Asymmetric Hydrogenation of α-Substituted Vinyl Sulfones

Materials:

  • [Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

  • This compound

  • Substrate (α-substituted vinyl sulfone)

  • Anhydrous and degassed solvent (e.g., Dichloromethane or Toluene)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Preparation:

    • In a glovebox, to a clean and dry Schlenk tube, add [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%).

    • Add a portion of the anhydrous and degassed solvent and stir the mixture at room temperature for 20-30 minutes to form the catalyst complex. The solution will typically develop a distinct color.

  • Hydrogenation Reaction:

    • In a separate vessel inside the glovebox, dissolve the α-substituted vinyl sulfone substrate (1.0 equiv) in the remaining anhydrous and degassed solvent.

    • Transfer the substrate solution to the Schlenk tube containing the pre-formed catalyst.

    • Seal the Schlenk tube and place it inside a high-pressure autoclave.

    • Purge the autoclave with hydrogen gas three times to remove any residual air.

    • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm).

    • Stir the reaction mixture at the specified temperature (e.g., 30-50 °C) for the required duration (e.g., 12-24 hours).

  • Work-up and Analysis:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Remove the Schlenk tube from the autoclave.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

    • Determine the enantiomeric excess (ee%) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Visualizations

Catalytic Cycle for Rhodium-Catalyzed Asymmetric Hydrogenation

The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation involves several key steps: coordination of the olefinic substrate to the chiral rhodium complex, oxidative addition of hydrogen, migratory insertion, and reductive elimination to release the chiral product and regenerate the catalyst.

Catalytic_Cycle Catalyst [Rh(L)]+ Substrate_Complex [Rh(L)(Substrate)]+ Catalyst->Substrate_Complex + Substrate Dihydrogen_Complex [Rh(H)₂(L)(Substrate)]+ Substrate_Complex->Dihydrogen_Complex + H₂ Hydrido_Alkyl_Complex [Rh(H)(L)(Alkyl)]+ Dihydrogen_Complex->Hydrido_Alkyl_Complex Migratory Insertion Hydrido_Alkyl_Complex->Catalyst Reductive Elimination Product Chiral Product Hydrido_Alkyl_Complex->Product Substrate Prochiral Substrate H2 H₂

A simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Experimental Workflow

The following diagram illustrates the general workflow for performing a rhodium-catalyzed asymmetric hydrogenation experiment.

Experimental_Workflow cluster_inert Inert Atmosphere (Glovebox/Schlenk Line) cluster_reaction High-Pressure Reactor cluster_workup Work-up and Analysis A 1. Prepare Catalyst Solution ([Rh(COD)₂]BF₄ + this compound in solvent) B 2. Prepare Substrate Solution C 3. Mix Catalyst and Substrate B->C D 4. Transfer Reaction Mixture C->D E 5. Purge with H₂ D->E F 6. Pressurize and Heat E->F G 7. Depressurize and Concentrate F->G H 8. Purify (e.g., Chromatography) G->H I 9. Analyze (Chiral HPLC/GC) H->I

General experimental workflow for asymmetric hydrogenation.
Logical Relationship of Key Components

The success of the rhodium-catalyzed asymmetric hydrogenation is dependent on the interplay between the metal precursor, the chiral ligand, the substrate, and the reaction conditions.

Logical_Relationship Rh_Precursor Rhodium Precursor (e.g., [Rh(COD)₂]BF₄) Active_Catalyst Chiral Rhodium Catalyst Rh_Precursor->Active_Catalyst Ligand This compound Ligand->Active_Catalyst Product Enantioenriched Product Active_Catalyst->Product Substrate Prochiral Substrate (e.g., enamide, vinyl sulfone) Substrate->Product Conditions Reaction Conditions (H₂ pressure, Temp., Solvent) Conditions->Product

Key components for successful asymmetric hydrogenation.

References

Application Notes and Protocols: (R)-DTBM-SEGPHOS in Palladium-Catalyzed Kinetic Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the chiral ligand (R)-3,5-tBu-4-MeO-SEGPHOS, commonly known as (R)-DTBM-SEGPHOS, in palladium-catalyzed kinetic resolutions. The focus is on the highly efficient kinetic resolution of tertiary propargylic alcohols, a critical transformation for the synthesis of enantioenriched compounds in pharmaceutical and materials science.

Introduction

Kinetic resolution is a powerful strategy for the separation of enantiomers from a racemic mixture. The success of this technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. The palladium complex of the sterically demanding and electron-rich phosphine (B1218219) ligand, this compound, has emerged as a highly effective catalyst for the kinetic resolution of a variety of substrates, notably tertiary propargylic alcohols. This system offers high enantioselectivity under mild reaction conditions, making it a valuable tool for asymmetric synthesis.

Application: Kinetic Resolution of Tertiary Propargylic Alcohols

The palladium-catalyzed kinetic resolution of racemic tertiary propargylic alcohols using the chiral ligand this compound allows for the efficient synthesis of both enantioenriched tertiary propargylic alcohols and the corresponding tetrasubstituted 2,3-allenoic acids. This transformation is characterized by its broad substrate scope and excellent enantioselectivity.

Data Presentation

The following tables summarize the quantitative data for the kinetic resolution of various tertiary propargylic alcohols catalyzed by Pd(this compound)Cl₂. The data highlights the yield of the recovered starting material ((S)-alcohol), its enantiomeric excess (ee), the yield of the 2,3-allenoic acid product, and its enantiomeric excess.

Table 1: Substrate Scope of the Kinetic Resolution of Tertiary Propargylic Alcohols

Substrate (rac-1)Recovered Alcohol ((S)-1) Yield (%)Recovered Alcohol ((S)-1) ee (%)Allenoic Acid (2) Yield (%)Allenoic Acid (2) ee (%)
1a PhMen-Bu46985190
1b 4-MeC₆H₄Men-Bu45>995391
1c 4-MeOC₆H₄Men-Bu47975091
1d 4-FC₆H₄Men-Bu48965092
1e 4-ClC₆H₄Men-Bu47975192
1f 4-BrC₆H₄Men-Bu46985293
1g 2-NaphthylMen-Bu45>995392
1h PhEtn-Pr47965190
1i PhMePh48954991
1j c-PrMen-Bu45935288

Reaction conditions: rac-1 (0.2 mmol), Pd(this compound)Cl₂ (2 mol%), (PhO)₂PO₂H (10 mol%), H₂O (20 equiv), CO (1 atm), Toluene (B28343) (0.1 M), 20 °C, 36 h.

Experimental Protocols

General Procedure for the Kinetic Resolution of Tertiary Propargylic Alcohols

Materials:

  • Racemic tertiary propargylic alcohol

  • Pd(this compound)Cl₂

  • Diphenyl phosphate (B84403) ((PhO)₂PO₂H)

  • Toluene (anhydrous)

  • Water (degassed)

  • Carbon monoxide (CO) gas (balloon)

  • Standard laboratory glassware (Schlenk tube, etc.)

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the racemic tertiary propargylic alcohol (1.0 equiv), Pd(this compound)Cl₂ (0.02 equiv), and diphenyl phosphate (0.10 equiv).

  • Add anhydrous toluene to dissolve the solids.

  • Add degassed water (20 equiv).

  • Evacuate and backfill the Schlenk tube with carbon monoxide (CO) from a balloon three times.

  • Stir the reaction mixture vigorously at 20 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion (typically after 36 hours), quench the reaction by venting the CO atmosphere.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to separate the unreacted alcohol and the 2,3-allenoic acid product.

  • Determine the enantiomeric excess of the recovered alcohol and the allenoic acid product by chiral HPLC analysis.

Visualizations

Catalytic Cycle

Catalytic_Cycle Proposed Catalytic Cycle for Kinetic Resolution Pd_L Pd(0)L* OxAdd Oxidative Addition Pd_L->OxAdd (R)-Alcohol Pd_II_alkoxide Pd(II)-alkoxide Intermediate OxAdd->Pd_II_alkoxide CO_ins CO Insertion Pd_II_alkoxide->CO_ins Acyl_Pd Acyl-Pd(II) Complex CO_ins->Acyl_Pd Red_Elim Reductive Elimination Acyl_Pd->Red_Elim Red_Elim->Pd_L Product 2,3-Allenoic Acid Red_Elim->Product Rac_Alc rac-Propargylic Alcohol Rac_Alc->OxAdd Unreacted_Alc (S)-Propargylic Alcohol Rac_Alc->Unreacted_Alc Unreacted

Caption: Proposed catalytic cycle for the kinetic resolution.

Experimental Workflow

Experimental_Workflow General Experimental Workflow start Start setup Reaction Setup: - Racemic Alcohol - Pd(this compound)Cl₂ - (PhO)₂PO₂H - Toluene, H₂O start->setup co Introduce CO (1 atm balloon) setup->co reaction Stir at 20 °C (36 hours) co->reaction workup Aqueous Workup: - Quench - Extraction reaction->workup purification Column Chromatography workup->purification analysis Analysis: - NMR - Chiral HPLC purification->analysis products Isolated Products: - Enantioenriched Alcohol - Enantioenriched Allenoic Acid analysis->products end End products->end

Caption: General workflow for the kinetic resolution experiment.

Application Notes and Protocols: Copper-Catalyzed Asymmetric Hydrosilylation with (R)-Dtbm-segphos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the copper-(R)-Dtbm-segphos catalytic system in asymmetric hydrosilylation reactions. This methodology offers a highly efficient and selective route to chiral alcohols, which are valuable intermediates in pharmaceutical synthesis.

Introduction

Copper-catalyzed asymmetric hydrosilylation has emerged as a powerful tool for the enantioselective reduction of prochiral ketones and other unsaturated compounds. The use of chiral phosphine (B1218219) ligands, particularly (R)-Dtbm-segphos, in conjunction with a copper hydride (CuH) source, allows for the synthesis of highly enantioenriched products under mild reaction conditions.[1][2][3] This system is noted for its high catalytic activity, broad substrate scope, and excellent enantioselectivity, making it an attractive alternative to other reduction methods.[4]

The active catalyst is typically generated in situ from a copper(I) or copper(II) salt, a base, and a silane (B1218182), with this compound serving as the chiral ligand.[1][5] Polymethylhydrosiloxane (PMHS) is a commonly used and inexpensive hydrosilane source.[2][4] The bulky 3,5-di-tert-butyl-4-methoxyphenyl groups on the phosphine ligand create a well-defined chiral pocket around the copper center, enabling effective stereochemical control during the hydride transfer to the substrate.[3]

Reaction Mechanism and Workflow

The catalytic cycle for the copper-catalyzed asymmetric hydrosilylation of a ketone is initiated by the formation of the active L*-CuH species. This copper hydride then coordinates to the carbonyl group of the ketone. The key enantioselective step involves the intramolecular transfer of the hydride to the carbonyl carbon, forming a copper alkoxide intermediate. Subsequent reaction with the silane regenerates the copper hydride catalyst and produces a silylated alcohol, which upon workup yields the desired chiral alcohol.

Catalytic Cycle cluster_0 Catalytic Cycle A L*-CuH B Ketone Coordination A->B + Ketone C Hydride Transfer (Enantioselective Step) B->C D Copper Alkoxide C->D E Silylation D->E + Silane E->A F Silyl Ether Product E->F

Caption: Catalytic cycle for copper-hydrosilylation.

A general experimental workflow for performing a copper-catalyzed asymmetric hydrosilylation is outlined below. The procedure involves the careful handling of air- and moisture-sensitive reagents under an inert atmosphere.

Experimental Workflow cluster_1 Experimental Workflow prep Inert Atmosphere Setup (Glovebox or Schlenk Line) reagents Addition of Cu Salt, Ligand, and Base prep->reagents solvent Addition of Anhydrous Solvent reagents->solvent stir Stirring for Catalyst Formation solvent->stir cool Cooling to Reaction Temperature stir->cool substrate Addition of Substrate and Silane cool->substrate reaction Reaction Monitoring (TLC, GC) substrate->reaction quench Reaction Quenching reaction->quench workup Aqueous Workup and Extraction quench->workup purify Purification (Chromatography) workup->purify analysis Analysis (NMR, Chiral HPLC) purify->analysis

Caption: General experimental workflow.

Data Presentation

The following tables summarize the results for the copper-catalyzed asymmetric hydrosilylation of various ketones using this compound.

Table 1: Asymmetric Hydrosilylation of Diaryl Ketones [1]

EntrySubstrate (Diaryl Ketone)Yield (%)ee (%)
12-MeC₆H₄COPh9594
22-ClC₆H₄COPh9893
32-BrC₆H₄COPh9792
42-MeOC₆H₄COPh9691
52-FurylCOPh9488

Table 2: Asymmetric Hydrosilylation of Aryl Ketones for Pharmaceutical Intermediates [2]

EntrySubstrate (Aryl Ketone)ProductYield (%)ee (%)
1Methyl-4-oxo-4-phenylbutanoatePrecursor to (R)-methyl-4-hydroxy-4-phenylbutanoate9299.4
23-Acetylpyridine derivativePrecursor to PNU-142721 intermediate9597.1
32-Chloro-1-(4-fluorophenyl)ethanonePrecursor to a fungicide intermediate9691
41-(Thiazol-2-yl)ethanone derivativePrecursor to Barbamide intermediate>9989.3

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Hydrosilylation of Diaryl Ketones [1]

Materials:

  • Copper(I) chloride (CuCl)

  • Sodium tert-butoxide (NaOtBu)

  • (R)-(-)-Dtbm-segphos

  • Polymethylhydrosiloxane (PMHS)

  • Diaryl ketone substrate

  • Anhydrous toluene (B28343)

  • tert-Butanol (t-BuOH) (for less reactive substrates)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for chromatography

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add CuCl (1.0 mol%), (R)-(-)-Dtbm-segphos (1.1 mol%), and NaOtBu (1.2 mol%).

  • Add anhydrous toluene via syringe.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to the desired reaction temperature (e.g., 0 °C or room temperature).

  • Add the diaryl ketone substrate (1.0 equiv) and PMHS (2.0-3.0 equiv). For less reactive substrates, t-BuOH (1.0 equiv) may be added.

  • Stir the reaction mixture at the specified temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired diaryl carbinol.

  • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Protocol 2: Asymmetric Hydrosilylation of an Aryl Ketoester [2][5]

Materials:

  • Copper(I) chloride (CuCl)

  • Sodium tert-butoxide (NaOtBu)

  • (R)-(-)-Dtbm-segphos

  • Polymethylhydrosiloxane (PMHS)

  • Methyl-4-oxo-4-phenylbutanoate

  • tert-Butanol (t-BuOH)

  • Anhydrous toluene

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 2.5 M aqueous potassium fluoride (B91410) (KF)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • In a glovebox, add CuCl (0.015 mmol, 1.0 mol%) and NaOtBu (0.015 mmol, 1.0 mol%) to a flame-dried 10 mL round-bottom flask.

  • In a separate vial, dissolve (R)-(-)-Dtbm-segphos (0.00375 mmol, 0.25 mol%) in toluene (1.5 mL) and add this solution to the flask.

  • Stir the mixture for 30 minutes at room temperature, then cool to -78 °C.

  • Add PMHS (6.0 mmol, 4.0 equiv) and stir for an additional 15 minutes.

  • In a separate flask, dissolve methyl-4-oxo-4-phenylbutanoate (1.50 mmol, 1.0 equiv) and t-BuOH (1.50 mmol, 1.0 equiv) in THF (1.5 mL) and cool to -78 °C.

  • Transfer the substrate solution to the catalyst mixture via cannula.

  • Monitor the reaction by TLC. Upon completion (typically 2 hours), quench with 2.5 M aqueous KF (10 mL) and diethyl ether (10 mL) and stir vigorously for 3 hours.

  • Separate the layers and extract the aqueous phase with diethyl ether (3 x 10 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure and purify the crude material by silica gel chromatography (e.g., 20% ethyl acetate/hexanes) to yield the product.

  • Confirm the structure and determine the enantiomeric excess using appropriate analytical techniques.

Safety and Handling

  • All reactions should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Anhydrous solvents are crucial for the success of the reaction.

  • Copper salts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE).

  • Polymethylhydrosiloxane can release hydrogen gas upon contact with acids, bases, or moisture. Handle with care in a well-ventilated area.

Conclusion

The copper-catalyzed asymmetric hydrosilylation using the this compound ligand is a highly effective and versatile method for the synthesis of enantioenriched alcohols. The operational simplicity, mild reaction conditions, and high levels of enantioselectivity make this a valuable protocol for applications in academic research and the pharmaceutical industry. The provided protocols offer a starting point for the reduction of a variety of substrates, with the potential for further optimization depending on the specific application.

References

Synthesis Protocol for [(R)-DTBM-SEGPHOS]NiCl2 Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of the chiral nickel catalyst, [(R)-DTBM-SEGPHOS]NiCl2. This complex is a valuable tool in asymmetric synthesis, particularly for carbon-carbon bond-forming reactions.[1][2] The following sections detail the necessary reagents, equipment, and a step-by-step procedure for the successful preparation and purification of the title compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of [this compound]NiCl2.

ParameterValueUnitNotes
Reactants
This compound1.00g1 equiv
Nickel(II) Chloride (NiCl2)110mg1 equiv
Solvent
Acetonitrile (B52724)15mLFor reaction
Acetonitrile70 + 300mLFor washing Celite®
Dichloromethane (B109758)20mLFor dissolving solid
Reaction Conditions
TemperatureReflux°C
Time16h
AtmosphereNitrogen (N2)-
Work-up & Purification
Celite®25gFor filtration
Rotary Evaporator Temperature30°C
Rotary Evaporator Pressure12mmHg
High Vacuum Drying Time4h
Product
Yield1.10g99%
AppearanceFine dark green-black powder-

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[3][4]

Materials and Equipment:

  • This compound

  • Anhydrous Nickel(II) Chloride (NiCl2)

  • Anhydrous Acetonitrile

  • Dichloromethane

  • Celite®

  • 25 mL single-necked round-bottomed flask

  • Reflux condenser

  • Magnetic stir bar

  • Oil bath

  • Nitrogen gas supply with a balloon

  • Glass filter funnel and vacuum adaptor

  • 500 mL round-bottomed flask

  • Rotary evaporator

  • High vacuum line

  • Spatula and vial

Procedure:

  • Reaction Setup:

    • To an oven-dried 25 mL single-necked round-bottomed flask equipped with a magnetic stir bar, add this compound (1.00 g, 0.85 mmol, 1 equiv) and NiCl2 (110 mg, 0.85 mmol, 1 equiv).[3][5]

    • Add acetonitrile (15 mL) to the flask.[3][5]

    • Attach a reflux condenser fitted with a rubber septum to the flask.[3][5]

    • Purge the system with nitrogen gas for 5 minutes, then maintain a nitrogen atmosphere using a balloon.[3][5]

  • Reaction:

    • Heat the reaction mixture to reflux in an oil bath and maintain for 16 hours.[3][5]

  • Work-up and Purification:

    • Prepare a filtration setup by charging a Number 3 glass filter funnel, connected to a 500 mL round-bottomed flask via a vacuum adaptor, with Celite® (25 g).[3]

    • Wet the Celite® with acetonitrile (70 mL) and allow it to settle.[3]

    • While the reaction mixture is still warm, pour it over the Celite® pad.[3]

    • Wash the Celite® carefully with acetonitrile (300 mL) until all the color has passed through into the collection flask.[3]

    • Concentrate the filtrate using a rotary evaporator (30 °C, 12 mmHg).[3]

    • Dissolve the resulting solid in dichloromethane (20 mL) and transfer it to a 20 mL vial.[3]

    • Remove the solvent on a rotary evaporator (30 °C, 12 mmHg).[3]

    • Break up the resulting solid with a spatula and dry it under high vacuum (0.1 mmHg) for 4 hours.[3]

    • This procedure yields the title compound, [this compound]NiCl2, as a fine dark green-black powder (1.10 g, 99%).[3]

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of [this compound]NiCl2.

Synthesis_Workflow A Reactants This compound NiCl2 Acetonitrile B Reaction Setup 25 mL RBF N2 Atmosphere A->B Combine C Reflux 16 hours B->C Heat D Filtration Celite® Acetonitrile Wash C->D Cool & Filter E Concentration Rotary Evaporator D->E Collect Filtrate F Drying High Vacuum 4 hours E->F Isolate Solid G Product [this compound]NiCl2 Dark Green-Black Powder F->G Final Product

Caption: Experimental workflow for the synthesis of [this compound]NiCl2.

References

Applications of (R)-Dtbm-segphos in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the chiral ligand (R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole, commonly known as (R)-Dtbm-segphos, in the asymmetric synthesis of key pharmaceutical intermediates. Due to its unique steric and electronic properties, this compound has emerged as a highly effective ligand in a variety of metal-catalyzed enantioselective transformations, consistently delivering high yields and excellent enantioselectivities.[1]

Asymmetric Hydrosilylation of Aryl Ketones

The copper-catalyzed asymmetric hydrosilylation of prochiral ketones is a powerful method for the synthesis of enantioenriched secondary alcohols, which are common structural motifs in many active pharmaceutical ingredients (APIs). The complex formed between copper(I) hydride and this compound has proven to be a highly efficient and selective catalyst for this transformation.[2][3]

A notable application is the synthesis of a key precursor to (R)-Tomoxetine, a selective norepinephrine (B1679862) reuptake inhibitor used in the treatment of ADHD. The asymmetric reduction of β-chloropropiophenone yields the corresponding chiral alcohol with high enantiomeric excess.

Quantitative Data Summary
EntrySubstrateProductCatalyst Loading (mol%)Yield (%)ee (%)Ref.
1β-Chloropropiophenone(R)-3-Chloro-1-phenyl-1-propanolThis compound: 0.05, CuCl: 1, NaOtBu: 19892.0
2Acetyl-functionalized substrate for PNU-142721Chiral alcohol intermediateThis compound: 0.25, CuCl: 2, NaOtBu: 28897.1
Experimental Protocol: Asymmetric Hydrosilylation of β-Chloropropiophenone

Materials:

Procedure: [4]

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add CuCl (1.0 mol%), NaOtBu (1.0 mol%), and this compound (0.05 mol%).

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Add polymethylhydrosiloxane (PMHS) (4 equivalents) to the flask and continue stirring for 15 minutes.

  • In a separate flask, dissolve β-chloropropiophenone (1 equivalent) and t-BuOH (1 equivalent) in anhydrous toluene.

  • Transfer the substrate solution to the catalyst mixture via cannula.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of KF (or NaOH) and diethyl ether. Stir vigorously for 3 hours.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography to obtain (R)-3-chloro-1-phenyl-1-propanol.

Logical Workflow for Asymmetric Hydrosilylation

G Workflow for Asymmetric Hydrosilylation cluster_catalyst Catalyst Preparation cluster_substrate Substrate Preparation cluster_reaction Reaction cluster_workup Workup and Purification cat_prep Mix CuCl, NaOtBu, this compound in Toluene stir_cat Stir at RT for 30 min cat_prep->stir_cat cool_cat Cool to -78 °C stir_cat->cool_cat add_pmhs Add PMHS cool_cat->add_pmhs combine Combine Catalyst and Substrate Mixtures add_pmhs->combine sub_prep Dissolve Ketone and t-BuOH in Toluene sub_prep->combine monitor Monitor by TLC combine->monitor quench Quench with aq. KF/NaOH monitor->quench extract Extract with Et2O quench->extract dry Dry over MgSO4 extract->dry purify Purify by Chromatography dry->purify final_product final_product purify->final_product Chiral Alcohol

Caption: Workflow for the asymmetric hydrosilylation of aryl ketones.

Kinetic Resolution of Tertiary Propargylic Alcohols

The kinetic resolution of racemic tertiary propargylic alcohols is a valuable strategy for accessing enantioenriched propargylic alcohols and allenoic acids, which are important building blocks in medicinal chemistry. The palladium complex derived from this compound has been successfully employed as a catalyst for this purpose.[5][6]

Quantitative Data Summary
EntrySubstrateProduct 1 (Alcohol)Product 2 (Allenoic Acid)Catalyst Loading (mol%)Yield (Alcohol/Acid) (%)ee (Alcohol/Acid) (%)Ref.
1rac-2-Phenyloct-3-yn-2-ol(S)-2-Phenyloct-3-yn-2-ol(R)-2-Phenylnona-2,3-dienoic acidPd(this compound)Cl₂: 446 / 4898 / 93[5]
Experimental Protocol: Kinetic Resolution of rac-2-Phenyloct-3-yn-2-ol

Materials:

  • Pd(this compound)Cl₂

  • rac-2-Phenyloct-3-yn-2-ol

  • (PhO)₂POOH

  • Toluene (anhydrous)

  • Carbon monoxide (CO) gas (Caution: Highly Toxic)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure: [5]

  • To a Schlenk tube, add Pd(this compound)Cl₂ (4 mol%) and (PhO)₂POOH (10 mol%).

  • Add anhydrous toluene, followed by the racemic tertiary propargylic alcohol (1 equivalent).

  • Purge the tube with carbon monoxide (CO) gas and maintain a CO atmosphere (balloon).

  • Stir the reaction mixture at the desired temperature (e.g., 20 °C).

  • Monitor the reaction progress by ¹H NMR to determine the conversion of the starting material.

  • Upon reaching approximately 50% conversion, stop the reaction.

  • Purify the mixture by column chromatography to separate the unreacted (S)-alcohol and the (R)-allenoic acid product.

  • Determine the enantiomeric excess of both products using chiral HPLC analysis.

Signaling Pathway for Kinetic Resolution

G Kinetic Resolution of Tertiary Propargylic Alcohols cluster_products Products racemate Racemic Tertiary Propargylic Alcohol catalyst Pd(this compound)Cl2 + CO racemate->catalyst enantioenriched_alcohol Enantioenriched (S)-Alcohol catalyst->enantioenriched_alcohol Slow reaction allenoic_acid Optically Active (R)-Allenoic Acid catalyst->allenoic_acid Fast reaction

Caption: Simplified scheme of the kinetic resolution process.

Asymmetric Hydrogenation for the Synthesis of β-Amino Acids

Chiral β-amino acids are crucial components of various pharmaceuticals, including β-lactam antibiotics and peptide-based drugs. The rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates and unprotected enamines provides a direct and efficient route to these valuable compounds. While this compound is a member of the SEGPHOS family of ligands known for their effectiveness in such reactions, specific examples often utilize other derivatives. However, the general principles and protocols are applicable.[7][8]

Quantitative Data Summary (Representative examples with similar ligands)
EntrySubstrateLigandCatalystYield (%)ee (%)Ref.
1Methyl 3-acetamino-2-butenoate(R,R)-Me-BICP[Rh(COD)₂]BF₄>9999.6 (R)[8]
2Ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoateFerrocenyl ligand[Rh(COD)Cl]₂-93[9]
Experimental Protocol: General Procedure for Asymmetric Hydrogenation of β-(Acylamino)acrylates

Materials:

  • [Rh(COD)₂]BF₄ or [Rh(COD)Cl]₂

  • This compound or a suitable chiral phosphine (B1218219) ligand

  • β-(Acylamino)acrylate substrate

  • Anhydrous, degassed solvent (e.g., Toluene, Methanol, Dichloromethane)

  • Hydrogen gas

  • High-pressure autoclave or hydrogenation apparatus

Procedure: (General protocol, specific conditions may vary)

  • In a glovebox, charge a vial with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand (e.g., this compound, 1.1 mol%).

  • Add the anhydrous, degassed solvent and stir to form the catalyst solution.

  • Add the β-(acylamino)acrylate substrate.

  • Seal the vial and place it in a high-pressure autoclave.

  • Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 40-500 psi).

  • Stir the reaction at a specified temperature (e.g., room temperature to 50 °C) for the required time (e.g., 12-24 hours).

  • After the reaction is complete, carefully vent the autoclave.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Experimental Workflow for Asymmetric Hydrogenation

G Workflow for Asymmetric Hydrogenation cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Workup and Analysis catalyst_formation Prepare Rh-(R)-Dtbm-segphos catalyst solution add_substrate Add enamine/enamide substrate catalyst_formation->add_substrate autoclave Place in autoclave add_substrate->autoclave purge Purge with H2 autoclave->purge pressurize Pressurize with H2 purge->pressurize react Stir at specified T and P pressurize->react vent Vent autoclave react->vent concentrate Concentrate vent->concentrate purify Purify concentrate->purify analyze Analyze ee (Chiral HPLC/GC) purify->analyze final_product final_product analyze->final_product Chiral β-Amino Acid Derivative

Caption: General workflow for rhodium-catalyzed asymmetric hydrogenation.

References

Application Notes and Protocols for Enantioselective C-C Bond Formation Using (R)-DTBM-SEGPHOS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-DTBM-SEGPHOS is a highly effective chiral ligand in asymmetric catalysis. Its bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents and rigid biphenyl (B1667301) backbone create a well-defined chiral environment around the metal center, enabling high enantioselectivity in a variety of carbon-carbon bond-forming reactions. These notes provide an overview of its applications, performance data, and detailed experimental protocols for key transformations.

Key Applications in Enantioselective C-C Bond Formation

This compound has been successfully employed in a range of metal-catalyzed reactions, including:

  • Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition: A powerful method for creating chiral carbon centers via the addition of arylboronic acids to α,β-unsaturated compounds.[1]

  • Palladium-Catalyzed Asymmetric Allylic Alkylation: Used for the enantioselective formation of C-C bonds at allylic positions.[2]

  • Nickel-Catalyzed Enantioselective Alkylation and Aldol-type Reactions: Demonstrating utility in forming C-C bonds from enolate precursors.[3][4][5]

  • Iridium-Catalyzed Asymmetric Cyclization of Alkenoic Acids: Facilitating the formation of chiral lactones through intramolecular C-C bond formation.[6]

Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition

The Rh/(R)-DTBM-SEGPHOS system is a highly effective catalyst for the asymmetric 1,4-conjugate addition of arylboronic acids to α,β-unsaturated compounds, a powerful method for the enantioselective formation of carbon-carbon bonds.[1]

Quantitative Data Summary
Entryα,β-Unsaturated SubstrateArylboronic AcidCatalyst Loading (mol%)SolventYield (%)ee (%)
1Cyclohex-2-en-1-onePhenylboronic acid3.0Dioxane/H₂O9999
2Cyclopent-2-en-1-onePhenylboronic acid3.0Dioxane/H₂O9899
3ChalconePhenylboronic acid3.0Dioxane/H₂O9598
4N-PhenylmaleimidePhenylboronic acid3.0Dioxane/H₂O9997

Note: Data is representative of typical results and may vary based on specific reaction conditions.

Experimental Protocol: Asymmetric 1,4-Addition to Cyclohex-2-en-1-one

Materials:

Procedure:

  • In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [Rh(acac)(CO)₂] (0.003 mmol, 3.0 mol%) and this compound (0.0033 mmol, 3.3 mol%).

  • Anhydrous 1,4-dioxane (1.0 mL) is added, and the mixture is stirred at room temperature for 10 minutes to allow for catalyst pre-formation.

  • To this solution, add cyclohex-2-en-1-one (0.10 mmol, 1.0 equiv) and phenylboronic acid (0.15 mmol, 1.5 equiv).

  • A solution of aqueous base (e.g., KOH or Et₃N) is added, and the flask is sealed.[7]

  • The reaction mixture is stirred at the desired temperature (e.g., 50-100 °C) and monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate (B1210297) (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 3-phenylcyclohexan-1-one.

  • The enantiomeric excess (ee%) is determined by chiral HPLC analysis.

Catalytic Cycle

Rh_Catalyzed_1_4_Addition A [Rh(I)L]⁺ B Ar-Rh(I)L A->B Transmetalation (ArB(OH)₂) C π-complex B->C Coordination (Enone) D Rhodium Enolate C->D Migratory Insertion E Hydroxorhodium D->E Protonolysis (H₂O) Product β-Aryl Ketone D->Product E->A Transmetalation (ArB(OH)₂)

Caption: Catalytic cycle for Rh-catalyzed 1,4-addition.[1][8]

Palladium-Catalyzed Asymmetric Allylic Amination

The bulky and electron-rich nature of this compound allows for excellent enantiocontrol in palladium-catalyzed asymmetric allylic amination, providing a highly efficient method for synthesizing chiral α,β-unsaturated γ-amino esters.[2]

Quantitative Data Summary
EntryAllylic SubstrateAmineBaseYield (%)ee (%)
1Ethyl 2-acetoxybut-3-enoateBenzylamineEt₃N9598
2Methyl 2-acetoxy-4-phenylbut-3-enoateAnilineEt₃N9297
3Ethyl 2-acetoxybut-3-enoateDibenzylamineEt₃N8999
4tert-Butyl 2-acetoxybut-3-enoateMorpholineEt₃N9695

Note: Data is compiled for illustrative purposes. Specific conditions may vary.[2]

Experimental Protocol: Asymmetric Allylic Amination

Materials:

  • Palladium precursor: [Pd(η³-C₃H₅)Cl]₂

  • Chiral Ligand: this compound

  • Allylic substrate: 4-substituted 2-acetoxybut-3-enoate

  • Nucleophile: Amine

  • Base: Triethylamine (Et₃N)

  • Additive: Cesium Fluoride (CsF)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Procedure: [2]

  • To an oven-dried Schlenk tube under an argon atmosphere, add [Pd(η³-C₃H₅)Cl]₂ (0.0025 mmol, 2.5 mol% Pd) and this compound (0.0055 mmol, 5.5 mol%).

  • Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 20 minutes.

  • Add the allylic substrate (0.1 mmol, 1.0 equiv), the amine (0.12 mmol, 1.2 equiv), triethylamine (0.15 mmol, 1.5 equiv), and CsF (0.01 mmol, 10 mol%).

  • Seal the tube and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • After completion, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the chiral γ-amino ester.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Experimental Workflow

Pd_AAA_Workflow start Start prep Prepare Catalyst ([Pd(η³-C₃H₅)Cl]₂ + this compound in THF under Argon) start->prep add Add Substrate, Amine, Base (Et₃N), and Additive (CsF) prep->add react Stir at Room Temperature (Monitor by TLC) add->react workup Workup (Concentration) react->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (Chiral HPLC for ee%) purify->analyze end End analyze->end

Caption: Workflow for Pd-catalyzed allylic amination.

Nickel-Catalyzed Enantioselective C-C Bond Formation

A complex of this compound with Nickel(II) chloride, [this compound]NiCl₂, catalyzes the reaction of N-acyl-1,3-thiazinane-2-thiones with various electrophiles, yielding alkylated and aldol-like products with high yield and excellent stereocontrol.[3][5]

Quantitative Data Summary
EntryElectrophileProduct TypeYield (%)ee (%)
1Trimethyl OrthoformateAcetal87≥ 96
2Benzaldehyde Dimethyl AcetalAldol-type90≥ 96
3Acetophenone Dimethyl KetalAldol-type85≥ 96

Note: Data is representative of reactions with N-propanoyl-1,3-thiazinane-2-thione.[3][5]

Experimental Protocol: Synthesis of [this compound]NiCl₂ and Subsequent C-C Coupling

Part A: Synthesis of [this compound]NiCl₂ Catalyst [3]

  • Charge an oven-dried 25 mL round-bottomed flask with this compound (1.00 g, 0.85 mmol) and NiCl₂ (110 mg, 0.85 mmol).

  • Add acetonitrile (B52724) (15 mL) and attach a reflux condenser.

  • Purge the system with N₂ and then heat at reflux for 16 hours.

  • Cool the mixture to room temperature and filter through a pad of Celite®.

  • Wash the Celite® with acetonitrile until the filtrate is colorless.

  • Concentrate the filtrate on a rotary evaporator.

  • Dissolve the resulting solid in dichloromethane, transfer to a vial, and concentrate again.

  • Dry the solid under high vacuum to yield the [this compound]NiCl₂ complex as a dark green-black powder (99% yield).[3]

Part B: Enantioselective Reaction with Trimethyl Orthoformate [4]

  • To a stirred solution of N-propanoyl-1,3-thiazinane-2-thione (0.2 mmol, 1.0 equiv) in anhydrous acetonitrile (2.0 mL) under N₂, add the prepared [this compound]NiCl₂ catalyst (0.02 mmol, 10 mol%).

  • Add trimethyl orthoformate (0.24 mmol, 1.2 equiv).

  • Cool the mixture to -40 °C (acetonitrile/liquid N₂ bath).

  • Add triethylsilyl triflate (TESOTf, 0.28 mmol, 1.4 equiv) and stir for 5 minutes.

  • Add freshly distilled 2,6-lutidine (0.30 mmol, 1.5 equiv) and stir the mixture for 2 hours at -40 °C.

  • Quench the reaction with a saturated NH₄Cl aqueous solution.

  • Extract with dichloromethane, dry the organic phase, and concentrate.

  • Purify by flash column chromatography to afford the product.

Logical Relationship Diagram

Ni_Catalysis_Logic cluster_catalyst_activation Catalyst Activation cluster_enolate_formation Enolate Formation cluster_CC_formation C-C Bond Formation Ni_precatalyst [this compound]NiCl₂ Active_Ni [this compound]Ni(OTf)₂ (Active Catalyst) Ni_precatalyst->Active_Ni + TESOTf TESOTf TESOTf->Active_Ni Ni_enolate Chiral Nickel(II) Enolate Active_Ni->Ni_enolate Coordination N_acyl N-acyl-thiazinanethione N_acyl->Ni_enolate Lutidine 2,6-Lutidine Lutidine->Ni_enolate Deprotonation Product Adduct (New C-C Bond) Ni_enolate->Product Nucleophilic Attack Electrophile Electrophile (e.g., from Orthoformate + TESOTf) Electrophile->Product

Caption: Logical steps in the Ni-catalyzed C-C bond formation.[3][4]

Disclaimer: The protocols provided are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken. Yields and enantioselectivities are representative and may vary depending on substrate, reagent purity, and reaction conditions.

References

Determining Optimal Catalyst Loading for (R)-Dtbm-segphos in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Dtbm-segphos is a privileged chiral phosphine (B1218219) ligand renowned for its effectiveness in a wide array of asymmetric catalytic reactions, including hydrogenations, conjugate additions, and cross-coupling reactions.[1][2] Its unique structural and electronic properties, characterized by a rigid backbone and sterically demanding 3,5-di-tert-butyl-4-methoxyphenyl groups, create a well-defined chiral pocket around the metal center.[1][3] This architecture enables high enantioselectivity in the synthesis of chiral molecules, which are crucial building blocks in the pharmaceutical and fine chemical industries.[3]

Optimizing the catalyst loading is a critical step in developing an efficient, cost-effective, and scalable catalytic process. Insufficient catalyst loading can lead to slow reaction rates and low conversions, while excessive loading can be uneconomical and may lead to undesired side reactions or difficulties in downstream purification. This document provides a comprehensive guide and a generalized protocol for determining the optimal catalyst loading for reactions utilizing the this compound ligand.

Data Presentation: Catalyst Loading in Various Reactions

The following table summarizes quantitative data from different asymmetric reactions catalyzed by metal complexes of this compound, showcasing the typical range of catalyst loadings employed.

MetalReaction TypeSubstrate ExampleCatalyst Loading (mol %)S/C RatioYield (%)ee (%)Reference
RhAsymmetric Hydrogenation(Z)-2-(2-oxo-2H-benzo[b][3][4]oxazin-3(4H)-ylidene)acetate Esters1.0100:1N/A>99[3]
RhAsymmetric Conjugate Additionα,β-unsaturated ketone3.033:1N/AN/A[3]
NiAsymmetric HydrogenationN-tBu-sulfonyl imines0.009510500:1>99>99[5]
CuAsymmetric HydrosilylationMethyl-4-oxo-4-phenylbutanoate0.05 (ligand)2000:19299.4[6]
PdKinetic Resolution2-phenyloct-3-yn-2-ol10.010:14698[7]

Experimental Protocols

This section outlines a generalized protocol for determining the optimal catalyst loading for a given reaction using this compound. The protocol is designed to be a starting point and may require further optimization based on the specific substrate and reaction type.

1. Preparation of the Catalyst Complex (In Situ)

This protocol describes the in situ preparation of a rhodium catalyst, a common method for screening. A similar procedure can be adapted for other metals like palladium, nickel, or copper.

  • Materials:

    • This compound

    • Metal precursor (e.g., [Rh(COD)2]BF4, Pd2(dba)3)

    • Substrate

    • Anhydrous, degassed solvent (e.g., Dichloromethane, Toluene, Dioxane)

    • Inert atmosphere glovebox or Schlenk line

    • Reaction vessels (e.g., vials with stir bars)

  • Procedure:

    • In a glovebox or under an inert atmosphere, prepare a stock solution of the metal precursor and the this compound ligand in the chosen solvent. A slight excess of the ligand (e.g., 1.1 equivalents relative to the metal) is often used.[3] For example, to prepare a catalyst with a 1:1.1 metal to ligand ratio, dissolve the appropriate amounts of the metal precursor and this compound in the solvent.

    • Stir the solution at room temperature for 20-30 minutes to allow for complex formation.[8]

    • Prepare a series of reaction vessels, each containing the substrate.

    • Add varying amounts of the catalyst stock solution to each reaction vessel to achieve the desired range of catalyst loadings (e.g., 5 mol%, 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%).

    • Add any additional reagents or co-catalysts required for the reaction.

    • Seal the reaction vessels and initiate the reaction by placing them under the optimized reaction conditions (e.g., temperature, pressure of H2 for hydrogenations).

2. Screening for Optimal Catalyst Loading

  • Procedure:

    • Set up a parallel set of reactions with varying catalyst loadings as described above. A broad range is initially recommended to identify the approximate optimal loading (e.g., from 0.01 mol% to 5 mol%).

    • Monitor the progress of each reaction at set time points using an appropriate analytical technique (e.g., TLC, GC, HPLC, or NMR).

    • Once the reactions are complete (or after a fixed time period), quench the reactions appropriately.

    • Analyze the crude reaction mixtures to determine the conversion of the starting material and the enantiomeric excess (ee) of the product. Chiral HPLC or GC is commonly used for ee determination.[8]

    • Plot the yield and enantiomeric excess as a function of catalyst loading.

    • Identify the catalyst loading that provides the best balance of high yield, high enantioselectivity, and reasonable reaction time. This is the optimal catalyst loading for the given conditions.

3. Analysis and Interpretation

  • The optimal catalyst loading is the lowest amount of catalyst that achieves the desired conversion and enantioselectivity in a practical timeframe.

  • It is important to note that the optimal loading may be influenced by other reaction parameters such as temperature, pressure, solvent, and substrate concentration. A more thorough optimization would involve a design of experiments (DoE) approach to investigate the interplay of these variables.

Visualizations

experimental_workflow Workflow for Determining Optimal Catalyst Loading cluster_prep Catalyst Preparation cluster_screening Screening cluster_analysis Analysis & Optimization prep_metal Select Metal Precursor prep_complex In Situ Complex Formation prep_metal->prep_complex prep_ligand Select this compound prep_ligand->prep_complex screen_setup Set up Parallel Reactions (Varying Catalyst Loading) prep_complex->screen_setup screen_run Run Reactions under Identical Conditions screen_setup->screen_run screen_monitor Monitor Reaction Progress (TLC, GC, HPLC) screen_run->screen_monitor analysis_quench Quench Reactions screen_monitor->analysis_quench analysis_yield Determine Yield & ee% analysis_quench->analysis_yield analysis_plot Plot Yield/ee% vs. Loading analysis_yield->analysis_plot analysis_optimal Identify Optimal Loading analysis_plot->analysis_optimal

Caption: A generalized workflow for the systematic determination of optimal catalyst loading.

catalyst_structure Coordination of this compound to a Metal Center cluster_ligand This compound Ligand cluster_pocket Chiral Pocket P1 P(Ar)2 backbone Chiral Backbone P1->backbone M Metal Center (e.g., Rh, Pd, Ni, Cu) P1->M Coordination P2 P(Ar)2 P2->backbone P2->M Coordination

References

proper handling and storage procedures for (R)-Dtbm-segphos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Dtbm-segphos , a chiral phosphine (B1218219) ligand, is a cornerstone in modern asymmetric catalysis, enabling the synthesis of complex chiral molecules with high enantioselectivity. Its bulky di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino groups create a unique steric and electronic environment around the metal center, making it highly effective in a variety of catalytic transformations. However, its sensitivity to atmospheric conditions necessitates stringent handling and storage procedures to maintain its catalytic efficacy. These application notes provide detailed protocols for the proper handling, storage, and use of this compound to ensure optimal performance and longevity.

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is provided below.

PropertyValue
Chemical Name (R)-(-)-5,5′-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4′-bi-1,3-benzodioxole
Synonym(s) (R)-DBTM-SEGPHOS, [(4R)-(4,4′-bi-1,3-benzodioxole)-5,5′-diyl]bis[bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine]
CAS Number 566940-03-2
Molecular Formula C₇₄H₁₀₀O₈P₂
Molecular Weight 1179.53 g/mol
Appearance Off-white to light yellow powder or crystals
Functional Group Phosphine
Storage Temperature 2-8°C
Storage Conditions Under an inert atmosphere (e.g., Nitrogen or Argon), protected from light
Primary Degradation Oxidation of the phosphorus(III) center to the corresponding phosphine oxide (P=O)
Safety Handle in a well-ventilated area, preferably in a glovebox or using Schlenk techniques. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for complete safety information.[1]

Storage and Handling

Proper storage and handling are critical to prevent the degradation of this compound. The primary degradation pathway is the oxidation of the phosphorus(III) center to a catalytically inactive phosphorus(V) species.

Key Storage Recommendations:

  • Inert Atmosphere: this compound should always be stored under a dry, inert atmosphere such as nitrogen or argon.[2][3]

  • Temperature: For long-term storage, it is recommended to keep the solid compound at 2-8°C.[2][4]

  • Light Protection: Store the container in a dark place to prevent potential photochemical degradation.[2][4]

  • Original Packaging: Keep the ligand in its original manufacturer's packaging until it is needed to minimize exposure to air and moisture.[3]

Experimental Protocols

The following protocols provide detailed methodologies for common laboratory procedures involving this compound.

Protocol 1: Handling and Aliquoting of Solid this compound in a Glovebox

This protocol is the recommended procedure for handling this compound to ensure the highest purity and stability.

Materials:

  • This compound in manufacturer's vial

  • Spatula

  • Analytical balance

  • Multiple pre-dried and tared vials with screw caps (B75204) suitable for storage in a freezer

  • Glovebox with an inert atmosphere (N₂ or Ar)

Procedure:

  • Preparation: Ensure all necessary equipment (spatula, vials, etc.) is brought into the glovebox antechamber and properly evacuated and refilled with the glovebox atmosphere for at least three cycles.

  • Transfer: Move the manufacturer's vial of this compound and the prepared equipment into the main chamber of the glovebox.

  • Weighing and Aliquoting:

    • Carefully open the manufacturer's vial.

    • Using a clean, dry spatula, weigh the desired amount of the ligand into the tared vials. It is advisable to create several smaller aliquots for single use to avoid repeated exposure of the bulk material.

  • Sealing and Storage:

    • Securely cap each vial.

    • For the main stock vial, purge the headspace with the glovebox atmosphere before resealing.

    • Label each vial clearly with the compound name, amount, and date.

    • Remove the vials from the glovebox via the antechamber.

    • Store the aliquots at 2-8°C in a dark location.

Aliquoting_Workflow cluster_glovebox Glovebox A Transfer Ligand Vial and Equipment to Glovebox B Open Manufacturer's Vial A->B Inert Atmosphere C Weigh and Aliquot into Tared Vials B->C D Securely Cap All Vials C->D E Store Aliquots at 2-8°C, Protected from Light D->E Remove from Glovebox

Caption: Workflow for aliquoting this compound in a glovebox.

Protocol 2: Handling of this compound using Schlenk Line Techniques

For laboratories without access to a glovebox, Schlenk line techniques are essential for handling this compound.

Materials:

  • This compound in manufacturer's vial

  • Schlenk flask

  • Spatula

  • Source of dry, inert gas (N₂ or Ar) connected to a Schlenk line

  • Vacuum pump

Procedure:

  • Flask Preparation: Flame-dry a Schlenk flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Inert Gas Flow: Increase the inert gas flow to create a strong, positive pressure exiting the sidearm of the Schlenk flask.

  • Rapid Transfer: Briefly remove the stopper from the Schlenk flask and quickly add the desired amount of this compound. This step should be performed as quickly as possible to minimize air exposure. A funnel can aid in a rapid transfer.

  • Purging: Immediately replace the stopper and evacuate the flask under vacuum, then backfill with inert gas. Repeat this vacuum/backfill cycle three times to ensure all atmospheric oxygen and moisture are removed.

  • Subsequent Steps: The ligand is now ready for the addition of degassed solvents or other reagents under an inert atmosphere.

Schlenk_Line_Workflow A Prepare Flame-Dried Schlenk Flask under Inert Gas B Increase Inert Gas Flow A->B C Quickly Add Solid Ligand B->C Positive Pressure D Evacuate and Backfill with Inert Gas (x3) C->D E Ligand Ready for Use D->E Inert Atmosphere Established

Caption: Workflow for handling this compound using a Schlenk line.

Protocol 3: Preparation of a Stock Solution of this compound

Preparing a stock solution can be convenient for reactions requiring small, precise amounts of the ligand.

Materials:

  • Aliquoted this compound in a sealed vial

  • Volumetric flask or Schlenk flask with a septum

  • Anhydrous, degassed solvent (e.g., toluene, THF)

  • Gas-tight syringe

  • Glovebox or Schlenk line setup

Procedure (in a Glovebox):

  • Transfer the vial of this compound and a volumetric flask into the glovebox.

  • Quantitatively transfer the solid ligand into the volumetric flask.

  • Add the desired volume of anhydrous, degassed solvent to the flask.

  • Swirl gently until the ligand is fully dissolved.

  • Seal the flask and store it at 2-8°C.

Procedure (using Schlenk Line):

  • Add the solid this compound to a flame-dried Schlenk flask as described in Protocol 2.

  • Add a magnetic stir bar to the flask.

  • Cannula transfer the required volume of anhydrous, degassed solvent into the Schlenk flask.

  • Stir the solution until the ligand is fully dissolved.

  • The solution can be used directly or transferred via a gas-tight syringe to a storage vessel with a secure septum. Store at 2-8°C.

Protocol 4: Monitoring Stability by ³¹P NMR Spectroscopy

Regularly checking the purity of this compound is crucial, especially for long-term stored samples or after suspected exposure to air. ³¹P NMR spectroscopy is the most effective method for this.

Procedure:

  • Sample Preparation (in a Glovebox):

    • Dissolve a small amount (5-10 mg) of this compound in a deuterated solvent (e.g., C₆D₆, CD₂Cl₂, THF-d₈) that has been passed through a column of activated alumina (B75360) or freeze-pump-thawed to remove impurities and dissolved oxygen.

    • Transfer the solution to an NMR tube and seal it with a cap.

  • Sample Preparation (without a Glovebox):

    • Place the solid ligand in a small Schlenk tube and perform three vacuum/backfill cycles.

    • Add the degassed deuterated solvent via syringe.

    • Transfer the solution to an NMR tube under a positive flow of inert gas and seal quickly.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • The pure this compound should exhibit a single sharp peak. The exact chemical shift can vary slightly depending on the solvent and concentration.

    • The presence of the corresponding phosphine oxide will be indicated by a new peak, typically shifted downfield (to a higher ppm value).

Hypothetical Stability Data Presentation:

The following table illustrates how stability data for this compound could be presented. This data is hypothetical and should be generated experimentally.

ConditionDuration% this compound Remaining% Phosphine Oxide Formed³¹P NMR Shift (Ligand) (ppm)³¹P NMR Shift (Oxide) (ppm)
Solid, 2-8°C, under N₂12 months>99%<1%-14.5 (in C₆D₆)~30 (in C₆D₆)
Solid, exposed to air, 25°C24 hours85%15%-14.5 (in C₆D₆)~30 (in C₆D₆)
Solution in Toluene (0.01 M), 25°C, N₂7 days>98%<2%-14.2 (in Toluene-d₈)~31 (in Toluene-d₈)
Solution in THF (0.01 M), 25°C, air24 hours60%40%-14.8 (in THF-d₈)~29 (in THF-d₈)

Note: The ³¹P NMR chemical shifts are estimates. The phosphine oxide is expected to appear significantly downfield from the phosphine.

Conclusion

The successful application of this compound in asymmetric catalysis is highly dependent on its purity and integrity. By adhering to the stringent storage and handling protocols outlined in these application notes, researchers can minimize degradation and ensure the reliability and reproducibility of their catalytic reactions. Regular quality control, particularly through ³¹P NMR spectroscopy, is strongly recommended to verify the quality of the ligand before use.

References

Application Notes and Protocols for (R)-Dtbm-segphos Gold Complexes in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of chiral (R)-Dtbm-segphos gold complexes in asymmetric catalysis. The protocols are based on published research and are intended to serve as a guide for synthetic chemists in academic and industrial settings.

Introduction

This compound is a sterically demanding and electron-rich chiral bisphosphine ligand that has proven to be highly effective in a variety of gold-catalyzed asymmetric transformations.[1] Its unique structure creates a well-defined chiral pocket around the gold center, enabling high levels of enantioselectivity in numerous reactions. Gold(I) complexes featuring this ligand are typically air- and moisture-tolerant, adding to their practical utility in synthesis.[2] This document focuses on the application of this compound gold complexes in key asymmetric reactions, providing detailed protocols and performance data.

Catalyst Preparation and Activation

The active cationic gold(I) catalyst is typically generated in situ from a stable gold(I) chloride precursor and a silver salt co-catalyst. The silver salt serves to abstract the chloride ligand, generating the catalytically active cationic gold species.

A general procedure for the preparation of the dichloro-digold(I) complex of this compound is as follows:

Protocol 1: Synthesis of --INVALID-LINK--₂

  • Materials:

  • Procedure:

    • In an argon-filled glovebox, add this compound (1.00 equiv) and DMS·AuCl (2.00 equiv) to a vial.

    • Add dry, degassed CH₂Cl₂ to dissolve the solids.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Add hexane to precipitate the product.

    • Remove the solvents in vacuo.

    • The resulting solid can be recrystallized from CH₂Cl₂/hexane to afford the pure --INVALID-LINK--₂ complex.

Catalyst Activation Workflow

The following diagram illustrates the general workflow for the in situ activation of the gold(I) precatalyst.

G Precatalyst This compound₂ ActiveCatalyst Cationic Gold(I) Complex {[this compound]Au₂Cl}⁺X⁻ or {[this compound]Au₂}²⁺(X⁻)₂ Precatalyst->ActiveCatalyst Halide Abstraction SilverSalt AgX (e.g., AgSbF₆, AgBF₄) SilverSalt->ActiveCatalyst Solvent Anhydrous Solvent (e.g., CH₂Cl₂, Toluene) Solvent->ActiveCatalyst Precipitate AgCl Precipitate ActiveCatalyst->Precipitate

Caption: General workflow for the in situ generation of the active cationic this compound gold(I) catalyst.

Applications in Asymmetric Catalysis

Atroposelective Intramolecular Hydroarylation

Cationic gold(I) complexes of this compound catalyze the atroposelective intramolecular hydroarylation of alkynes to produce axially chiral heterobiaryls.[3] This method provides a route to enantioenriched 4-aryl-2-quinolinones and 4-arylcoumarins.[3]

Quantitative Data

EntrySubstrateProductYield (%)ee (%)
1N-(2-methoxyphenyl)-N-(prop-2-yn-1-yl)benzamide4-(2-methoxyphenyl)-2-quinolinone9561
21-methoxy-2-(prop-2-yn-1-yloxy)benzene4-(2-methoxyphenyl)coumarin8855
3N-(2,6-dimethylphenyl)-N-(prop-2-yn-1-yl)benzamide4-(2,6-dimethylphenyl)-2-quinolinone9248
49-(prop-2-yn-1-yl)-9H-carbazole4-(9H-carbazol-9-yl)-2-quinolinone90<10
51,2-dimethoxy-4-(prop-2-yn-1-yloxy)benzene4-(3,4-dimethoxyphenyl)coumarin85<10

Reaction Conditions: AuCl(SMe₂) (0.010 mmol), AgBF₄ (0.010 mmol), this compound (0.0050 mmol), Substrate (0.050 mmol), and (CH₂Cl)₂ (1.5 mL) at room temperature.[3]

Experimental Protocol 2: Atroposelective Synthesis of 4-(2-methoxyphenyl)-2-quinolinone

  • Materials:

  • Procedure:

    • To a dried Schlenk tube under an argon atmosphere, add AuCl(SMe₂) (2.9 mg, 0.010 mmol), AgBF₄ (1.9 mg, 0.010 mmol), and this compound (5.9 mg, 0.0050 mmol).

    • Add 1,2-dichloroethane (1.0 mL) and stir the mixture at room temperature for 15 minutes.

    • Add a solution of N-(2-methoxyphenyl)-N-(prop-2-yn-1-yl)benzamide (13.3 mg, 0.050 mmol) in 1,2-dichloroethane (0.5 mL).

    • Stir the reaction mixture at room temperature until complete consumption of the starting material is observed by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a short pad of silica (B1680970) gel, eluting with ethyl acetate (B1210297).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Enantioselective Polycyclization Reactions

Cationic gold(I) complexes are effective catalysts for enantioselective polycyclization reactions initiated by the activation of an alkyne.[4] These reactions can form multiple C-C and C-O bonds in a single step with high diastereoselectivity and enantioselectivity.[4] While this compound itself sometimes gives lower enantioselectivity in this specific transformation, sterically-encumbered phosphines are crucial for high stereoinduction.[4]

Quantitative Data for a Related Highly Sterically Demanding Ligand

EntrySubstrateTerminating NucleophileProductYield (%)ee (%)
1(E)-6,10-dimethyldeca-5,9-dien-1-yn-4-oic acidCarboxylic acidBicyclic lactone8792
2(E)-6,10-dimethyldeca-5,9-dien-1-yn-4-olPhenolTetracyclic ether7588
3N-((E)-6,10-dimethyldeca-5,9-dien-1-yn-4-yl)-4-methylbenzenesulfonamideSulfonamideN-fused polycycle6894
41-((E)-6,10-dimethyldeca-5,9-dien-1-yn-4-yl)-3,5-dimethoxybenzeneElectron-rich areneTetracyclic carbocycle6197

Reaction conditions typically involve a cationic gold(I) complex of a sterically hindered bisphosphine ligand in a non-polar solvent like toluene.[4]

Experimental Protocol 3: Gold-Catalyzed Enantioselective Bicyclization

  • Materials:

    • (E)-6,10-dimethyldeca-5,9-dien-1-yn-4-oic acid

    • --INVALID-LINK--₂ (or another suitable hindered ligand complex)

    • Silver hexafluoroantimonate (AgSbF₆)

    • Toluene (anhydrous)

  • Procedure:

    • In a glovebox, prepare a stock solution of the gold catalyst by dissolving --INVALID-LINK--₂ (5 mol%) and AgSbF₆ (10 mol%) in toluene.

    • To a solution of (E)-6,10-dimethyldeca-5,9-dien-1-yn-4-oic acid (1.0 equiv) in toluene, add the catalyst stock solution.

    • Stir the reaction at the desired temperature (e.g., -40 °C to room temperature) and monitor by TLC.[4]

    • Once the reaction is complete, quench with a small amount of triethylamine.

    • Filter the mixture through a plug of silica gel and concentrate in vacuo.

    • Purify the residue by flash chromatography to obtain the bicyclic lactone.

    • Determine the enantiomeric excess by chiral GC or HPLC.

Asymmetric Cyclopropanation of Alkenes

This compound gold(I) complexes are effective catalysts for the enantioselective cyclopropanation of alkenes using propargyl esters as carbene precursors.[5] This reaction proceeds with high cis-diastereoselectivity and good to excellent enantioselectivity.[6]

Quantitative Data

EntryAlkenePropargyl EsterYield (%)dr (cis:trans)ee (%) (cis)
1Styrene (B11656)3-phenylprop-2-yn-1-yl acetate85>20:194
24-Methylstyrene3-phenylprop-2-yn-1-yl acetate82>20:192
34-Chlorostyrene3-phenylprop-2-yn-1-yl acetate78>20:190
41,1-Diphenylethylene3-phenylprop-2-yn-1-yl acetate91-88
5Indene3-phenylprop-2-yn-1-yl acetate88>20:191

Experimental Protocol 4: Enantioselective Cyclopropanation of Styrene

  • Materials:

    • Styrene

    • 3-phenylprop-2-yn-1-yl acetate

    • --INVALID-LINK--₂

    • Silver tetrafluoroborate (AgBF₄)

    • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Procedure:

    • To a flame-dried Schlenk tube under argon, add --INVALID-LINK--₂ (2.5 mol%) and AgBF₄ (5 mol%).

    • Add anhydrous dichloromethane and stir for 10 minutes at room temperature.

    • Add a solution of 3-phenylprop-2-yn-1-yl acetate (1.0 equiv) in dichloromethane.

    • Add styrene (2.0 equiv) to the reaction mixture.

    • Stir at room temperature and monitor the reaction progress by TLC.

    • Upon completion, filter through a short pad of Celite and concentrate the filtrate.

    • Purify the crude product by silica gel chromatography.

    • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.

Reaction Mechanism

The proposed mechanism for the gold-catalyzed cyclopropanation is depicted below.

G cluster_cycle Catalytic Cycle Catalyst [this compound]Au⁺ AlkyneComplex π-Alkyne Complex Catalyst->AlkyneComplex + Propargyl   Ester VinylCarbene Gold Vinyl-Carbene AlkyneComplex->VinylCarbene [3,3]-Rearrangement Cycloadduct Cyclopropane Product VinylCarbene->Cycloadduct + Alkene Cycloadduct->Catalyst - Product Alkene Alkene

Caption: Proposed catalytic cycle for the gold-catalyzed cyclopropanation of alkenes with propargyl esters.

Conclusion

The this compound ligand, in combination with gold(I) precursors, provides a powerful catalytic system for a range of asymmetric transformations. The protocols and data presented herein demonstrate the utility of these complexes in synthesizing enantioenriched molecules of interest to the pharmaceutical and fine chemical industries. The mild reaction conditions and high selectivities make this a valuable tool for modern organic synthesis.

References

Application Notes and Protocols: Rhodium-Catalyzed Dehydrogenative Silylation with (R)-Dtbm-segphos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium-catalyzed dehydrogenative silylation has emerged as a powerful tool for the enantioselective formation of carbon-silicon bonds through C-H bond activation. This methodology provides a direct and atom-economical route to valuable chiral organosilanes, which are versatile intermediates in organic synthesis and can be readily transformed into other functional groups, such as alcohols, through Tamao-Fleming oxidation. The use of the bulky and electron-rich chiral bisphosphine ligand, (R)-5,5'-Bis(di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-4,4'-bi-1,3-benzodioxole, or (R)-Dtbm-segphos, has been instrumental in achieving high yields and excellent enantioselectivities in these transformations.[1][2] The steric bulk of the di-tert-butyl-methoxyphenyl substituents on the phosphine (B1218219) is crucial for both high reactivity and selectivity.[3]

These reactions typically involve the in-situ formation of a (hydrido)silyl ether from an alcohol or ketone, which then undergoes an intramolecular, rhodium-catalyzed C-H silylation.[4][5] A hydrogen acceptor, such as norbornene or cyclohexene (B86901), is often employed to facilitate the dehydrogenative process.[3] This protocol finds significant application in the desymmetrization of prochiral molecules, such as diarylmethanols and cyclopropylmethanols, to generate enantioenriched products.[3][6]

Applications

The primary applications of this catalytic system lie in the asymmetric synthesis of chiral organosilanes. Key applications include:

  • Enantioselective Silylation of Arene C-H Bonds: This method allows for the desymmetrization of diarylmethanols, leading to the formation of enantioenriched benzoxasiloles. These products can be further functionalized at the C-Si bond to introduce C-C, C-O, C-I, or C-Br bonds.[4]

  • Enantioselective Silylation of Cyclopropyl C-H Bonds: This represents a significant advancement in the functionalization of alkyl C-H bonds, providing access to chiral cyclopropanols after oxidation of the initially formed oxasilolanes.[3][6] For this transformation, preliminary mechanistic data suggest that the C-H cleavage is likely the turnover-limiting and enantioselectivity-determining step.[3][6]

Data Presentation

The following tables summarize the quantitative data for the rhodium-catalyzed dehydrogenative silylation of various substrates using a rhodium precursor and a chiral SEGPHOS-type ligand.

Table 1: Enantioselective Silylation of Cyclopropylmethanols [3]

Substrate (Cyclopropylmethanol derivative)Product (Oxasilolane)Yield (%)ee (%)
Phenyl3a9383
4-MeO-C6H43b9585
4-CF3-C6H43c9282
2-Naphthyl3d9186
2-Thienyl3e8880
Cyclohexyl3f8588
t-Butyl3g8090

Reaction Conditions: [Rh(cod)Cl]₂, (S)-DTBM-SEGPHOS, Diethylsilane, Cyclohexene, 80 °C.

Table 2: Enantioselective Silylation of Diarylmethanols [4]

Substrate (Benzophenone derivative)Product (Benzoxasilole)Yield (%)ee (%)
Benzophenone3a9596
4,4'-Dimethoxybenzophenone3b9297
4,4'-Dichlorobenzophenone3c9095
4,4'-Bis(trifluoromethyl)benzophenone3d8894
3,3'-Dimethylbenzophenone3e9398

Reaction Conditions: 1. [Ir(cod)OMe]₂ (cat.), H₂SiEt₂. 2. [Rh(cod)Cl]₂, Chiral Ligand, Norbornene.

Experimental Protocols

General Protocol for the Asymmetric Intramolecular Silylation of a Cyclopropylmethanol (B32771):

This protocol is adapted from the procedure described by the Hartwig group.[3]

Materials:

  • Cyclopropylmethanol substrate (1.0 equiv)

  • [Rh(cod)Cl]₂ (0.01 equiv)

  • (S)-DTBM-SEGPHOS (0.022 equiv)

  • Diethylsilane (1.5 equiv)

  • Cyclohexene (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

  • Schlenk tube or glovebox

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add [Rh(cod)Cl]₂ and (S)-DTBM-SEGPHOS to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add a portion of the anhydrous, degassed solvent and stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup: To the catalyst solution, add the cyclopropylmethanol substrate, followed by cyclohexene and diethylsilane.

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C with stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile components.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the enantioenriched oxasilolane.

  • Characterization: The structure and enantiomeric excess of the product are determined by standard analytical techniques (NMR, HRMS, and chiral HPLC or GC).

Visualizations

Reaction Scheme and Catalytic Cycle:

The following diagrams illustrate the overall transformation and the proposed catalytic cycle for the rhodium-catalyzed dehydrogenative silylation of an arene C-H bond.

G sub Substrate (Diarylcarbinol) product Product (Enantioenriched Oxasilole) sub->product catalyst_label [Rh]/(R)-Dtbm-segphos silane R₂SiH₂ silane->product h2 H₂ product->h2 byproduct

Caption: Overall Reaction Scheme.

CatalyticCycle A [LRh(I)]-SiR₂H B Oxidative Addition of C-H Bond A->B C [LRh(III)(Aryl)(H)]-SiR₂H B->C D Reductive Elimination of C-Si Bond C->D E [L*Rh(I)]-H + Product D->E D->E - Product F Dehydrogenative Silylation of Alcohol E->F F->A G Substrate (Hydrido)silyl Ether G->B + Substrate H R'₂CHOH + R₂SiH₂ H->F + Alcohol, Silane

Caption: Proposed Catalytic Cycle.

References

Troubleshooting & Optimization

Technical Support Center: Strategies to Improve Enantioselectivity with (R)-DTBM-SEGPHOS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the chiral ligand (R)-DTBM-SEGPHOS in asymmetric catalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the enantioselectivity of your reactions.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving issues related to low enantioselectivity in reactions catalyzed by metal complexes of this compound.

Issue 1: Low Enantiomeric Excess (ee)

You are observing a lower than expected enantiomeric excess for your reaction.

Low_ee_Workflow start Low ee Observed step1 Verify Analytical Method (Chiral HPLC/GC) start->step1 step2 Assess Reagent and Solvent Purity step1->step2 Method Validated step3 Evaluate Catalyst Integrity and Preparation step2->step3 Purity Confirmed step4 Optimize Reaction Conditions step3->step4 Catalyst Viable step5 Investigate Substrate Effects step4->step5 Optimization Performed end_node Improved Enantioselectivity step5->end_node Substrate Optimized

Caption: A stepwise workflow for troubleshooting low enantioselectivity.

Frequently Asked Questions (FAQs)

Catalyst and Reagents

Q1: My enantioselectivity is inconsistent between runs. What are the first things I should check?

A1: Inconsistent enantioselectivity often points to issues with the purity of your reagents or the integrity of your catalyst.

  • Reagent and Solvent Purity: Trace impurities in your substrate, reagents, or solvent can act as catalyst poisons or inhibitors.[1] Ensure that all materials are of high purity and that solvents are anhydrous and degassed, as water and oxygen can be detrimental.

  • Catalyst Preparation and Handling: this compound and its metal complexes can be sensitive to air and moisture.[1] It is crucial to use inert atmosphere techniques (glovebox or Schlenk line) for catalyst preparation and reaction setup. The quality of the metal precursor is also paramount.

  • Ligand Purity: Verify the enantiomeric purity of your this compound ligand. Contamination with the (S)-enantiomer will directly decrease the enantiomeric excess of your product.

Q2: How should I prepare the active catalyst?

A2: The active catalyst is often prepared in situ. A general procedure involves the reaction of a metal precursor with this compound under an inert atmosphere. For instance, a Pd(this compound)Cl₂ pre-catalyst can be synthesized and isolated for later use, which can lead to more reproducible results.[2] In other cases, the complex is generated by simply mixing the metal precursor and the ligand in the reaction solvent prior to adding the substrate.

Reaction Conditions

Q3: How does solvent choice impact the enantioselectivity of my reaction with this compound?

A3: Solvent polarity and coordinating ability can significantly influence the conformation of the catalyst-substrate complex and the transition states, thereby affecting enantioselectivity.[3] It is highly recommended to screen a range of solvents. For example, in a Pd-catalyzed kinetic resolution, toluene (B28343) was found to be an effective solvent.[2]

Q4: What is the typical effect of temperature on enantioselectivity when using this compound?

A4: As a general rule, lower reaction temperatures often lead to higher enantioselectivity. This is because the energy difference between the diastereomeric transition states becomes more significant at lower temperatures. However, in some cases, the effect of temperature may be minimal. For instance, in an organocatalytic halocyclization using (S)-DTBM-SEGPHOS, lowering the temperature from 5 °C to -15 °C did not significantly change the enantiomeric excess.[4] It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and enantioselectivity.

Q5: Can additives improve the enantioselectivity of my reaction?

A5: Yes, additives can have a profound effect on both the rate and enantioselectivity of a reaction. For example, in a Pd-catalyzed kinetic resolution of tertiary propargylic alcohols using Pd(this compound)Cl₂, the addition of (PhO)₂POOH was found to be crucial for achieving high enantioselectivity.[2] The effect of an additive is highly system-dependent, and screening of different additives may be beneficial.

Substrate Effects

Q6: I am observing good enantioselectivity with one substrate but poor results with a structurally similar one. Why might this be?

A6: The electronic and steric properties of the substrate play a critical role in the enantiodiscrimination process. This compound is a sterically bulky ligand, and its effectiveness can be highly dependent on the substrate's structure.[5]

  • Electronic Effects: In an organocatalytic halocyclization, the electronic properties of substituents on an aromatic ring of the substrate were shown to have a significant impact on the enantioselectivity.[4]

  • Steric Hindrance: The bulky nature of this compound creates a well-defined chiral pocket.[6] Substrates that do not fit well into this pocket may exhibit lower enantioselectivity.

Data Presentation

Table 1: Effect of Additives on Enantioselectivity in a Pd-Catalyzed Kinetic Resolution
EntryAdditive (mol%)Yield (%)ee (%)
1None1793
2(PhO)₂POOH (10)4698
3Ph₂POOH (10)4596
4(BnO)₂POOH (10)4392

Reaction Conditions: rac-1 (0.5 mmol), Pd(this compound)Cl₂ (2 mol%), additive, and H₂O (20 equiv.) in toluene (2.5 ml) at 20 °C with a CO balloon.[2]

Table 2: Influence of Substrate Electronic Properties on Enantioselectivity
Substrate Substituent (X)Yield (%)ee (%)
p-OMe9234
p-Me9552
p-F9348
p-Cl9446
p-Br9142
p-CF₃9024

Reaction Conditions: Substrate (1 eq), (S)-DTBM-SEGPHOS (10 mol%), NCS (1.3 eq) in anhydrous CpME at 5 °C for 16 h.[4]

Experimental Protocols

Protocol 1: Preparation of Pd(this compound)Cl₂ Pre-catalyst

This protocol describes the synthesis of a well-defined palladium pre-catalyst which can lead to more consistent results in catalytic reactions.

Catalyst_Prep start Start step1 Mix [Pd(π-cinnamyl)Cl]₂ and This compound start->step1 step2 Stir in CH₂Cl₂ at rt step1->step2 step3 Concentrate in vacuo step2->step3 step4 Wash with Hexane (B92381) step3->step4 end_node Obtain Pd(this compound)Cl₂ step4->end_node

Caption: A simplified workflow for the preparation of the Pd(this compound)Cl₂ pre-catalyst.

Procedure:

  • In a glovebox, combine [Pd(π-cinnamyl)Cl]₂ (1.0 equiv) and this compound (2.1 equiv) in a vial.

  • Add anhydrous and degassed CH₂Cl₂ and stir the resulting solution at room temperature for 1 hour.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with hexane and dry under vacuum to afford the Pd(this compound)Cl₂ pre-catalyst as a yellow solid.

Protocol 2: General Procedure for Asymmetric Kinetic Resolution of Tertiary Propargylic Alcohols

This protocol provides a general method for the kinetic resolution of tertiary propargylic alcohols using the pre-synthesized Pd(this compound)Cl₂ catalyst.

Procedure:

  • To a Schlenk tube, add the racemic tertiary propargylic alcohol (0.5 mmol, 1.0 equiv), Pd(this compound)Cl₂ (0.01 mmol, 2 mol%), and (PhO)₂POOH (0.05 mmol, 10 mol%).

  • Add anhydrous toluene (2.5 mL) and water (20 equiv).

  • Replace the atmosphere with a CO balloon.

  • Stir the reaction mixture at 20 °C for the required time (monitor by TLC or GC).

  • Upon completion, purify the reaction mixture by column chromatography to isolate the enantioenriched alcohol and the allenoic acid product.

  • Determine the enantiomeric excess of the products by chiral HPLC analysis.[2]

Signaling Pathways and Logical Relationships

Logical Relationship for Optimizing Enantioselectivity

Optimization_Logic cluster_0 Initial Reaction Setup cluster_1 Optimization Parameters Catalyst System This compound Metal Precursor Initial ee Initial ee Catalyst System->Initial ee Substrate Substrate Substrate->Initial ee Solvent Solvent Solvent->Initial ee Temperature Temperature Optimized ee Optimized ee Temperature->Optimized ee Additives Additives Additives->Optimized ee Concentration Concentration Concentration->Optimized ee Initial ee->Temperature Low ee Initial ee->Additives Low ee Initial ee->Concentration Low ee

Caption: Logical flow for the optimization of enantioselectivity in a reaction using this compound.

References

investigating the stability and deactivation of (R)-Dtbm-segphos catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the stability and deactivation of (R)-Dtbm-segphos catalysts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a chiral phosphine (B1218219) ligand known for its significant steric bulk and electron-rich nature. These characteristics contribute to its high catalytic activity and enantioselectivity in a variety of asymmetric reactions. It belongs to the SEGPHOS family of atropisomeric biaryl diphosphine ligands and is distinguished by its 3,5-di-tert-butyl-4-methoxyphenyl substituents on the phosphorus atoms.

Q2: How should this compound be properly stored and handled to ensure its stability?

To maintain its integrity, this compound should be stored under an inert atmosphere, such as nitrogen or argon, to protect it from air and moisture. It is recommended to store the solid compound at 2-8°C and protected from light.[1][2] Given that phosphine ligands are generally susceptible to oxidation, all handling should ideally be performed in an inert atmosphere, for instance, within a glovebox.

Q3: What is the primary degradation pathway for this compound?

The most common degradation pathway for this compound, like other phosphine ligands, is the oxidation of the phosphorus(III) center to a phosphorus(V) species, forming the corresponding phosphine oxide.[3] This oxidation leads to a significant decrease or complete loss of catalytic activity. The rate of oxidation can be influenced by factors such as the solvent, temperature, and the presence of oxidizing agents.

Q4: Can degraded this compound be regenerated?

Yes, it is possible to reduce the oxidized this compound (phosphine oxide) back to the active phosphine(III) ligand. A common and effective method for the reduction of phosphine oxides is the use of silanes as reducing agents.

Q5: What are other potential deactivation pathways for catalysts using this compound?

Besides ligand oxidation, catalyst deactivation can occur through several other mechanisms:

  • Thermal Decomposition: At elevated temperatures, the catalyst complex may decompose. The thermal stability will depend on the specific metal complex and reaction conditions.

  • Interaction with Reagents or Solvents: Certain reagents or impurities in solvents can react with the catalyst, leading to deactivation. It is crucial to use high-purity, degassed solvents.

  • Formation of Inactive Catalyst Species: The active catalytic species may convert into an inactive state, for example, through aggregation or the formation of stable, unreactive complexes.

  • Leaching of the Metal: For heterogeneous catalysts, the active metal may leach from the support, leading to a loss of activity.[4][5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no catalytic activity Catalyst Degradation (Oxidation): The this compound ligand has been oxidized, rendering the catalyst inactive.1. Verify Ligand Integrity: Analyze a sample of the ligand or catalyst by ³¹P NMR to check for the presence of phosphine oxide signals. 2. Improve Inert Atmosphere: Ensure rigorous exclusion of air and moisture during reaction setup and execution. Use freshly degassed solvents and purge all reaction vessels with an inert gas. 3. Use Fresh Catalyst: If oxidation is confirmed, use a fresh batch of the catalyst or ligand.
Improper Catalyst Activation: The active catalytic species has not been formed correctly.1. Review Activation Protocol: Double-check the literature procedure for the in situ generation or pre-activation of the catalyst. 2. Check Precursor Quality: Ensure the metal precursor and ligand are of high purity.
Presence of Inhibitors: Impurities in the substrate, solvent, or reagents are inhibiting the catalyst.1. Purify Starting Materials: Purify the substrate and any reagents to remove potential catalyst poisons. 2. Use High-Purity Solvents: Employ freshly distilled or purchased anhydrous, degassed solvents.
Decrease in enantioselectivity Partial Catalyst Degradation: A portion of the chiral ligand has degraded, leading to the formation of achiral or less selective catalytic species.1. Monitor Reaction Over Time: Take aliquots at different time points and analyze for both conversion and enantiomeric excess. A decrease in ee over time may indicate catalyst degradation. 2. Re-evaluate Reaction Conditions: Consider if high temperatures or prolonged reaction times are contributing to ligand decomposition.
Presence of Water: Traces of water can sometimes affect the chiral environment of the catalyst.1. Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents and reagents.
Reaction stops before completion Catalyst Deactivation during the reaction: The catalyst has a limited lifetime under the reaction conditions.1. Determine Catalyst Lifetime: Perform a kinetic study to assess the rate of deactivation. 2. Add Catalyst in Portions: For longer reactions, consider adding the catalyst in multiple portions. 3. Optimize Reaction Conditions: Investigate if lowering the temperature or changing the solvent can extend the catalyst's lifetime.
Product Inhibition: The reaction product may be binding to the catalyst and inhibiting its activity.1. Test for Product Inhibition: Add a portion of the final product at the beginning of the reaction and observe the effect on the initial reaction rate. 2. Modify Reaction Setup: If product inhibition is confirmed, consider strategies to remove the product as it is formed (e.g., through extraction or precipitation).

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound by ³¹P NMR Spectroscopy

This protocol describes a general method for monitoring the oxidation of this compound to its corresponding phosphine oxide in a given solvent.

Materials:

  • This compound

  • High-purity, deuterated solvent (e.g., Toluene-d₈, THF-d₈, CDCl₃)

  • Internal standard (e.g., triphenyl phosphate)

  • NMR tubes and caps

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Sample Preparation (in an inert atmosphere):

    • Accurately weigh a known amount of this compound and the internal standard into a vial.

    • Add a precise volume of the deuterated solvent to dissolve the solids and create a stock solution of known concentration.

    • Transfer an aliquot of the solution to an NMR tube.

    • Seal the NMR tube securely.

  • Initial ³¹P NMR Spectrum (t=0):

    • Acquire a proton-decoupled ³¹P NMR spectrum of the freshly prepared sample.

    • Record the chemical shift of the this compound peak and confirm the absence of any significant phosphine oxide signals. The chemical shift for phosphines is typically in a different region than their corresponding oxides.[6][7][8]

  • Stability Study:

    • Store the NMR tube under the desired conditions (e.g., at room temperature exposed to air, or at elevated temperature under an inert atmosphere).

    • Acquire ³¹P NMR spectra at regular time intervals (e.g., every hour, every 24 hours).

  • Data Analysis:

    • For each spectrum, integrate the peak corresponding to this compound and the new peak corresponding to its phosphine oxide.

    • Calculate the percentage of oxidized ligand at each time point.

    • Plot the concentration or percentage of remaining this compound against time to determine the degradation kinetics.

Expected Observations: You will observe the appearance and growth of a new signal in the ³¹P NMR spectrum, corresponding to the phosphine oxide, with a concurrent decrease in the intensity of the original this compound signal. The chemical shift of the phosphine oxide will typically be at a higher frequency (downfield) compared to the phosphine.

Protocol 2: Regeneration of Oxidized this compound

This protocol provides a general procedure for the reduction of this compound oxide back to the active phosphine using a silane (B1218182) reducing agent.

Materials:

Procedure (under an inert atmosphere):

  • Reaction Setup:

    • In a flame-dried Schlenk flask, dissolve the oxidized this compound in anhydrous toluene.

    • Add the anhydrous base (e.g., triethylamine).

    • Cool the solution in an ice bath.

  • Reduction:

    • Slowly add the silane reducing agent to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitor by ³¹P NMR or TLC).

  • Workup:

    • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure this compound.

  • Verification:

    • Confirm the identity and purity of the regenerated ligand by NMR spectroscopy (¹H, ¹³C, ³¹P) and compare with an authentic sample.

Data Presentation

Table 1: Troubleshooting Guide Summary

ProblemLikely CauseRecommended Action
Low ConversionCatalyst InactivityVerify ligand integrity via ³¹P NMR, ensure strict inert conditions.
Low EnantioselectivityPartial Ligand DegradationMonitor ee over time, consider milder reaction conditions.
Reaction StallsCatalyst DeactivationPerform kinetic studies, consider portion-wise catalyst addition.

Note on Quantitative Data: Specific quantitative data such as the half-life of this compound in various solvents or its precise ³¹P NMR chemical shifts are not extensively available in the public domain. It is highly recommended that researchers determine these parameters under their specific experimental conditions using the protocols provided as a guideline.

Visualizations

experimental_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis NMR Analysis and Stability Monitoring prep1 Weigh this compound & Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 analysis1 Acquire Initial ³¹P NMR Spectrum (t=0) prep3->analysis1 Start Analysis analysis2 Store Sample under Desired Conditions analysis1->analysis2 analysis3 Acquire ³¹P NMR Spectra at Time Intervals analysis2->analysis3 analysis4 Integrate Peaks and Calculate % Oxidation analysis3->analysis4 analysis5 Plot Data and Determine Kinetics analysis4->analysis5 regeneration_workflow cluster_reaction Reduction Reaction (Inert Atmosphere) cluster_purification Workup and Purification react1 Dissolve Oxidized Ligand in Anhydrous Solvent react2 Add Base and Cool react1->react2 react3 Slowly Add Silane Reducing Agent react2->react3 react4 Stir and Monitor Reaction react3->react4 workup1 Quench Reaction react4->workup1 Reaction Complete workup2 Extract and Dry workup1->workup2 workup3 Purify (Chromatography/Recrystallization) workup2->workup3 workup4 Verify Purity by NMR workup3->workup4 deactivation_pathways cluster_deactivation Deactivation Pathways active_catalyst Active Catalyst [this compound]-Metal oxidation Ligand Oxidation active_catalyst->oxidation O₂ thermal_decomp Thermal Decomposition active_catalyst->thermal_decomp High Temp. poisoning Inhibition/Poisoning active_catalyst->poisoning Impurities aggregation Aggregation/Inactive Species active_catalyst->aggregation inactive_catalyst Inactive Species oxidation->inactive_catalyst thermal_decomp->inactive_catalyst poisoning->inactive_catalyst aggregation->inactive_catalyst regeneration Regeneration (e.g., with Silanes) inactive_catalyst->regeneration Possible for Oxidized Ligand regeneration->active_catalyst

References

Navigating Solvent Effects in (R)-Dtbm-segphos Catalyzed Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the critical influence of solvent choice on reaction outcomes when using the bulky and electron-rich (R)-Dtbm-segphos ligand. Leveraging insights from published research, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower users to optimize their synthetic strategies.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Enantioselectivity (ee)

Low enantiomeric excess is a frequent challenge in asymmetric catalysis. The choice of solvent can significantly impact the stereochemical course of a reaction.

Potential Cause Troubleshooting Steps
Solvent Polarity Mismatch The polarity of the solvent can influence the conformation of the catalyst-substrate complex and the transition state energies. For reactions involving nonpolar substrates, nonpolar solvents are often a good starting point. In an organocatalytic asymmetric halocyclization using the enantiomeric (S)-Dtbm-segphos, a solvent screen revealed that less polar ethereal solvents like cyclopentyl methyl ether (CpME) and tert-butyl methyl ether (TBME) were effective in suppressing the non-catalyzed background reaction, which can erode enantioselectivity. In contrast, more polar solvents such as dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), and methanol (B129727) (MeOH) led to faster reactions but potentially lower selectivity due to the increased rate of the background reaction.
Solvent-Catalyst Interaction Solvents can coordinate to the metal center, influencing the steric and electronic environment of the catalyst. Protic solvents, for example, can form hydrogen bonds and may participate in the catalytic cycle, sometimes in an undesired manner. In a study on transfer hydrogenation (though not with Dtbm-segphos), switching from isopropanol (B130326) to methanol resulted in a complete loss of enantioselectivity, indicating a change in the reaction mechanism.[1]
Poor Solubility The catalyst or substrate may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and inconsistent results. Ensure all components are fully dissolved at the reaction temperature. If solubility is an issue, consider a co-solvent system or a different solvent with similar polarity but better solubilizing properties.
Issue 2: Low Reaction Yield or Conversion

Poor reaction conversion can be linked to catalyst deactivation, slow reaction kinetics, or unfavorable reaction equilibria, all of which can be influenced by the solvent.

Potential Cause Troubleshooting Steps
Catalyst Deactivation Certain solvents can facilitate catalyst decomposition pathways. For instance, trace impurities in the solvent (e.g., water, oxygen, or coordinating species) can poison the catalyst. Always use high-purity, dry, and degassed solvents, especially for oxygen- and moisture-sensitive reactions.
Slow Reaction Rate The solvent can affect the rate of key elementary steps in the catalytic cycle, such as oxidative addition or reductive elimination. In some cases, a more polar solvent may accelerate the reaction, but this can be a trade-off with enantioselectivity. A systematic screening of solvents with varying polarities is recommended to find the optimal balance.
Unfavorable Equilibrium The solvent can influence the position of chemical equilibria. For reversible reactions, the choice of solvent might shift the equilibrium towards the starting materials.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for solvent selection in a new reaction with this compound?

A1: For many asymmetric hydrogenations and cross-coupling reactions catalyzed by transition metal complexes with bulky phosphine (B1218219) ligands, non-coordinating, nonpolar, or weakly polar aprotic solvents are often a good starting point. Toluene is a commonly reported solvent for reactions involving this compound, such as in the Pd-catalyzed kinetic resolution of tertiary propargylic alcohols.[2][3] Ethereal solvents like THF or DME, and halogenated solvents like dichloromethane (DCM) are also frequently screened.

Q2: How does solvent polarity affect the enantioselectivity of a reaction catalyzed by this compound?

A2: The effect of solvent polarity is highly system-dependent. Generally, the solvent can influence the stability of the diastereomeric transition states that determine the enantioselectivity. In some cases, nonpolar solvents may provide a more rigid and well-defined chiral pocket, leading to higher enantioselectivity. Conversely, polar solvents might stabilize one transition state over the other through dipole-dipole interactions or hydrogen bonding. A systematic screening of solvents with a range of polarities is the most effective way to determine the optimal choice for a specific reaction.

Q3: Can protic solvents be used with this compound catalysts?

A3: While aprotic solvents are more common, protic solvents like alcohols (e.g., methanol, ethanol, isopropanol) can be used, particularly in transfer hydrogenation reactions where they may also serve as the hydrogen source. However, it is crucial to be aware that protic solvents can significantly alter the catalytic system. They can coordinate to the metal center, act as a proton source, and influence the catalyst's resting state. In some cases, this can lead to a decrease in enantioselectivity or a change in the reaction mechanism.[1] For instance, in a Ru-catalyzed hydrogenation of pyridyl-substituted alkenes, a protic solvent was proposed to play a role in the catalytic system.[4]

Q4: My reaction is not reproducible. Could the solvent be the issue?

A4: Absolutely. Inconsistent solvent quality is a common cause of poor reproducibility. Ensure you are using solvent from the same source and of the same grade for all experiments. The water content, presence of peroxides (in ethereal solvents), or other impurities can vary between batches and significantly impact the reaction outcome. It is good practice to use freshly purified and degassed solvents for sensitive catalytic reactions.

Quantitative Data on Solvent Effects

Table 1: Influence of Solvent on the Organocatalytic Asymmetric Halocyclization of an Allylic Amide using (S)-(+)-Dtbm-segphos

EntrySolventConversion (%)ee (%)
1CpME>9552
2TBME>9548
3DCMFastLow
4EtOAcFastLow
5THFFastLow
6MeCNFastLow
7MeOHFastLow

Data adapted from a study on the halocyclization of an allylic amide with NCS. The "Fast" notation indicates that the background reaction was significant, leading to low enantioselectivity.

This table illustrates that for this particular reaction, less polar, ethereal solvents (CpME and TBME) were optimal for achieving high enantioselectivity by suppressing the non-catalyzed background reaction.

Experimental Protocols

General Protocol for Solvent Screening in Asymmetric Hydrogenation

This protocol provides a general framework for screening various solvents in the asymmetric hydrogenation of a prochiral olefin or ketone using a pre-formed or in situ generated Ru-(R)-Dtbm-segphos catalyst.

Materials:

  • Ru-precatalyst (e.g., [Ru(cod)Cl₂]n, [Ru(benzene)Cl₂]₂, etc.)

  • This compound

  • Substrate

  • A range of anhydrous, degassed solvents (e.g., Toluene, THF, DCM, Methanol, Isopropanol)

  • Hydrogen gas (high purity)

  • Anhydrous base (if required, e.g., NaOtBu, K₂CO₃)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tubes or high-pressure autoclave with glass inserts

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox or under a stream of inert gas, add the Ru-precatalyst (e.g., 1 mol%) and this compound (e.g., 1.1 mol%) to a Schlenk tube or an autoclave insert equipped with a magnetic stir bar.

    • Add the chosen anhydrous, degassed solvent (e.g., 2.0 mL).

    • Stir the mixture at room temperature for the time required to form the active catalyst (this can range from 15 minutes to several hours, depending on the precatalyst).

  • Reaction Setup:

    • To the catalyst solution, add the substrate (e.g., 0.2 mmol).

    • If a base is required, add it at this stage.

    • Seal the Schlenk tube or the autoclave.

  • Hydrogenation:

    • If using a Schlenk tube, purge with hydrogen gas (balloon pressure) for several minutes.

    • If using an autoclave, purge the system with hydrogen gas (3-4 cycles) before pressurizing to the desired pressure (e.g., 10-50 atm).

    • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80 °C) for the specified time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Cool the reaction to room temperature and carefully vent the hydrogen pressure.

    • Take an aliquot of the reaction mixture and filter it through a small plug of silica (B1680970) gel, eluting with a suitable solvent (e.g., ethyl acetate).

    • Analyze the conversion by ¹H NMR or GC.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

  • Repeat the procedure for each solvent to be screened, keeping all other reaction parameters constant.

Visualizing Experimental Workflow and Troubleshooting Logic

To aid in experimental design and troubleshooting, the following diagrams illustrate a typical workflow for solvent screening and a logical approach to diagnosing poor reaction outcomes.

experimental_workflow cluster_prep Catalyst Preparation cluster_screening Solvent Screening cluster_solvents Solvents prep_catalyst Prepare Ru-(R)-Dtbm-segphos in situ add_substrate Add Substrate prep_catalyst->add_substrate run_reaction Run Hydrogenation add_substrate->run_reaction analysis Analyze Conversion & ee run_reaction->analysis toluene Toluene toluene->add_substrate thf THF thf->add_substrate dcm DCM dcm->add_substrate methanol Methanol methanol->add_substrate

Caption: A typical experimental workflow for screening different solvents in an this compound catalyzed asymmetric hydrogenation.

troubleshooting_logic start Poor Reaction Outcome (Low Yield or ee) check_solvent Check Solvent Purity & Type start->check_solvent check_catalyst Verify Catalyst Integrity start->check_catalyst check_conditions Review Reaction Conditions (Temp., Pressure, Time) start->check_conditions optimize Systematically Optimize Key Parameters check_solvent->optimize check_catalyst->optimize check_conditions->optimize

Caption: A logical flowchart for troubleshooting suboptimal results in reactions utilizing this compound.

References

troubleshooting low yields in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for asymmetric catalysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to low yields in their experiments.

Troubleshooting Guides & FAQs

This section provides a systematic approach to diagnosing and resolving common problems encountered during asymmetric catalysis, focusing on the primary issue of low product yield.

FAQ 1: My asymmetric reaction has a low yield. Where should I start troubleshooting?

A low yield in an asymmetric reaction can be attributed to several factors. A systematic approach is crucial for efficient troubleshooting. Start by investigating the most common culprits in the following order:

  • Catalyst Integrity and Activity: The catalyst is the core of the reaction. Its health is paramount.

  • Substrate and Reagent Purity: Impurities can have a significant negative impact on catalytic reactions.

  • Reaction Conditions: The environment in which the reaction takes place plays a critical role in its success.

This troubleshooting hierarchy is visualized in the workflow diagram below.

Low_Yield_Troubleshooting Start Low Yield Observed Catalyst 1. Investigate Catalyst - Activity - Loading - Deactivation Start->Catalyst Reagents 2. Check Substrate/Reagent Purity - Impurities - Water Content Catalyst->Reagents Catalyst OK? Conditions 3. Optimize Reaction Conditions - Temperature - Solvent - Time Reagents->Conditions Reagents Pure? Resolution Improved Yield Conditions->Resolution Optimization Successful?

Caption: A general workflow for troubleshooting low yields in asymmetric catalysis.

FAQ 2: How do I know if the catalyst is the problem?

Issues with the catalyst are a frequent cause of low yields. Here’s how to diagnose and address potential catalyst-related problems:

  • Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.[1][2][3] This can be due to:

    • Poisoning: Trace impurities in the substrate, reagents, or solvent can bind to the catalyst's active sites and inhibit its function.[3][4] Common poisons include sulfur compounds, carbon monoxide, and halides.[3]

    • Decomposition: The catalyst complex itself might be unstable under the reaction conditions, leading to degradation. This can be influenced by temperature and solvent choice.[3]

    • Air and Moisture Sensitivity: Many catalysts used in asymmetric synthesis are sensitive to air and moisture.[5] Ensure that reactions are carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) and with anhydrous solvents.[5][6]

  • Incorrect Catalyst Loading: Both too low and too high catalyst loadings can lead to poor yields.

    • A loading that is too low may not be sufficient to drive the reaction to completion in a reasonable time.[2]

    • High concentrations of some catalysts can lead to aggregation, which can decrease activity.[6]

  • Improper Activation: Many catalysts require a specific activation procedure to form the active species.[3] Always follow the recommended protocol for your catalyst system.

Troubleshooting Steps:

  • Run a Control Reaction: Use a substrate that is known to work well with your catalyst system. If this reaction also gives a low yield, it strongly points to a problem with your catalyst or general setup.[3]

  • Visual Inspection: Catalyst deactivation can sometimes be observed visually, such as a change in color or the precipitation of metal nanoparticles.[4]

  • Vary Catalyst Loading: Perform the reaction with different catalyst loadings to find the optimal concentration.

The logical relationship for troubleshooting catalyst issues is outlined below.

Catalyst_Troubleshooting Start Suspected Catalyst Issue ControlRxn Run Control Reaction with Standard Substrate Start->ControlRxn LowYield Low Yield in Control? ControlRxn->LowYield VaryLoading Screen Catalyst Loading Resolution Catalyst Issue Identified VaryLoading->Resolution CheckPurity Check Catalyst Purity and Handling CheckActivation Verify Activation Protocol CheckPurity->CheckActivation CheckActivation->Resolution LowYield->VaryLoading No LowYield->CheckPurity Yes

Caption: A decision-making workflow for diagnosing catalyst-related problems.

FAQ 3: Can the purity of my starting materials affect the yield?

Absolutely. The purity of your substrate, reagents, and solvents is critical.[2]

  • Substrate Impurities: Even small amounts of impurities in the starting material can act as catalyst poisons or lead to the formation of byproducts, consuming reagents and lowering the yield of the desired product.[3][6]

  • Solvent Quality: The presence of water or other impurities in the solvent can deactivate sensitive catalysts.[6] For many reactions, especially those involving organometallic complexes, it is essential to use anhydrous and degassed solvents.[4][5]

  • Reagent Purity: Ensure that all reagents are of high purity and are handled correctly to avoid contamination.

Best Practices:

  • Purify substrates (e.g., by recrystallization, distillation, or chromatography) if their purity is questionable.[6]

  • Use freshly distilled or commercially available anhydrous solvents.

  • Ensure all reagents are from a reliable source and have been stored correctly.

FAQ 4: How do I optimize reaction conditions to improve yield?

Optimizing reaction conditions is a key step in improving the yield of an asymmetric reaction. The main parameters to consider are temperature, solvent, and reaction time.[2]

  • Temperature: Temperature can have a significant impact on reaction rate and catalyst stability.

    • Lowering the temperature often increases enantioselectivity but may decrease the reaction rate.[5][7]

    • Higher temperatures can sometimes lead to catalyst decomposition.[6] It is important to find a balance that allows for a reasonable reaction rate without compromising catalyst activity or selectivity.

  • Solvent: The choice of solvent can influence catalyst solubility, stability, and activity.[2] The polarity and coordinating ability of the solvent can affect the transition state of the reaction.[2] A screening of different solvents is often beneficial.

  • Reaction Time: It is important to monitor the reaction over time to determine the optimal duration.

    • Insufficient reaction time will result in incomplete conversion and low yield.[2]

    • Prolonged reaction times can sometimes lead to product decomposition or racemization.[5]

Data on Reaction Condition Optimization:

The following tables provide hypothetical examples of how optimizing reaction conditions can impact yield and enantioselectivity.

Table 1: Effect of Temperature on Yield and Enantiomeric Excess (% ee)

Temperature (°C)Yield (%)Enantiomeric Excess (% ee)
406595
25 (Room Temp)8592
09298
-2070>99

This table illustrates that lowering the temperature can increase enantioselectivity, but a temperature that is too low may decrease the overall yield due to a slower reaction rate.

Table 2: Effect of Solvent on Yield and Enantiomeric Excess (% ee)

SolventDielectric Constant (ε)Yield (%)Enantiomeric Excess (% ee)
Toluene2.48890
Dichloromethane9.19594
Tetrahydrofuran (THF)7.69192
Methanol33.07585

This table demonstrates how solvent polarity can influence both yield and enantioselectivity, with the optimal solvent often being determined empirically.[2]

Experimental Protocols

Protocol 1: General Procedure for a Ru-BINAP Catalyzed Asymmetric Hydrogenation

This protocol provides a general methodology for the asymmetric hydrogenation of a ketone using a Ru-BINAP catalyst system.

Materials:

  • Ruthenium(II) precursor (e.g., [RuCl₂(benzene)]₂)

  • Chiral BINAP ligand (e.g., (R)- or (S)-BINAP)

  • Substrate (ketone)

  • Anhydrous and degassed solvent (e.g., methanol, ethanol)

  • Hydrogen gas (high purity)

  • High-pressure reactor

Procedure:

  • Catalyst Precursor Preparation (In a glovebox or under inert atmosphere):

    • In a Schlenk flask, dissolve the Ruthenium(II) precursor and the chiral BINAP ligand in the anhydrous, degassed solvent.

    • Stir the mixture at room temperature for 30-60 minutes to form the catalyst precursor.[3]

  • Reaction Setup:

    • In a separate flask, dissolve the substrate in the same anhydrous, degassed solvent.

    • Transfer the catalyst solution and the substrate solution to a high-pressure reactor under an inert atmosphere.[3]

  • Hydrogenation:

    • Seal the reactor and remove it from the glovebox (if used).

    • Connect the reactor to a hydrogen line and purge the system with hydrogen gas several times.[3]

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 atm).

    • Begin the reaction by stirring at the desired temperature.[3]

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., GC or HPLC).

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the product by flash column chromatography.

Protocol 2: Determination of Enantiomeric Excess (% ee) by Chiral HPLC

Materials:

  • Racemic standard of the product

  • Chiral product from the reaction

  • HPLC-grade solvents (e.g., hexanes, isopropanol)

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

Procedure:

  • Prepare a standard solution of the racemic product at a known concentration in the mobile phase.

  • Prepare a sample solution of your chiral product at a similar concentration.

  • Select a suitable chiral column and mobile phase. This often requires some method development.

  • Inject the racemic standard to determine the retention times of the two enantiomers.

  • Inject your sample and integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess using the following formula:

    • ee (%) = [([Major Enantiomer Peak Area] - [Minor Enantiomer Peak Area]) / ([Major Enantiomer Peak Area] + [Minor Enantiomer Peak Area])] x 100[7]

References

Technical Support Center: Purification of Products from (R)-Dtbm-segphos Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of reaction products involving the (R)-Dtbm-segphos ligand.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for products from this compound catalyzed reactions?

A1: The most common methods for purifying products from these reactions are flash column chromatography on silica (B1680970) gel and crystallization. Filtration through a pad of Celite® is often used as a preliminary purification step to remove insoluble materials and some of the spent catalyst. For removal of residual palladium catalyst, techniques involving scavenger resins or activated carbon are also employed.

Q2: What are the typical impurities encountered in this compound reactions?

A2: Typical impurities include residual palladium catalyst, the this compound ligand and its oxide, unreacted starting materials, and any side products from the reaction. In the case of kinetic resolutions, the unreacted enantiomer of the starting material will also be present.

Q3: How can I effectively remove the residual palladium catalyst?

A3: Residual palladium can be removed by several methods. A common approach is to filter the crude reaction mixture through a pad of Celite®. For more complete removal, treatment with activated carbon or the use of palladium scavenger resins is effective. The choice of method depends on the desired level of purity and the nature of the product.

Q4: My chiral HPLC analysis shows poor separation of enantiomers. What should I do?

A4: Poor separation in chiral HPLC can be due to several factors. Start by optimizing the mobile phase composition (e.g., the ratio of hexane (B92381) to isopropanol). If that doesn't work, consider trying a different chiral stationary phase. Temperature can also play a crucial role; adjusting the column temperature may improve resolution. Ensure your sample is not overloading the column, as this can lead to peak broadening and poor separation.

Troubleshooting Guides

Guide 1: Flash Column Chromatography
Problem Possible Cause Solution
Poor separation of product from impurities. Incorrect solvent system.Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A good starting point for many products is a mixture of hexanes and ethyl acetate.
Column overloading.Reduce the amount of crude material loaded onto the column.
Product elutes with the solvent front. Eluent is too polar.Decrease the polarity of the eluent system.
Product does not elute from the column. Eluent is not polar enough.Gradually increase the polarity of the eluent system.
Streaking or tailing of spots on TLC and column. The compound may be acidic or basic.Add a small amount of a modifier to the eluent. For acidic compounds, a trace of acetic acid can be added. For basic compounds, a small amount of triethylamine (B128534) can be beneficial.
Guide 2: Crystallization
Problem Possible Cause Solution
Product does not crystallize. Solution is not supersaturated.Concentrate the solution by slowly evaporating the solvent.
Inappropriate solvent.Screen different solvents or solvent mixtures. Ethereal solvents like diethyl ether or methyl tert-butyl ether (MTBE) can be effective.
Presence of impurities inhibiting crystallization.Attempt further purification of the oil by flash chromatography before crystallization.
Oiling out instead of crystallization. Solution is cooling too quickly.Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
Solvent is too nonpolar for the compound.Add a more polar co-solvent dropwise until the oil redissolves, then allow to cool slowly.
Low recovery of crystallized product. Product is too soluble in the crystallization solvent.Cool the solution to a lower temperature before filtration. Minimize the amount of cold solvent used for washing the crystals.
Guide 3: Catalyst Removal
Problem Possible Cause Solution
Residual palladium detected after filtration through Celite®. Palladium species are soluble.Utilize a palladium scavenger resin or treat the solution with activated carbon. Stirring the solution with the scavenger/carbon for several hours may be necessary.
Product loss during activated carbon treatment. Product adsorbs to the carbon.Use the minimum amount of activated carbon necessary. Wash the carbon thoroughly with the solvent after filtration to recover adsorbed product.

Data Presentation

Table 1: Comparison of Purification Methods for Chiral Tertiary Propargylic Alcohols

Purification MethodTypical Yield (%)Typical Enantiomeric Excess (ee) (%)AdvantagesDisadvantages
Flash Column Chromatography 70-95>95Good for separating a wide range of impurities.Can be time-consuming and uses large volumes of solvent.
Crystallization 50-80>99Can significantly enhance enantiomeric purity.Yield can be lower due to product solubility in the mother liquor.

Table 2: Comparison of Purification Methods for Chiral 2,3-Allenoic Acids

Purification MethodTypical Yield (%)Typical Enantiomeric Excess (ee) (%)AdvantagesDisadvantages
Flash Column Chromatography 65-90>95Effective for removing non-polar impurities.Acidic nature of the product can lead to tailing on silica gel.
Crystallization 40-75>99Often yields highly pure crystalline solids.Finding a suitable crystallization solvent can be challenging.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

  • Slurry Preparation: The crude reaction mixture is concentrated under reduced pressure. The residue is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

  • Column Packing: A glass column is packed with silica gel 60 as a slurry in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: The dissolved crude mixture is carefully loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with the chosen solvent system, and fractions are collected.

  • Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified compound.

Protocol 2: General Procedure for Crystallization

  • Dissolution: The crude product is dissolved in a minimal amount of a suitable hot solvent or solvent mixture.

  • Cooling: The solution is allowed to cool slowly to room temperature. For further crystallization, the solution can be placed in a refrigerator or freezer.

  • Initiation (if necessary): If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

  • Isolation: The crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: The purified crystals are dried under vacuum.

Protocol 3: Removal of Residual Palladium with Activated Carbon

  • Dissolution: The crude product is dissolved in a suitable organic solvent.

  • Treatment: Activated carbon (typically 5-10% by weight relative to the crude product) is added to the solution.

  • Stirring: The mixture is stirred at room temperature for several hours.

  • Filtration: The mixture is filtered through a pad of Celite® to remove the activated carbon. The Celite® pad should be washed with the solvent to ensure complete recovery of the product.

  • Concentration: The filtrate is concentrated under reduced pressure to yield the product with reduced palladium content.

Visualizations

experimental_workflow start Crude Reaction Mixture celite_filtration Filtration through Celite® start->celite_filtration Remove insolubles concentration Concentration celite_filtration->concentration chromatography Flash Column Chromatography concentration->chromatography Primary Purification pure_product Pure Product chromatography->pure_product If sufficiently pure analysis Purity & ee Analysis (Chiral HPLC) chromatography->analysis crystallization Crystallization crystallization->pure_product analysis->crystallization Further Enrichment (if needed)

Caption: General experimental workflow for the purification of products from this compound reactions.

troubleshooting_logic start Impure Product after Initial Workup check_impurities Identify Major Impurities (TLC/NMR) start->check_impurities catalyst_present Residual Catalyst/Ligand Present? check_impurities->catalyst_present unreacted_sm Unreacted Starting Material? catalyst_present->unreacted_sm No scavenger Use Palladium Scavenger or Activated Carbon catalyst_present->scavenger Yes side_products Side Products Present? unreacted_sm->side_products No chromatography Optimize Flash Chromatography unreacted_sm->chromatography Yes crystallization Attempt Crystallization side_products->crystallization Yes, if product is solid reoptimize_reaction Re-optimize Reaction Conditions side_products->reoptimize_reaction Yes, if separation is difficult scavenger->unreacted_sm chromatography->side_products crystallization->reoptimize_reaction If still impure

Caption: Decision-making flowchart for troubleshooting purification strategies.

effect of additives and co-catalysts on (R)-Dtbm-segphos performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of additives and co-catalysts to optimize the performance of the (R)-Dtbm-segphos ligand in asymmetric catalysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated quantitative data to address common challenges encountered in your experiments.

Troubleshooting Guides

This section offers systematic approaches to resolving common issues in reactions catalyzed by this compound complexes.

Guide 1: Low Enantioselectivity (ee)

Low enantioselectivity is a frequent challenge in asymmetric catalysis. The following table outlines potential causes and solutions involving the strategic use of additives.

Possible CauseTroubleshooting Steps & RationaleRecommended Additives/Co-catalysts
Suboptimal Catalyst Activation/Turnover The active catalytic species may not be forming efficiently or may have a short lifetime. Additives can facilitate the formation of the active catalyst or accelerate key steps in the catalytic cycle.For Ni-catalyzed reactions: Use of triethylsilyl triflate (TESOTf) as a Lewis acid can activate the Ni-precatalyst, while a non-coordinating base like 2,6-lutidine facilitates deprotonation.[1] For Pd-catalyzed reactions: A Brønsted acid co-catalyst such as diphenyl phosphate (B84403) ((PhO)₂POOH) can promote the protonolysis step, improving enantioselectivity.[2]
Byproduct Inhibition A byproduct of the reaction may be coordinating to the metal center and inhibiting the catalyst.For Rh-catalyzed 1,4-additions: In reactions involving boronic esters, the pinacol (B44631) byproduct can be inhibitory. The addition of a 1,3-diol, such as neopentyl glycol, can mitigate this effect.
Unfavorable Transition State Energetics The energy difference between the transition states leading to the two enantiomers may be small.For Ru-catalyzed reactions: The nature of the counterion can significantly influence the geometry of the transition state. Halide additives (e.g., from different metal precursors) can alter the coordination sphere of the metal and impact enantioselectivity.
Solvent Effects The solvent can influence the conformation of the ligand-metal complex and the solubility of intermediates.Screening a range of solvents with varying polarity and coordinating ability (e.g., toluene, THF, CH₂Cl₂, heptane (B126788)/MeOH) is recommended. The addition of a protic co-solvent like t-butanol has been shown to be beneficial in some CuH-catalyzed hydrosilylations.
Guide 2: Low Conversion or Reaction Rate

Sluggish reactions can often be improved by addressing catalyst activation and stability.

Possible CauseTroubleshooting Steps & RationaleRecommended Additives/Co-catalysts
Incomplete Pre-catalyst Activation The active catalyst may not be generated efficiently from the pre-catalyst.For NiCl₂/(R)-Dtbm-segphos systems: The addition of TESOTf is often crucial for the in situ generation of the active cationic nickel species, [this compound]Ni(OTf)₂.[1]
Catalyst Deactivation/Poisoning Impurities in the substrate or solvent, or inherent instability of the catalyst, can lead to deactivation.The use of halide scavengers like silver salts (e.g., AgBF₄, AgOTf) can be beneficial if halide dissociation from the metal pre-catalyst is a limiting factor or if halide impurities are present.
Sub-optimal Ligand-to-Metal Ratio The stoichiometry of the ligand and metal precursor can affect the formation and stability of the active catalyst.While not strictly an additive, optimizing the ligand-to-metal ratio is a critical first step. A slight excess of the ligand is often beneficial.

Frequently Asked Questions (FAQs)

Q1: How do I select the initial set of additives to screen for my this compound catalyzed reaction?

A1: Start by reviewing the literature for analogous reactions. If no direct precedent exists, a good starting point is to screen a small, diverse set of additives. This could include a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃), a Brønsted acid (e.g., acetic acid, (PhO)₂POOH), a non-coordinating base (e.g., 2,6-lutidine, proton sponge), and a salt (e.g., LiCl, KBF₄).

Q2: Can the order of addition of the additive affect the reaction outcome?

A2: Yes, the order of addition can be critical. For instance, in cases where an additive is used to activate a pre-catalyst, it is often best to pre-mix the catalyst, ligand, and additive before introducing the substrates.

Q3: What are the signs of catalyst decomposition, and can additives help prevent it?

A3: A color change of the reaction mixture (e.g., formation of a black precipitate, indicating metal nanoparticle formation) can be a sign of catalyst decomposition. While additives are not always a solution, in some cases, they can stabilize the active catalytic species and prevent decomposition pathways. For example, a coordinating additive might prevent the formation of undesired metal aggregates.

Q4: I am observing a decrease in enantioselectivity at higher conversions. What could be the cause?

A4: This could be due to a background, non-catalyzed reaction becoming more significant as the concentration of the starting material decreases. Alternatively, the product itself might be causing a change in the catalytic system. In some cases, the addition of an additive can suppress the background reaction or mitigate product inhibition.

Quantitative Data on Additive Effects

The following tables provide a summary of the reported quantitative effects of various additives on reactions catalyzed by this compound complexes.

Table 1: Ni-Catalyzed Enantioselective Acetal Formation

EntryAdditive (equiv.)Base (equiv.)Yield (%)ee (%)
1TESOTf (1.4)2,6-Lutidine (1.5)87>99
2No Additive2,6-Lutidine (1.5)No Reaction-

Reaction Conditions: N-propanoyl-1,3-thiazinane-2-thione, trimethyl orthoformate, [this compound]NiCl₂ (10 mol%), CH₂Cl₂, -40 °C. Data from: Org. Synth. 2022, 99, 1-14.[1][3]

Table 2: Pd-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols

EntryCo-catalyst (mol%)Yield of recovered alcohol (%)ee of recovered alcohol (%)
1None4490
2(PhO)₂POOH (10)4698

Reaction Conditions: rac-2-phenyloct-3-yn-2-ol, Pd(this compound)Cl₂ (2 mol%), CO (1 atm), H₂O, Toluene, 20 °C. Data from: Org. Chem. Front., 2024, 11, 2477-2484.[2]

Experimental Protocols

Protocol 1: General Procedure for Additive Screening in Asymmetric Catalysis
  • Stock Solution Preparation: Prepare stock solutions of the metal pre-catalyst, this compound, and a range of additives in a suitable anhydrous and degassed solvent.

  • Reaction Array Setup: In an array of reaction vials within a glovebox, dispense the substrate.

  • Catalyst and Additive Addition: To each vial, add the stock solution of the metal pre-catalyst and this compound. Then, add a different additive from its stock solution to each vial. Include a control reaction with no additive.

  • Reaction Initiation: Add the second substrate to each vial to initiate the reactions.

  • Monitoring and Analysis: Stir the reactions at the desired temperature. Monitor the progress by taking aliquots and analyzing them by a suitable chromatographic method (TLC, GC, or LC-MS).

  • Data Evaluation: After a set time, or upon completion, quench the reactions and determine the conversion and enantiomeric excess for each reaction using chiral chromatography (GC or HPLC).

Protocol 2: Rh-Catalyzed Asymmetric 1,4-Addition with a Diol Additive
  • Catalyst Preparation: In a glovebox, dissolve [Rh(cod)₂]BF₄ (0.006 mmol) and this compound (0.0066 mmol) in a mixture of heptane and methanol.

  • Additive and Substrate Addition: To this solution, add neopentyl glycol (0.1 mmol) followed by 2-cyclohexen-1-one (B156087) (1.0 mmol).

  • Reaction Initiation: Add (isopropenyl)pinacolboronate (1.2 mmol) to the reaction mixture.

  • Reaction and Work-up: Stir the reaction at room temperature until completion. Quench the reaction with water and extract the product with an organic solvent.

  • Analysis: Dry the organic layer, concentrate, and purify the product by column chromatography. Determine the yield and enantiomeric excess.

Visualizing Logical Relationships

Troubleshooting Workflow for Low Enantioselectivity

low_ee_troubleshooting Troubleshooting Low Enantioselectivity start Low Enantioselectivity Observed purity_check Verify Purity of Substrates, Reagents, and Solvents start->purity_check catalyst_integrity Check Catalyst Integrity (Age, Purity, Handling) purity_check->catalyst_integrity Purity Confirmed fail Consult Further Literature or Expert purity_check->fail Impurities Found reaction_conditions Review Reaction Conditions (Temperature, Concentration) catalyst_integrity->reaction_conditions Catalyst OK catalyst_integrity->fail Catalyst Issue additive_screen Screen a Panel of Additives (Lewis/Brønsted Acids, Bases, Salts) reaction_conditions->additive_screen Conditions Optimal solvent_screen Optimize Solvent additive_screen->solvent_screen Additive Identified additive_screen->fail No Improvement success High Enantioselectivity Achieved solvent_screen->success Optimized

Caption: A logical workflow for diagnosing and resolving low enantioselectivity in this compound catalyzed reactions.

Conceptual Interaction of Additives in a Catalytic Cycle

additive_interaction Conceptual Role of Additives in Catalysis cluster_cycle Catalytic Cycle cluster_additives Additives catalyst [this compound]M-X active_catalyst Active Catalyst [this compound]M* catalyst->active_catalyst + Substrate intermediate Catalyst-Substrate Intermediate active_catalyst->intermediate product_release Product Release intermediate->product_release + Reagent product_release->catalyst - Product lewis_acid Lewis Acid (e.g., TESOTf) lewis_acid->catalyst Activates Pre-catalyst bronsted_acid Brønsted Acid (e.g., (PhO)₂POOH) bronsted_acid->product_release Promotes Protonolysis base Base (e.g., 2,6-Lutidine) base->active_catalyst Facilitates Deprotonation

Caption: A diagram illustrating the potential points of intervention for different classes of additives within a generic catalytic cycle involving this compound.

References

Technical Support Center: Kinetic Resolution with (R)-Dtbm-segphos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing challenges encountered during kinetic resolution experiments using the (R)-Dtbm-segphos ligand.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in kinetic resolution?

This compound is a chiral phosphine (B1218219) ligand known for its effectiveness in asymmetric catalysis.[1] Its bulky 3,5-di-tert-butyl-4-methoxyphenyl groups create a highly specific and sterically hindered chiral environment around the metal center, often palladium.[2] This unique structure allows for excellent enantioselectivity in various reactions, including the kinetic resolution of racemic compounds like tertiary propargylic alcohols.[3][4]

Q2: What is the typical catalyst system used with this compound for kinetic resolution?

For the kinetic resolution of tertiary propargylic alcohols, a common catalyst system involves a palladium precursor, such as Pd(this compound)Cl₂, often used in conjunction with an additive like diphenyl phosphate (B84403) ((PhO)₂POOH).[3]

Q3: What are the general reaction conditions for a kinetic resolution using Pd(this compound)Cl₂?

Typical reaction conditions involve dissolving the racemic substrate in a suitable solvent, such as toluene (B28343), and adding the Pd(this compound)Cl₂ precatalyst and an additive. The reaction is often carried out at a specific temperature, for instance, 20°C, and monitored over time.[3]

Q4: How can I monitor the progress of the kinetic resolution?

The progress of the reaction, including conversion and enantiomeric excess (e.e.) of both the unreacted substrate and the product, can be monitored using analytical techniques such as ¹H NMR spectroscopy and High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during kinetic resolution experiments with this compound.

Problem 1: Low or No Conversion

Symptoms:

  • The starting material is largely unreacted after the expected reaction time.

  • Formation of the desired product is minimal.

Possible Causes & Solutions:

CauseRecommended Action
Inactive Catalyst The Pd(this compound)Cl₂ complex may have degraded due to exposure to air or moisture. It is crucial to handle and store the catalyst under an inert atmosphere.[7] Consider preparing the catalyst fresh or purchasing from a reliable supplier.
Inappropriate Reaction Temperature The reaction temperature can significantly impact the reaction rate. If the temperature is too low, the reaction may be sluggish. Conversely, a temperature that is too high can lead to catalyst decomposition.[8] A systematic optimization of the reaction temperature is recommended.
Solvent Quality The presence of impurities, particularly water or oxygen, in the solvent can deactivate the palladium catalyst.[7] Ensure that anhydrous and thoroughly degassed solvents are used for the reaction.
Substrate Inhibition Certain functional groups on the substrate may coordinate to the palladium center and inhibit catalysis. If you suspect substrate inhibition, a modification of the substrate's protecting groups might be necessary.
Problem 2: Poor Enantioselectivity

Symptoms:

  • The enantiomeric excess (e.e.) of the product and/or the remaining starting material is low.

  • The selectivity factor (s) is close to 1.

Possible Causes & Solutions:

CauseRecommended Action
Incorrect Ligand-to-Metal Ratio The ratio of the this compound ligand to the palladium precursor is critical for forming the active chiral catalyst. An excess or deficit of the ligand can lead to the formation of less selective catalytic species. Ensure the accurate measurement and addition of both components.
Suboptimal Temperature Enantioselectivity is often highly dependent on the reaction temperature. Lowering the temperature can sometimes improve enantioselectivity by increasing the energy difference between the diastereomeric transition states.
Influence of Additives Additives like (PhO)₂POOH can play a crucial role in achieving high enantioselectivity.[3] The concentration of the additive should be optimized. In some cases, screening different acidic or basic additives may be beneficial.
Solvent Effects The polarity and coordinating ability of the solvent can influence the chiral environment of the catalyst and thus affect enantioselectivity.[1] Screening a range of solvents with varying properties may be necessary.
Problem 3: Low Yield of the Desired Product

Symptoms:

  • Even at high conversion, the isolated yield of the desired enantiomerically enriched product is low.

  • Formation of side products is observed.

Possible Causes & Solutions:

CauseRecommended Action
Catalyst Deactivation The palladium catalyst may deactivate over the course of the reaction, leading to incomplete conversion and lower yields.[9] Consider a higher catalyst loading or the addition of a stabilizing agent.
Side Reactions The substrate or product may undergo undesired side reactions under the reaction conditions. This can include decomposition, isomerization, or reaction with other components in the mixture. Analyze the crude reaction mixture by techniques like LC-MS to identify potential byproducts and adjust the reaction conditions (e.g., temperature, reaction time) accordingly.
Product Inhibition The product of the kinetic resolution may inhibit the catalyst, slowing down the reaction as it progresses. If product inhibition is suspected, it may be necessary to stop the reaction at a lower conversion to maximize the yield of the desired product.
Substrate Scope Limitations The this compound catalyst system may not be suitable for all substrates. For instance, in the kinetic resolution of tertiary propargylic alcohols, the substrate scope can be limited to terminal or activated enynes.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from representative kinetic resolution experiments using the Pd(this compound)Cl₂ catalyst system.

Table 1: Optimization of Reaction Conditions for the Kinetic Resolution of rac-1a [3]

EntryTemperature (°C)Additive (mol%)Time (h)Yield (%)e.e. (%)
1-5-240-
225-2423-
315-241793
415-36--
520-244490
620(PhO)₂POOH (10)244698
720(PhO)₂POOH (10)124591

Reaction conditions: rac-1a, Pd(this compound)Cl₂, additive in toluene.

Table 2: Substrate Scope for the Pd(this compound)Cl₂-Catalyzed Kinetic Resolution [6]

Substrate (1)Product (2)Recovery of 1 (%)e.e. of 2 (%)Selectivity (s)
1a2a519529
1b2b529639
1c2c539534
1d2d519751
1e2e549643

Reaction conditions: 1 (1.0 mmol), PdCl₂ (2 mol%), this compound (4.8 mol%), PPh₃ (20 mol%), (PhO)₂POOH (20 mol%) and H₂O (20 equiv.) in toluene (5 ml) at -5 °C.

Experimental Protocols

General Protocol for the Kinetic Resolution of Tertiary Propargylic Alcohols [3][5]

Materials:

  • Racemic tertiary propargylic alcohol (substrate)

  • Pd(this compound)Cl₂ (precatalyst)

  • Diphenyl phosphate ((PhO)₂POOH) (additive)

  • Anhydrous toluene (solvent)

  • Inert gas (Nitrogen or Argon)

  • Schlenk tubes or similar reaction vessels

Procedure:

  • Preparation: Under an inert atmosphere, add the racemic tertiary propargylic alcohol (1.0 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Catalyst and Additive Addition: To the Schlenk tube, add Pd(this compound)Cl₂ (e.g., 2 mol%) and (PhO)₂POOH (e.g., 10 mol%).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve the desired substrate concentration (e.g., 0.1 M).

  • Reaction: Place the sealed Schlenk tube in a pre-heated oil bath at the desired temperature (e.g., 20°C).

  • Monitoring: Stir the reaction mixture and monitor its progress by periodically taking aliquots (under inert atmosphere) and analyzing them by TLC, ¹H NMR, and chiral HPLC.

  • Work-up: Once the desired conversion is reached, quench the reaction (e.g., by adding a saturated aqueous solution of NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The unreacted starting material and the product can be separated and purified by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product and unreacted starting material by chiral HPLC analysis.

Visualizations

Troubleshooting_Workflow start Kinetic Resolution Issue low_conversion Low / No Conversion start->low_conversion poor_ee Poor Enantioselectivity start->poor_ee low_yield Low Yield start->low_yield check_catalyst Check Catalyst Activity (Handling, Storage, Freshness) low_conversion->check_catalyst optimize_temp Optimize Temperature low_conversion->optimize_temp check_solvent Check Solvent Quality (Anhydrous, Degassed) low_conversion->check_solvent poor_ee->optimize_temp check_ratio Verify Ligand:Metal Ratio poor_ee->check_ratio optimize_additive Optimize Additive (Type, Concentration) poor_ee->optimize_additive screen_solvents Screen Solvents poor_ee->screen_solvents check_deactivation Investigate Catalyst Deactivation (Higher Loading, Stabilizers) low_yield->check_deactivation analyze_byproducts Analyze for Side Products (LC-MS, NMR) low_yield->analyze_byproducts check_inhibition Consider Product/Substrate Inhibition low_yield->check_inhibition

Caption: Troubleshooting workflow for kinetic resolution.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Substrate, Catalyst, Additive setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat to Desired Temperature solvent->reaction monitoring Monitor Reaction (TLC, NMR, HPLC) reaction->monitoring workup Quench and Aqueous Work-up monitoring->workup Desired Conversion purification Column Chromatography workup->purification analysis Chiral HPLC Analysis (e.e. determination) purification->analysis

References

Technical Support Center: (R)-DTBM-SEGPHOS in Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the considerations for scaling up chemical syntheses utilizing the chiral ligand (R)-DTBM-SEGPHOS.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in asymmetric synthesis?

A1: this compound is a versatile chiral phosphine (B1218219) ligand widely used in asymmetric catalysis. Its primary applications include:

  • Asymmetric Hydrogenation: Catalyzes the hydrogenation of various substrates, including alkenes and ketones, with high enantioselectivity.[1][2]

  • Asymmetric Conjugate Additions: Effective in rhodium-catalyzed 1,4-addition reactions.[3]

  • Cycloaddition Reactions: Used in rhodium-catalyzed [2+2+2] cycloadditions.[4]

  • Other Asymmetric Transformations: Employed in reactions such as hydrosilylations, aldol-type reactions, and Mannich-type reactions when complexed with copper.[4][5]

Q2: What metal precursors are commonly used with this compound?

A2: this compound is typically used with various transition metal precursors to form the active catalyst. Common examples include complexes of Rhodium (Rh), Palladium (Pd), Nickel (Ni), and Copper (Cu).[2][4][6][7] The choice of metal depends on the specific transformation being carried out.

Q3: Are there any known stability issues with this compound or its metal complexes?

A3: this compound itself is an air-stable ligand.[8] However, the stability of the resulting metal complexes can vary. It is crucial to handle the catalysts under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine ligand or deactivation of the metal center, especially during catalyst preparation and the reaction itself.

Q4: How should I purify the final product from a reaction catalyzed by an this compound complex?

A4: Standard purification techniques are generally applicable. The most common method is flash column chromatography on silica (B1680970) gel to separate the desired product from the catalyst residue and any remaining starting materials or byproducts.[2][7] Following chromatography, the product is typically concentrated under reduced pressure.[2][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conversion Inactive catalystEnsure the catalyst was prepared and handled under strictly inert conditions. Use freshly prepared catalyst if possible. Consider in-situ activation if the protocol allows.[9]
Poor substrate purityVerify the purity of your starting materials. Impurities can sometimes poison the catalyst.
Incorrect reaction conditionsOptimize reaction parameters such as temperature, pressure (for hydrogenations), and reaction time.
Low enantioselectivity (ee) Non-optimal solvent systemThe choice of solvent can significantly impact enantioselectivity. Screen a range of solvents to find the optimal one for your specific substrate.
Catalyst degradationAs mentioned above, ensure inert conditions to prevent catalyst degradation which can lead to a loss of enantioselectivity.
Racemization of the productThe product may be racemizing under the reaction or workup conditions. Consider milder conditions or a modified workup procedure.
Reaction stalls or is sluggish at larger scale Byproduct inhibitionIn some cases, byproducts generated during the reaction can inhibit the catalyst. For example, in the Rh-catalyzed asymmetric 1,4-addition of (isopropenyl)pinacolboronate, the pinacol (B44631) byproduct was found to be inhibitory. This was mitigated by the addition of a 1,3-diol like neopentyl glycol.[3]
Mass transfer limitationsOn a larger scale, efficient stirring and mixing are crucial. Ensure adequate agitation to maintain a homogeneous reaction mixture. For hydrogenations, ensure efficient gas-liquid mixing.
Difficulty in removing the metal catalyst post-reaction Catalyst leaching into the productWhile column chromatography is generally effective, for very low metal content requirements, consider using a metal scavenger or performing a crystallization step if the product is a solid.

Experimental Protocols

Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation

This protocol is a general guideline for the asymmetric hydrogenation of a prochiral alkene.

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) and this compound (1.1 mol%) in an anhydrous, degassed solvent (e.g., dichloromethane (B109758) or methanol). Stir the solution at room temperature for 20-30 minutes.

  • Reaction Setup: In a separate reaction vessel, dissolve the substrate (1.0 equiv) in the same anhydrous, degassed solvent.

  • Reaction Execution: Add the pre-formed catalyst solution to the substrate solution.

  • Hydrogenation: Place the reaction vessel in a high-pressure autoclave. Purge the autoclave with hydrogen gas three times before pressurizing to the desired pressure (e.g., 20 atm).

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 50 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Workup: After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[2]

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.[2]

Protocol 2: Preparation of [this compound]NiCl₂ Complex

This protocol describes the synthesis of the nickel complex.

  • Setup: To an oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (1.00 g, 0.85 mmol, 1 equiv) and NiCl₂ (110 mg, 0.85 mmol, 1 equiv).[7][9]

  • Solvent Addition: Add acetonitrile (B52724) (15 mL) to the flask.[7][9]

  • Inerting: Attach a reflux condenser and purge the system with nitrogen for 5 minutes. Maintain a nitrogen atmosphere using a balloon.[7][9]

  • Reaction: Heat the mixture to reflux in an oil bath and stir for 16 hours.[7][9]

  • Workup: While the reaction mixture is still warm, filter it through a pad of Celite®. Wash the Celite® with additional acetonitrile until the filtrate is colorless.[7][9]

  • Isolation: Concentrate the filtrate on a rotary evaporator. Dissolve the resulting solid in dichloromethane, transfer to a vial, and concentrate again. Dry the solid under high vacuum to yield the [this compound]NiCl₂ complex as a fine dark green-black powder.[7][9]

Quantitative Data

Table 1: Performance of this compound in a Rh-Catalyzed Asymmetric 1,4-Addition [3]

ScaleCatalyst Loading (mol% Rh)Solvent SystemAdditiveYield (%)ee (%)
OptimizationNot specifiedHeptane/MeOHNone--
1 kg0.6Heptane/MeOHNeopentyl glycol (npg)8299.6
100 kgNot specifiedHeptane/MeOHNeopentyl glycol (npg)--

Table 2: Performance of a Pd-(this compound)Cl₂ Pre-catalyst in Kinetic Resolution [6]

SubstrateCatalyst Loading (mol%)Temperature (°C)Yield (%)
2-phenyloct-3-yn-2-olNot specified-5No product
2-phenyloct-3-yn-2-olNot specified2523 (NMR yield)

Visualizations

G start Scale-up Issue Encountered low_conversion Low Conversion or Stalled Reaction start->low_conversion low_ee Low Enantioselectivity start->low_ee purification_issue Product Purification Challenges start->purification_issue check_catalyst Check Catalyst Activity & Handling low_conversion->check_catalyst Possible Cause check_conditions Verify Reaction Conditions (Temp, Pressure, Time) low_conversion->check_conditions Possible Cause check_purity Analyze Substrate Purity low_conversion->check_purity Possible Cause check_byproduct Investigate Byproduct Inhibition low_conversion->check_byproduct Possible Cause low_ee->check_catalyst Possible Cause check_solvent Screen Solvent Systems low_ee->check_solvent Possible Cause check_racemization Assess Product Racemization Risk low_ee->check_racemization Possible Cause optimize_chromatography Optimize Chromatography purification_issue->optimize_chromatography Possible Cause metal_scavenger Consider Metal Scavenger purification_issue->metal_scavenger Possible Cause solution_found Issue Resolved check_catalyst->solution_found Solution check_conditions->solution_found Solution check_purity->solution_found Solution check_byproduct->solution_found Solution check_solvent->solution_found Solution check_racemization->solution_found Solution optimize_chromatography->solution_found Solution metal_scavenger->solution_found Solution

Caption: Troubleshooting workflow for scaling up syntheses with this compound.

References

Validation & Comparative

(R)-DTBM-SEGPHOS vs. BINAP: A Comparative Guide to Performance in Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the choice of chiral ligand is paramount to achieving high enantioselectivity and efficiency. Among the pantheon of privileged ligands, (R)-3,5-tBu-4-MeO-SEGPHOS, commonly known as (R)-DTBM-SEGPHOS, and (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) have emerged as powerful tools for the synthesis of chiral molecules. This guide provides an objective comparison of their performance in key asymmetric reactions, supported by experimental data, to aid researchers in ligand selection for their specific synthetic challenges.

Structural and Electronic Properties: A Tale of Two Backbones

The fundamental difference between this compound and BINAP lies in their biaryl backbones and the substituents on the phosphorus atoms. BINAP is built upon a binaphthyl core, while SEGPHOS possesses a biphenyl (B1667301) backbone with dioxolane moieties. This structural variance influences the dihedral angle of the biaryl system, a critical factor in determining the geometry of the chiral pocket around the metal center.

This compound is a derivative of the SEGPHOS ligand, featuring bulky 3,5-di-tert-butyl-4-methoxyphenyl groups on the phosphorus atoms. These bulky substituents and the electron-donating methoxy (B1213986) group significantly enhance the ligand's steric hindrance and electron-donating capacity compared to the phenyl groups in BINAP.[1] This increased steric bulk and electron density in this compound often leads to higher enantioselectivity and catalytic activity, particularly in reactions where traditional ligands provide poor results.[1]

G cluster_ligands Chiral Ligand Architectures cluster_properties Key Properties BINAP BINAP Binaphthyl Backbone PPh₂ Groups Steric_Hindrance Steric Hindrance BINAP:f2->Steric_Hindrance Moderate Electron_Donating Electron-Donating Ability BINAP:f2->Electron_Donating Moderate Dihedral_Angle Dihedral Angle BINAP:f1->Dihedral_Angle DTBM_SEGPHOS This compound Biphenyl-Dioxolane Backbone P(3,5-tBu-4-MeO-Ph)₂ Groups DTBM_SEGPHOS:f2->Steric_Hindrance High DTBM_SEGPHOS:f2->Electron_Donating High DTBM_SEGPHOS:f1->Dihedral_Angle

Structural and Property Comparison of Ligands

Performance in Asymmetric Reactions: A Data-Driven Comparison

The true measure of a ligand's utility is its performance in chemical transformations. Below, we present a comparative analysis of this compound and BINAP in two widely employed asymmetric reactions, with quantitative data summarized for clarity.

Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids

The rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for the enantioselective formation of carbon-carbon bonds. The choice of ligand is critical in controlling the stereochemical outcome of this reaction.

SubstrateLigandYield (%)ee (%)Reference
2-Cyclohexenone(R)-BINAP9997[2]
2-CyclohexenoneThis compound>95>99[3]
2-Cyclopentenone(R)-BINAP9891[2]

As the data suggests, while both ligands provide excellent yields and high enantioselectivities, this compound can offer superior enantiocontrol in certain cases. The increased steric bulk of this compound is thought to create a more defined and restrictive chiral pocket, leading to more effective facial discrimination of the prochiral enone.

Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones

The asymmetric hydrogenation of ketones is a cornerstone of modern synthetic chemistry, providing access to valuable chiral alcohols. Ruthenium complexes of both BINAP and SEGPHOS derivatives are highly effective catalysts for this transformation.

SubstrateLigandS/C RatioYield (%)ee (%)Reference
Acetophenone(R)-BINAP1000:1>9980[4]
1'-Acetonaphthone(R)-BINAP1000:1>9995[4]
BenzoylacetoneRu(OAc)₂((S)-binap)150:1->99[5]
Aromatic Ketones4,4'-substituted BINAPs--up to 99[6]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for the reactions discussed.

General Procedure for Rh-Catalyzed Asymmetric 1,4-Addition of an Arylboronic Acid to an Enone

A mixture of Rh(acac)(C₂H₄)₂ (3 mol %) and the chiral phosphine (B1218219) ligand (e.g., (S)-BINAP, 3 mol %) in a solvent such as 1,4-dioxane (B91453) is stirred at room temperature for 20 minutes. To this solution is added the α,β-unsaturated ester (1.0 equiv), the arylboronic acid (1.5 equiv), and water. The reaction mixture is then heated at 100 °C until the reaction is complete (typically monitored by TLC or GC). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired β-aryl ester.[2]

General Procedure for Ru-Catalyzed Asymmetric Hydrogenation of a Ketone

In a glovebox, a flask is charged with [RuCl₂(benzene)]₂ and the chiral diphosphine ligand (e.g., (R)-BINAP) in DMF and heated to 100 °C for 10 minutes. The solvent is then removed in vacuo to give the Ru-BINAP complex. The ketonic substrate is dissolved in ethanol (B145695) under a hydrogen atmosphere. The pre-formed Ru-BINAP catalyst is added, and the mixture is stirred under hydrogen pressure (typically 4-100 atm) at a specified temperature (e.g., 23-100 °C) until the reaction is complete. The solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the chiral alcohol.[7]

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_workup Workup and Analysis Metal_Precursor Metal Precursor (e.g., [RuCl₂(benzene)]₂) Catalyst_Formation In situ Catalyst Formation (Solvent, Heat) Metal_Precursor->Catalyst_Formation Ligand Chiral Ligand (this compound or BINAP) Ligand->Catalyst_Formation Reaction_Vessel Reaction under Inert Atmosphere (N₂ or Ar) Catalyst_Formation->Reaction_Vessel Substrate Prochiral Substrate (e.g., Ketone, Enone) Substrate->Reaction_Vessel Conditions Reaction Conditions (Solvent, Temp, Pressure) Reaction_Vessel->Conditions Quench Reaction Quenching Conditions->Quench Purification Purification (e.g., Column Chromatography) Quench->Purification Analysis Analysis (Yield, ee%) Purification->Analysis

General Experimental Workflow for Asymmetric Catalysis

Conclusion

Both this compound and BINAP are exceptionally effective chiral ligands for a wide range of asymmetric transformations. BINAP, as a foundational ligand, has a long and successful history with a vast body of literature supporting its utility. This compound, a more recent development, often provides superior enantioselectivity due to its increased steric bulk and electron-donating properties. The choice between these two powerful ligands will ultimately depend on the specific substrate, reaction type, and desired outcome. For challenging transformations or where the highest possible enantioselectivity is required, this compound may offer a significant advantage. For well-established procedures and a broader range of documented applications, BINAP remains an excellent and reliable choice. Careful screening of both ligands is often the most effective strategy to identify the optimal catalyst system for a given synthetic problem.

References

A Comparative Guide to (R)-DTBM-SEGPHOS and Other Biaryl Phosphine Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic activity. Among the vast array of privileged ligands, biaryl phosphines have established themselves as a cornerstone for a multitude of transition-metal-catalyzed reactions. This guide provides a detailed comparison of (R)-3,5-di-tert-butyl-4-methoxyphenyl-SEGPHOS ((R)-DTBM-SEGPHOS) with other notable biaryl phosphine (B1218219) ligands, supported by experimental data to assist researchers in ligand selection and optimization for their synthetic endeavors.

This compound is a member of the SEGPHOS family of ligands, which are characterized by a biphenyl (B1667301) backbone with a constrained dihedral angle.[1] This structural feature is a key determinant of their high performance in creating a well-defined chiral environment around a metal center.[2] this compound distinguishes itself with bulky 3,5-di-tert-butyl-4-methoxyphenyl groups on the phosphorus atoms, rendering it a sterically demanding and electron-rich ligand.[1] These electronic and steric properties significantly influence its catalytic behavior, often leading to superior performance in reactions where other ligands may fall short.[3]

Performance Comparison in Asymmetric Catalysis

The efficacy of this compound is best illustrated through direct comparison with other widely used biaryl phosphine ligands in various asymmetric transformations. The following tables summarize key performance data from published research.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental reaction for the synthesis of chiral molecules, and the choice of ligand is critical for achieving high enantioselectivity.

Table 1: Comparison of Ligands in the Asymmetric Hydrogenation of β-Ketoesters

LigandMetalSubstrateYield (%)ee (%)Ref.
This compound RuMethyl 2-acetamidoacrylate>9999[4]
(R)-SEGPHOSRuα-keto esters-97.6[2]
(R)-BINAPRuα-keto esters-87.0[2]
(R)-DM-SEGPHOSRuKetoestersup to >99up to >99

Table 2: Comparison of Ligands in the Asymmetric Hydrogenation of Alkenes

LigandMetalSubstrateYield (%)ee (%)Ref.
This compound RuPyridine-pyrroline tri-substituted alkenesHigh96[5]
(R)-SEGPHOSRh(Z)-methyl α-acetamidocinnamate5685[6]
(R)-BINAPRh(Z)-methyl α-acetamidocinnamate--
CTH-(R)-Xylyl-P-PhosRh(Z)-methyl α-acetamidocinnamate>9995[6]
Asymmetric Carbon-Carbon Bond Forming Reactions

This compound has also demonstrated exceptional performance in various carbon-carbon bond-forming reactions, such as conjugate additions and kinetic resolutions.

Table 3: Comparison of Ligands in Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Ketones

LigandMetalSubstrateYield (%)ee (%)Ref.
(R)-DM-SEGPHOS Rhα,β-unsaturated ketoneHighHigh[3]
(R)-SEGPHOSRhCoumarins8899.6

Table 4: Performance in Palladium-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols

LigandMetal Pre-catalystRecovered Alcohol ee (%)Carboxylated Product ee (%)Ref.
This compound PdCl₂85–9882–94[7]

Structural and Electronic Properties of Biaryl Phosphine Ligands

The differences in performance among biaryl phosphine ligands can be attributed to their distinct structural and electronic features.

Ligand_Comparison cluster_segphos SEGPHOS Family cluster_binap BINAP Family SEGPHOS SEGPHOS (Narrower Dihedral Angle) BINAP BINAP (Wider Dihedral Angle) SEGPHOS->BINAP developed as a successor to DM_SEGPHOS DM-SEGPHOS (Increased Steric Bulk) DM_SEGPHOS->SEGPHOS is a derivative of DTBM_SEGPHOS This compound (Very Bulky, Electron-Rich) DTBM_SEGPHOS->SEGPHOS is a derivative of MeO_BIPHEP MeO-BIPHEP (Electron-Donating Groups)

Caption: Structural relationship of selected biaryl phosphine ligands.

This compound, with its bulky di-tert-butyl-methoxyphenyl substituents, creates a highly sterically hindered environment around the metal center.[1] This steric bulk is often crucial for achieving high enantioselectivity by effectively blocking one of the prochiral faces of the substrate from coordinating to the metal. Furthermore, the methoxy (B1213986) group enhances the electron-donating ability of the ligand, which can influence the electronic properties of the metal catalyst and, consequently, its reactivity.[3]

In contrast, ligands like BINAP have a larger dihedral angle, which can result in a different chiral pocket.[5] The parent SEGPHOS has a narrower dihedral angle than BINAP, a feature that is believed to contribute to its generally higher enantioselectivity.[2] Derivatives like DM-SEGPHOS represent an intermediate level of steric bulk between SEGPHOS and DTBM-SEGPHOS.[1]

Experimental Protocols

To facilitate the application of these powerful ligands, detailed experimental protocols for representative reactions are provided below.

General Protocol for Asymmetric Hydrogenation of a (Z)-α-acetamidocinnamate Ester with a Rhodium/(R)-DTBM-SEGPHOS Catalyst

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substrate (e.g., methyl (Z)-α-acetamidocinnamate) (1.0 equiv)

  • [Rh(COD)₂]BF₄ (1.0 mol%)

  • This compound (1.1 mol%)

  • Anhydrous, degassed solvent (e.g., CH₂Cl₂)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (0.001 mmol) and this compound (0.0011 mmol).

  • Anhydrous and degassed CH₂Cl₂ (1.0 mL) is added, and the mixture is stirred at room temperature for 20 minutes to form the catalyst solution.

  • The substrate (0.1 mmol) is added to the catalyst solution.

  • The Schlenk flask is placed in an autoclave. The autoclave is purged with hydrogen gas three times.

  • The autoclave is pressurized with hydrogen gas to the desired pressure (e.g., 20 atm).

  • The reaction is stirred at a specified temperature (e.g., 50 °C) for the required time (typically 12-24 hours).

  • Upon completion, the autoclave is cooled to room temperature, and the pressure is carefully released.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the chiral product.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Experimental_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up and Analysis Catalyst_Prep 1. Charge Rh precursor and this compound Solvent_Add 2. Add anhydrous, degassed solvent Catalyst_Prep->Solvent_Add Stirring 3. Stir to form catalyst solution Solvent_Add->Stirring Substrate_Add 4. Add substrate Stirring->Substrate_Add Autoclave 5. Place in autoclave and purge with H₂ Substrate_Add->Autoclave Pressurize 6. Pressurize with H₂ Autoclave->Pressurize React 7. Stir at desired temperature Pressurize->React Depressurize 8. Cool and depressurize React->Depressurize Purify 9. Purify product Depressurize->Purify Analyze 10. Determine ee% Purify->Analyze

Caption: General workflow for asymmetric hydrogenation.

Conclusion

This compound has proven to be a highly effective and versatile ligand in asymmetric catalysis, frequently demonstrating superior performance in terms of enantioselectivity and reactivity compared to other biaryl phosphine ligands. Its significant steric bulk and electron-rich nature are key contributors to its success. This guide provides a comparative overview and practical experimental guidance to aid researchers in leveraging the full potential of this compound and other biaryl phosphine ligands in the synthesis of complex chiral molecules. The selection of the optimal ligand remains substrate and reaction-dependent, and the data presented herein should serve as a valuable starting point for catalyst screening and methods development.

References

A Researcher's Guide to Methods for Determining Enantiomeric Excess of Chiral Products

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development, asymmetric synthesis, and materials science, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit remarkably different pharmacological, toxicological, and physical properties. Consequently, the accurate determination of the enantiomeric excess (ee) of a chiral product is a critical step in research, development, and quality control. This guide provides an objective comparison of the most common analytical methods for determining enantiomeric excess, complete with experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.

Comparison of Analytical Methods

The selection of a method for determining enantiomeric excess is often a balance of factors including the chemical nature of the analyte, the required accuracy and precision, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most prevalent techniques.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) SpectroscopyPolarimetryCapillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[1]Differential partitioning of volatile enantiomers between a CSP and a gaseous mobile phase.[1]Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.[1]Measurement of the rotation of plane-polarized light by a chiral sample.Differential migration of enantiomers in an electric field, typically in the presence of a chiral selector in the background electrolyte.[2]
Accuracy High (typically <1% error)High (typically <1% error)Moderate to High (can be <2% error with careful integration)[3]Low to Moderate (can be affected by impurities and experimental conditions)[4]High
Precision High (RSD <2%)High (RSD <2%)Moderate (RSD 2-5%)Low (RSD 5-10%)High (RSD <3%)
Sensitivity High (ng to pg range)Very High (pg to fg range)Low (mg range)Low (mg to g range)High (ng to pg range)
Limit of Detection (LOD) ~0.05% of minor enantiomer~0.01% of minor enantiomer~1-5% of minor enantiomer~2-5% of minor enantiomer~0.05% with UV detection, ~0.005% with LIF detection.[5]
Analysis Time per Sample 10 - 30 minutes.[6]5 - 20 minutes.[6]2 - 10 minutes.[6]< 5 minutes10 - 30 minutes
Sample Throughput ModerateModerate to HighHigh.[7]Very HighModerate
Non-destructive Yes (sample can be collected)No (sample is vaporized)YesYesYes (sample can be collected)
Typical Analytes Wide range of non-volatile and thermally stable compounds.[1]Volatile and thermally stable compounds.[1]Soluble compounds with suitable functional groups for interaction with chiral auxiliaries.Optically active compounds with known specific rotation.Charged or chargeable analytes.[8]

Experimental Protocols and Workflows

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the accurate determination of enantiomeric excess. It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.

Experimental Protocol:

  • Method Development:

    • Select an appropriate chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).

    • Optimize the mobile phase composition (e.g., a mixture of hexane (B92381) and isopropanol (B130326) for normal phase, or acetonitrile (B52724) and water/buffer for reversed phase) to achieve baseline separation of the enantiomers (resolution > 1.5).[9]

    • Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25 °C).

    • Choose a suitable detection wavelength (e.g., 254 nm for UV detection).[9]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[9]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[9]

  • Analysis:

    • Inject a racemic standard to determine the retention times of each enantiomer.

    • Inject the prepared sample solution.

    • Record the chromatogram.

  • Quantification:

    • Integrate the peak areas of the two enantiomer signals.

    • Calculate the enantiomeric excess using the formula: % ee = [(Areamajor - Areaminor) / (Areamajor + Areaminor)] x 100.[10]

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep1 Dissolve Sample prep2 Filter Sample prep1->prep2 injector Injector prep2->injector pump Pump pump->injector column Chiral Column injector->column detector Detector column->detector integrate Integrate Peaks detector->integrate calculate Calculate % ee integrate->calculate

Workflow for Chiral HPLC Analysis.
Chiral Gas Chromatography (GC)

Chiral GC is highly effective for the separation and quantification of volatile and thermally stable enantiomers.

Experimental Protocol:

  • Method Development:

    • Select a suitable chiral capillary column (e.g., based on cyclodextrins).

    • Optimize the oven temperature program (e.g., start at a low temperature and ramp to a higher temperature) to achieve separation.[11]

    • Set the injector and detector (e.g., Flame Ionization Detector - FID) temperatures.[11]

    • Optimize the carrier gas (e.g., helium, hydrogen) flow rate.

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane).

    • Derivatization (e.g., with trifluoroacetic anhydride) may be necessary to improve volatility and peak shape.[11]

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Acquire the chromatogram.

  • Quantification:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the same formula as for HPLC.

G cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis prep1 Dissolve Sample prep2 Derivatize (optional) prep1->prep2 injector Injector prep2->injector column Chiral Column injector->column detector Detector (FID) column->detector integrate Integrate Peaks detector->integrate calculate Calculate % ee integrate->calculate

Workflow for Chiral GC Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess, particularly with the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

Experimental Protocol (using a Chiral Solvating Agent):

  • CSA Selection: Choose a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of 1,1'-bi-2-naphthol (B31242) (BINOL)) that is known to interact with the analyte.

  • Sample Preparation:

    • Dissolve a known amount of the analyte (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Incrementally add the chiral solvating agent to the NMR tube.

  • Analysis:

    • Acquire a ¹H NMR spectrum after each addition of the CSA.

    • Identify a proton signal of the analyte that resolves into two distinct peaks (diastereotopic signals) upon addition of the CSA.

  • Quantification:

    • Carefully integrate the two resolved signals. The ratio of the integrals corresponds to the enantiomeric ratio of the sample.[7]

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_quant Quantification prep1 Dissolve Analyte in NMR Tube prep2 Add Chiral Solvating Agent prep1->prep2 acquire Acquire NMR Spectrum prep2->acquire process Process Spectrum acquire->process integrate Integrate Diastereotopic Signals process->integrate calculate Calculate Enantiomeric Ratio integrate->calculate G cluster_prep Preparation cluster_measurement Measurement cluster_calc Calculation prep_std Prepare Standard Solution measure_std Measure Standard Rotation prep_std->measure_std prep_sample Prepare Sample Solution measure_sample Measure Sample Rotation prep_sample->measure_sample calibrate Calibrate Polarimeter calibrate->measure_std calibrate->measure_sample calculate Calculate % ee measure_std->calculate measure_sample->calculate G cluster_prep Preparation cluster_ce CE System cluster_analysis Data Analysis prep_bge Prepare BGE with Chiral Selector capillary Inlet Vial Capillary Outlet Vial prep_bge->capillary:inlet prep_sample Prepare Sample prep_sample->capillary:inlet detector Detector capillary->detector power_supply High Voltage Power Supply power_supply->capillary integrate Integrate Peaks detector->integrate calculate Calculate % ee integrate->calculate

References

Computational Modeling of (R)-Dtbm-segphos Transition States: A Comparative Guide for Asymmetric Ketone Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric catalysis, the quest for highly efficient and enantioselective catalysts is paramount for the synthesis of chiral molecules, particularly in the pharmaceutical and fine chemical industries. The ruthenium-catalyzed asymmetric hydrogenation of prochiral ketones to chiral alcohols stands as a benchmark transformation. The choice of the chiral ligand coordinated to the metal center is the most critical factor in achieving high enantioselectivity. This guide provides a comparative analysis of the computational modeling of transition states involving the (R)-3,5-di-tert-butyl-4-methoxy-SEGPHOS ((R)-Dtbm-segphos) ligand and contrasts its performance with other widely used chiral phosphine (B1218219) ligands, such as (R)-BINAP.

This analysis is supported by a compilation of experimental data and detailed computational methodologies, offering valuable insights for researchers, scientists, and professionals in drug development to guide their catalyst selection and reaction optimization efforts.

Performance Comparison of Chiral Ligands in Ru-Catalyzed Asymmetric Hydrogenation of Acetophenone (B1666503)
Catalyst/LigandSubstrateProduct ee (%)TONTOF (h⁻¹)Conditions
RuCl₂[this compound][(R,R)-DPEN] Acetophenone>99 (R)2,400,000-2-propanol, t-BuOK, 8 atm H₂, 28 °C
RuCl₂[(S)-BINAP][(S,S)-DPEN] Acetophenone97 (R)2,0001002-propanol, 28 °C, 8 atm H₂[1]
RuCl₂[(S)-XylBINAP][(S,S)-DPEN] Acetophenone98 (R)200,000>10,0002-propanol, t-BuOK
trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] Acetophenone82 (R)--2-propanol, 1 atm H₂, RT

Note: A direct comparison of Turnover Frequency (TOF) can be challenging due to variations in reaction conditions across different studies.

Computational Insights into Transition States

Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanism and the origin of enantioselectivity in Ru-catalyzed asymmetric hydrogenation of ketones. While a specific comparative DFT study for this compound in ketone hydrogenation is not available, extensive computational work on catalysts with ligands like BINAP provides a solid framework for understanding the key factors at play.

Mechanism with BINAP-type Ligands:

Computational studies on the hydrogenation of acetophenone with catalysts like trans-[RuCl₂{(S)-binap}{(S,S)-dpen}] have revised the mechanistic understanding of this reaction.[1] It is now suggested that the reaction does not proceed through a six-membered pericyclic transition state as initially proposed. Instead, the key steps involve:

  • Outer-sphere hydride transfer: A hydride moiety is transferred from the ruthenium complex to the ketone in an outer-sphere manner, leading to the formation of an ion pair. This step is often the rate-determining and enantio-determining step.

  • Heterolytic dihydrogen cleavage: The cleavage of the H-H bond is facilitated by the deprotonation of an η²-H₂ ligand within a cationic Ru complex by the chiral conjugate base of the product alcohol.

Factors Influencing Enantioselectivity:

DFT calculations have highlighted several factors that govern the enantioselectivity of the hydrogenation process:

  • Non-covalent Interactions: Weak, non-covalent interactions, such as CH/π interactions between the chiral ligand and the substrate in the transition state, play a crucial role in stabilizing the favored transition state that leads to the major enantiomer. The bulky tert-butyl groups and the methoxy (B1213986) group on the this compound ligand are believed to enhance these directive interactions.

  • Steric Hindrance: The steric bulk of the phosphine ligand creates a well-defined chiral pocket around the metal center. The substrate approaches the catalyst in a way that minimizes steric clashes, and this preferred orientation dictates the face of the ketone that is hydrogenated.

  • Electronic Effects: The electron-donating properties of the ligand influence the reactivity of the ruthenium center. The methoxy groups on the this compound ligand increase its electron-donating ability compared to BINAP, which can impact the catalytic activity.

  • Conjugative Effects: For aromatic ketones, the conjugative effect of the substituent groups plays a significant role in differentiating the two faces of the ketone.

Experimental Protocols

General Procedure for Ru-Catalyzed Asymmetric Hydrogenation of Acetophenone:

In a glovebox, the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂), the chiral diphosphine ligand (e.g., this compound), and the chiral diamine ligand (e.g., (R,R)-DPEN) are dissolved in an appropriate solvent (e.g., 2-propanol). The mixture is stirred at a specified temperature to form the active catalyst. The substrate, acetophenone, is then added, followed by a base (e.g., t-BuOK). The reactor is sealed, purged with hydrogen, and pressurized to the desired hydrogen pressure. The reaction is stirred for a specified time. Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The enantiomeric excess of the product, 1-phenylethanol, is determined by chiral HPLC or GC analysis.

Computational Methodology (Typical DFT Study):

DFT calculations are typically performed using a software package like Gaussian. The geometry of the reactants, intermediates, transition states, and products are optimized using a functional such as B3LYP or M06 with a suitable basis set (e.g., 6-31G(d,p) for main group elements and a LANL2DZ effective core potential for ruthenium). The nature of the stationary points is confirmed by frequency calculations (zero imaginary frequencies for minima and one for transition states). The solvent effects are often included using a continuum solvation model like the Polarizable Continuum Model (PCM). The Gibbs free energies are then calculated to map out the potential energy surface of the reaction and to determine the energy barriers of the key steps.

Visualizing the Catalytic Process

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).

Workflow for Computational Modeling of Transition States

G Computational Modeling Workflow cluster_pre Pre-processing cluster_calc DFT Calculations cluster_post Post-processing & Analysis A Define Reactants & Catalyst B Propose Reaction Mechanism A->B C Geometry Optimization of Stationary Points B->C E Transition State Search (e.g., QST2/3) B->E D Frequency Calculation & Verification C->D G Energy Profile Construction D->G F IRC Calculation E->F F->C F->G H Analysis of Transition State Geometry & NCI G->H I Prediction of Enantioselectivity H->I

Caption: A generalized workflow for the computational modeling of catalytic reaction transition states.

Catalytic Cycle of Ru-Catalyzed Ketone Hydrogenation

G Simplified Catalytic Cycle A [RuCl₂(L₂)(diamine)] Precatalyst B [RuH(L₂)(diamine)]⁺ Active Catalyst A->B + H₂, - HCl C [RuH(H₂)(L₂)(diamine)]⁺ B->C + H₂ D Transition State (Hydride Transfer) B->D + Ketone C->B - H₂ E [Ru(Product)(L₂)(diamine)]⁺ D->E - Product E->B

Caption: A simplified representation of the catalytic cycle for Ru-catalyzed asymmetric ketone hydrogenation.

Logical Comparison of this compound and (R)-BINAP

G Feature Comparison of Chiral Ligands cluster_dtbm This compound cluster_binap (R)-BINAP D1 High Electron Density (Methoxy Groups) D3 Enhanced Non-Covalent Interactions D1->D3 D2 Bulky tert-Butyl Groups D2->D3 D4 Superior Enantioselectivity (Often >99% ee) D3->D4 B1 Well-Established Chiral Backbone B3 Standard for Comparison B1->B3 B2 Lower Steric Hindrance (vs. Dtbm-segphos) B4 High but often Lower Enantioselectivity B2->B4

References

(R)-DTBM-SEGPHOS in Catalysis: A Comparative Guide to Mechanistic Insights and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric catalysis, the choice of a chiral ligand is a critical determinant of reaction efficiency and stereoselectivity. Among the vast arsenal (B13267) of available ligands, (R)-DTBM-SEGPHOS, a bulky and electron-rich biphenyl-based bisphosphine, has emerged as a powerhouse for a range of catalytic transformations. This guide provides a comprehensive mechanistic investigation of this compound catalyzed reactions, presenting a comparative analysis of its performance against other ligands, supported by experimental data and detailed protocols.

Performance in Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, and this compound has demonstrated exceptional efficacy in this arena, particularly in the reduction of challenging substrates. Its unique steric and electronic properties often lead to superior enantioselectivity compared to other widely used phosphine (B1218219) ligands.

Table 1: Comparison of this compound and Other Ligands in the Asymmetric Hydrogenation of Olefins

SubstrateCatalyst SystemS/C RatioConversion (%)ee (%)Reference
Tetrasubstituted Exocyclic OlefinIr/(R)-DTBM-C3-TunePhos--<66[1]
Tetrasubstituted Exocyclic OlefinIr/(R)-f-Binaphane->9979[1]
Tetrasubstituted Exocyclic OlefinIr/(R)-BINAP--<66[1]
(Z)-2-(2-oxo-2H-benzo[b][2][3]oxazin-3(4H)-ylidene)acetateRh/(S)-DTBM-SegPhos->99>99[4]
(Z)-2-(2-oxo-2H-benzo[b][2][3]oxazin-3(4H)-ylidene)acetateRh/(R)-Binap-2287[4]
Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Olefin

This protocol is a general guideline for the Rh-catalyzed asymmetric hydrogenation of a (Z)-2-(2-oxo-2H-benzo[b][2][3]oxazin-3(4H)-ylidene)acetate ester, adapted from literature procedures.[4]

Materials:

  • (Z)-2-(2-oxo-2H-benzo[b][2][3]oxazin-3(4H)-ylidene)acetate substrate

  • [Rh(NBD)₂]BF₄

  • (S)-DTBM-SEGPHOS

  • Anhydrous and degassed solvent (e.g., CH₂Cl₂)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • In a glovebox, a glass liner for the autoclave is charged with the substrate (1.0 equiv), [Rh(NBD)₂]BF₄ (0.01 equiv), and (S)-DTBM-SEGPHOS (0.011 equiv).

  • Anhydrous and degassed solvent is added to dissolve the components.

  • The glass liner is placed inside the autoclave, and the reactor is sealed.

  • The autoclave is purged with hydrogen gas several times.

  • The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 50 atm).

  • The reaction mixture is stirred at a specified temperature (e.g., 25 °C) for a designated time (e.g., 12 h).

  • Upon completion, the autoclave is carefully depressurized.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the chiral product.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Mechanistic Insights into Palladium-Catalyzed Kinetic Resolution

This compound has proven to be a highly effective ligand in the palladium-catalyzed kinetic resolution of racemic mixtures, enabling the synthesis of enantioenriched compounds. A notable example is the kinetic resolution of tertiary propargylic alcohols.

Table 2: Performance of Pd(this compound)Cl₂ in the Kinetic Resolution of a Racemic Tertiary Propargylic Alcohol

SubstrateCatalystAdditiveYield of Recovered Alcohol (%)ee of Recovered Alcohol (%)Yield of Acid Product (%)ee of Acid Product (%)Reference
rac-2-phenyloct-3-yn-2-olPd(this compound)Cl₂(PhO)₂POOH46984591[3][5]

The proposed mechanism for this transformation involves the in-situ reduction of the Pd(II) precatalyst to a catalytically active Pd(0) species. This Pd(0) complex then preferentially reacts with one enantiomer of the racemic propargylic alcohol.

G Precatalyst Pd(this compound)Cl₂ Pd0 Pd(0)(this compound) Precatalyst->Pd0 Reduction Intermediate Allenylpalladium Intermediate Pd0->Intermediate Oxidative Addition (with (R)-1) Racemic_Alcohol Racemic Propargylic Alcohol (rac-1) R_Alcohol (R)-1 Racemic_Alcohol->R_Alcohol S_Alcohol Unreacted (S)-1 (enantioenriched) R_Alcohol->Intermediate Acid_Product 2,3-Allenoic Acid Product (R)-2 Intermediate->Acid_Product Carboxylation & Reductive Elimination G Phosphine (S)-DTBM-SEGPHOS (P*) Active_Species [P*-Cl]⁺ Succinimide⁻ Phosphine->Active_Species NCS N-Chlorosuccinimide (NCS) NCS->Active_Species Haliranium_Ion Chloriranium Ion Intermediate Active_Species->Haliranium_Ion Allylic_Amide Allylic Amide Allylic_Amide->Haliranium_Ion Electrophilic Attack Oxazoline Chiral Oxazoline Haliranium_Ion->Oxazoline Intramolecular Ring Opening

References

(R)-Dtbm-segphos in C-N Coupling: A Comparative Guide to Substrate Scope and Limitations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed carbon-nitrogen (C-N) cross-coupling reaction, particularly the Buchwald-Hartwig amination, stands as a cornerstone of modern organic synthesis, enabling the formation of arylamines that are prevalent in pharmaceuticals, agrochemicals, and functional materials. The choice of ligand is paramount to the success of these transformations, dictating catalyst activity, substrate scope, and functional group tolerance. This guide provides a comparative analysis of the substrate scope and limitations of the chiral diphosphine ligand (R)-Dtbm-segphos in C-N coupling reactions, benchmarked against widely used alternative ligands.

While this compound, with its rigid backbone and bulky di-tert-butyl-methoxyphenyl substituents, has demonstrated exceptional performance in a variety of asymmetric catalytic reactions, its application in palladium-catalyzed C-N coupling is not extensively documented in the scientific literature. This notable absence suggests a significant limitation in its substrate scope for this particular transformation. In contrast, ligands from the Buchwald and Josiphos families have been extensively optimized and are the catalysts of choice for a broad range of C-N coupling reactions.

Performance Comparison of Phosphine (B1218219) Ligands in C-N Coupling

To provide a clear benchmark, the following tables summarize the performance of commonly employed phosphine ligands in the Buchwald-Hartwig amination of various aryl halides with different amine coupling partners. The data presented is compiled from representative literature and highlights the yields achieved for these alternative catalysts. The lack of corresponding data for this compound underscores its limited application in this area.

Table 1: Palladium-Catalyzed Amination of Aryl Chlorides

EntryAryl ChlorideAmineLigandCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)Reference
14-ChlorotolueneMorpholineXPhosPd₂(dba)₃ / XPhosTolueneNaOtBu1001898[1]
24-ChlorotolueneAnilineRuPhosPd(OAc)₂ / RuPhosTolueneK₃PO₄1002495[2]
32-Chlorotoluenen-HexylamineBrettPhos[Pd(allyl)Cl]₂ / BrettPhost-BuOHK₃PO₄1001892[2]
44-ChloroanisolePiperidineJosiphos (SL-J009-1)Pd(OAc)₂ / JosiphosTolueneNaOtBu802>99[3]

Table 2: Palladium-Catalyzed Amination of Aryl Bromides

EntryAryl BromideAmineLigandCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)Reference
14-BromotolueneDi-n-butylamineRuPhosPd(OAc)₂ / RuPhosDioxaneCs₂CO₃1001896[2]
21-Bromo-4-(trifluoromethyl)benzeneBenzylamineXPhosPd₂(dba)₃ / XPhosTolueneNaOtBu801897[1]
32-BromopyridineMorpholineBrettPhos[Pd(allyl)Cl]₂ / BrettPhost-BuOHK₃PO₄1001894[2]
44-BromobenzonitrileAnilineJosiphos (SL-J002-1)Pd(OAc)₂ / JosiphosTolueneNaOtBu1002498[3]

Experimental Protocols

A general experimental procedure for a palladium-catalyzed C-N cross-coupling reaction is provided below. This protocol can be adapted for specific substrates and catalyst systems.

General Procedure for Buchwald-Hartwig Amination:

An oven-dried Schlenk tube or vial equipped with a magnetic stir bar is charged with the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 1.4-2.0 equiv). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The aryl halide (1.0 equiv), the amine (1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) are then added via syringe. The reaction mixture is sealed and heated in an oil bath at the specified temperature with vigorous stirring for the indicated time.

Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired arylamine.

Visualizing the Catalytic Process

The following diagrams illustrate the fundamental steps of the Buchwald-Hartwig amination catalytic cycle and a decision-making workflow for ligand selection based on substrate characteristics.

Buchwald_Hartwig_Cycle Pd0 [Pd(0)L_n] OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide [L_nPd(II)(Ar)(X)] OxAdd->PdII_halide Amine_assoc Amine Association PdII_halide->Amine_assoc HNR'R'' PdII_amine [L_nPd(II)(Ar)(NHR'R'')]+X- Amine_assoc->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido [L_nPd(II)(Ar)(NR'R'')] Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Ligand_Selection cluster_0 Substrate Analysis cluster_1 Ligand Choice cluster_2 Amine Type cluster_3 Ligand Refinement Aryl_Halide Aryl Halide Type Chloride Aryl Chloride (less reactive) Aryl_Halide->Chloride Bromide Aryl Bromide (more reactive) Aryl_Halide->Bromide Bulky_Ligand Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) Chloride->Bulky_Ligand Standard_Ligand Standard Biaryl Phosphine (e.g., SPhos) Bromide->Standard_Ligand Amine_Type Amine Steric Hindrance Bulky_Ligand->Amine_Type Standard_Ligand->Amine_Type Hindered_Amine Hindered Amine Amine_Type->Hindered_Amine Unhindered_Amine Unhindered Amine Amine_Type->Unhindered_Amine Specialized_Ligand Specialized Ligand (e.g., BrettPhos for primary amines) Hindered_Amine->Specialized_Ligand General_Ligand General Purpose Ligand (e.g., RuPhos for secondary amines) Unhindered_Amine->General_Ligand

Figure 2: A simplified decision workflow for ligand selection in C-N coupling.

Conclusion

The evidence from the current body of scientific literature strongly indicates that while this compound is a highly effective ligand for certain asymmetric transformations, its application and substrate scope in palladium-catalyzed C-N coupling reactions are severely limited. Researchers and drug development professionals seeking to perform Buchwald-Hartwig aminations would be better served by employing well-established and broadly applicable ligands such as those from the Buchwald (e.g., XPhos, RuPhos, BrettPhos) and Josiphos families. These ligands have a proven track record of high performance across a wide array of aryl halides and amine nucleophiles, including challenging substrates, making them the more reliable and versatile choice for C-N bond formation. The lack of data for this compound in this context is a critical limitation, and its use would necessitate extensive, high-risk exploratory screening with no guarantee of success.

References

A Comparative Analysis of Electronic and Steric Effects in SEGPHOS Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of asymmetric catalysis, the development of "privileged" chiral ligands has been a pivotal driver of progress. Among these, SEGPHOS, a C₂-symmetric atropisomeric bisphosphine ligand developed by Takasago International Corporation, has established itself as a cornerstone for achieving high enantioselectivity in a myriad of transition metal-catalyzed reactions.[1][2] Its unique structural framework, characterized by a narrow dihedral angle in its 4,4'-bi-1,3-benzodioxole backbone, distinguishes it from its predecessor, BINAP, and is credited for its often superior catalytic activity and enantioselectivity.[3][4] This guide provides a comprehensive comparative analysis of the electronic and steric effects of SEGPHOS and its prominent derivatives, DM-SEGPHOS and DTBM-SEGPHOS, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to aid researchers in ligand selection and catalyst design.

Unraveling the Electronic and Steric Landscape of SEGPHOS Ligands

The efficacy of a chiral ligand in asymmetric catalysis is intricately linked to its electronic and steric properties. These factors govern the coordination geometry of the metal complex, the binding of the substrate, and the energetics of the transition states, ultimately dictating the stereochemical outcome of the reaction.

Electronic Effects: The electronic nature of the phosphine (B1218219) substituents directly influences the electron density at the metal center. More electron-donating ligands increase the electron density on the metal, which can enhance back-bonding to unsaturated substrates and influence the catalytic activity. The Tolman Electronic Parameter (TEP), determined by the C-O stretching frequency of a [LNi(CO)₃] complex, provides a quantitative measure of a ligand's net electron-donating ability.[5] A lower TEP value indicates a more electron-donating ligand.

Steric Effects: The steric bulk of a ligand is crucial for creating a well-defined chiral pocket around the metal center, which enables stereodiscrimination of the substrate's prochiral faces. The cone angle is a widely used metric to quantify the steric hindrance of a phosphine ligand.[6] A larger cone angle signifies greater steric bulk. The dihedral angle of the biaryl backbone is another critical steric parameter for atropisomeric ligands like SEGPHOS, as it dictates the geometry of the chiral environment.

A Quantitative Comparison

To facilitate a direct comparison, the following table summarizes the key electronic and steric parameters for SEGPHOS and its derivatives.

LigandSubstituent on PhosphorusTolman Electronic Parameter (TEP, cm⁻¹) (Calculated)Dihedral Angle of Ru-Complex (°)
SEGPHOS Phenyl2067.5[7]64.99[2][8]
DM-SEGPHOS 3,5-Dimethylphenyl (Xylyl)Not availableNot available
DTBM-SEGPHOS 3,5-Di-tert-butyl-4-methoxyphenylNot availableNot available

The 3,5-dimethylphenyl groups in DM-SEGPHOS are more electron-donating than the phenyl groups of SEGPHOS, leading to a more electron-rich metal center.[1] The 3,5-di-tert-butyl-4-methoxyphenyl substituents in DTBM-SEGPHOS are even more electron-donating and significantly bulkier, thereby exerting a more pronounced steric and electronic influence.[9]

Experimental Protocols

To provide practical guidance for researchers, detailed experimental protocols for the synthesis of a representative SEGPHOS ligand and its application in a benchmark asymmetric hydrogenation reaction are outlined below.

Synthesis of (S)-SEGPHOS

The synthesis of SEGPHOS typically involves an Ullmann-type coupling to construct the biaryl backbone, followed by phosphinylation and resolution.

Experimental Workflow for (S)-SEGPHOS Synthesis

G cluster_0 Biaryl Backbone Synthesis cluster_1 Phosphinylation and Resolution A Starting Material (e.g., 5-iodo-1,3-benzodioxole) B Ullmann Coupling (Copper catalyst, high temp.) A->B C Racemic Biaryl B->C D Lithiation (n-BuLi) C->D E Phosphinylation (ClPPh₂) D->E F Racemic SEGPHOS E->F G Chiral Resolution (e.g., with a chiral palladium complex) F->G H (S)-SEGPHOS G->H

Caption: A generalized workflow for the synthesis of (S)-SEGPHOS.

Detailed Protocol:

  • Ullmann Coupling: A mixture of 5-iodo-1,3-benzodioxole and activated copper powder is heated at high temperature (e.g., 200-250 °C) in a high-boiling solvent such as DMF or under solvent-free conditions to yield the racemic 4,4'-bi-1,3-benzodioxole.

  • Purification: The crude product is purified by column chromatography or recrystallization.

  • Lithiation and Phosphinylation: The racemic biaryl is treated with n-butyllithium in an ethereal solvent at low temperature, followed by the addition of chlorodiphenylphosphine (B86185) to introduce the phosphino (B1201336) groups, yielding racemic SEGPHOS.

  • Resolution: The racemic SEGPHOS is resolved into its enantiomers using a chiral resolving agent, such as a chiral palladium complex, followed by separation of the diastereomeric complexes and decomplexation to afford the enantiopure (S)-SEGPHOS.

Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This reaction is a standard benchmark for evaluating the performance of chiral phosphine ligands in asymmetric hydrogenation.

Experimental Workflow for Asymmetric Hydrogenation

G A Catalyst Preparation ([Rh(COD)₂]BF₄ + (S)-SEGPHOS in degassed solvent) B Substrate Addition (Methyl (Z)-α-acetamidocinnamate) A->B C Hydrogenation (H₂ pressure, rt) B->C D Reaction Work-up (Solvent removal) C->D E Purification (Column chromatography) D->E F Chiral Product (Methyl (S)-N-acetylphenylalaninate) E->F G Analysis (Chiral HPLC for ee) F->G

Caption: A typical workflow for rhodium-catalyzed asymmetric hydrogenation.

Detailed Protocol:

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and (S)-SEGPHOS (1.1 mol%). A degassed solvent (e.g., methanol (B129727) or dichloromethane) is added, and the mixture is stirred at room temperature for 20-30 minutes to form the catalyst solution.

  • Reaction Setup: The substrate, methyl (Z)-α-acetamidocinnamate, is added to the catalyst solution.

  • Hydrogenation: The flask is connected to a hydrogen line, purged with hydrogen several times, and then pressurized to the desired hydrogen pressure (e.g., 1-10 atm). The reaction is stirred vigorously at room temperature until the substrate is fully consumed (monitored by TLC or GC).

  • Work-up and Analysis: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the product. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

The Interplay of Steric and Electronic Effects on Catalysis

The superior performance of SEGPHOS and its derivatives often arises from a synergistic interplay of their electronic and steric properties.

G cluster_0 Ligand Properties cluster_1 Catalyst-Substrate Interaction Electronic Electronic Effects (Electron-donating/withdrawing) Metal Metal Center (e.g., Rh, Ru) Electronic->Metal Modulates reactivity Steric Steric Effects (Cone angle, Dihedral angle) Steric->Metal Creates chiral pocket Substrate Substrate Metal->Substrate Coordinates Outcome Catalytic Outcome (Activity, Enantioselectivity) Metal->Outcome Substrate->Outcome

Caption: Influence of electronic and steric effects on catalytic outcome.

The narrower dihedral angle of SEGPHOS compared to BINAP results in a more rigid and compact chiral environment around the metal center.[2][4] This can lead to more effective discrimination between the two faces of a prochiral substrate, resulting in higher enantioselectivity.

The electronic modifications in DM-SEGPHOS and DTBM-SEGPHOS allow for the fine-tuning of the catalyst's reactivity. The increased electron-donating ability of these derivatives can enhance the catalytic activity in certain reactions by stabilizing electron-deficient transition states or promoting oxidative addition steps.[1] Conversely, the increased steric bulk of DTBM-SEGPHOS can be advantageous in reactions where a highly crowded chiral pocket is necessary to achieve high enantioselectivity.[9]

Conclusion

SEGPHOS and its derivatives represent a powerful class of chiral ligands for asymmetric catalysis. Their unique structural and electronic properties, which can be systematically tuned, have enabled the development of highly efficient and enantioselective catalytic systems for a wide range of chemical transformations. This guide has provided a comparative overview of the electronic and steric effects of these ligands, supported by available quantitative data and detailed experimental protocols. By understanding the fundamental principles that govern their performance, researchers can make more informed decisions in ligand selection and catalyst design, ultimately accelerating the discovery and development of new chiral molecules for applications in research, medicine, and industry.

References

(R)-Dtbm-segphos: A Comparative Guide to its Catalytic Activity in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Dtbm-segphos has established itself as a highly effective chiral ligand in asymmetric catalysis, particularly in hydrogenation reactions critical for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries. Its unique structural features, characterized by bulky 3,5-di-tert-butyl-4-methoxyphenyl groups, create a sterically demanding and electron-rich environment around the metal center. This often leads to superior enantioselectivity and catalytic activity compared to other privileged ligands, especially in challenging transformations. This guide provides a comparative analysis of this compound's performance against other common chiral ligands, supported by experimental data and detailed protocols.

Performance Comparison in Asymmetric Hydrogenation

The efficacy of a chiral ligand is best assessed through direct comparison in specific catalytic reactions. The following tables summarize the performance of this compound and its analogues, as well as other widely used ligands, in the asymmetric hydrogenation of ketones and enamides.

Asymmetric Hydrogenation of Ketones

The reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. Ruthenium-catalyzed asymmetric hydrogenation is a widely employed method for this purpose.

Table 1: Comparative Performance in Ru-Catalyzed Asymmetric Hydrogenation of Methyl Acetoacetate

LigandCatalyst SystemS/C RatioYield (%)ee (%)Reference
(R)-SEGPHOSRuBr₂[(R)-SEGPHOS]1000010098BenchChem
(R)-DM-SEGPHOSRuBr₂[(R)-DM-SEGPHOS]1000010099BenchChem
This compound RuBr₂[this compound] 10000 100 >99 BenchChem
(R)-BINAPRuBr₂[(R)-BINAP]1000010099

As the data in Table 1 indicates, while all SEGPHOS-type ligands exhibit excellent performance, this compound provides the highest enantiomeric excess for the hydrogenation of methyl acetoacetate, highlighting the beneficial effect of its increased steric bulk and electron-donating properties.

Asymmetric Hydrogenation of Enamides

The asymmetric hydrogenation of enamides is a key method for the synthesis of chiral amines. Rhodium complexes are often the catalysts of choice for this transformation. While direct side-by-side data is scarce, literature suggests that for electron-rich olefins like enamides, ligands with specific structural features are crucial for high enantioselectivity. For instance, in the Rh-catalyzed hydrogenation of enamides, diphenylphosphino-bearing ligands such as BINAP, DIOP, and CHIRAPHOS have been reported to yield significantly lower enantioselectivities (less than 60% ee). In contrast, ligands like (R,R)-BICP have demonstrated high efficiency.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of these catalytic systems.

General Procedure for Ru-Catalyzed Asymmetric Hydrogenation of β-Ketoesters

This protocol provides a general guideline for the asymmetric hydrogenation of a β-ketoester using a Ru-(R)-Dtbm-segphos catalyst.

Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, [RuCl₂(benzene)]₂ (1.0 mol%) and this compound (2.2 mol%) are dissolved in anhydrous, degassed dimethylformamide (DMF). The mixture is stirred at 100°C for 10 minutes to form the active catalyst.

Hydrogenation Reaction:

  • To a high-pressure autoclave containing a stirrer bar, add the β-ketoester substrate (1.0 mmol).

  • Add the freshly prepared catalyst solution via syringe.

  • Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 4-100 atm).

  • Stir the reaction at the desired temperature (e.g., 23-100°C) for the specified time.

  • After the reaction, cool the autoclave to room temperature and carefully release the pressure.

  • The conversion and enantiomeric excess of the product are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.

General Procedure for Rh-Catalyzed Asymmetric Hydrogenation of Enamides

This protocol outlines a general procedure for the in-situ generation of a Rh-(R)-Dtbm-segphos catalyst and its use in the asymmetric hydrogenation of enamides.

Catalyst Generation:

  • In a Schlenk flask under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.2 mol%) in a degassed solvent such as toluene (B28343) or methanol.

  • Stir the solution at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.

Hydrogenation Reaction:

  • In a separate Schlenk flask or autoclave, dissolve the enamide substrate (1.0 mmol) in the same degassed solvent.

  • Transfer the catalyst solution to the substrate solution via cannula or syringe.

  • Purge the reaction vessel with hydrogen gas (three cycles) and then pressurize to the desired pressure (e.g., 40 psi).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC, GC, or LC-MS).

  • Carefully vent the hydrogen and concentrate the reaction mixture under reduced pressure.

  • The residue can be purified by column chromatography on silica (B1680970) gel. The enantiomeric excess is determined by chiral HPLC or GC.

Visualizing the Catalytic Process

To better understand the components and workflow of this compound catalyzed reactions, the following diagrams are provided.

G cluster_0 Ligand Family: SEGPHOS SEGPHOS SEGPHOS (Parent Ligand) DM_SEGPHOS DM-SEGPHOS SEGPHOS->DM_SEGPHOS Increased Steric Bulk Fc_Segphos Fc-Segphos SEGPHOS->Fc_Segphos Introduction of Ferrocenyl Moiety DTBM_SEGPHOS This compound DM_SEGPHOS->DTBM_SEGPHOS Further Steric & Electronic Modification

Figure 1. Logical relationship of the SEGPHOS ligand family.

G start Start catalyst_prep Catalyst Preparation (in-situ) [Metal Precursor + this compound] start->catalyst_prep reactor_setup Reactor Setup [Substrate + Solvent] catalyst_prep->reactor_setup hydrogenation Asymmetric Hydrogenation [H₂ Pressure, Temperature, Time] reactor_setup->hydrogenation workup Reaction Work-up [Pressure Release, Solvent Removal] hydrogenation->workup analysis Analysis [Conversion (GC/HPLC), ee% (Chiral GC/HPLC)] workup->analysis end End analysis->end

Figure 2. Experimental workflow for asymmetric hydrogenation.

A Comparative Analysis of (R)- and (S)-Dtbm-segphos in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric catalysis, the choice of chiral ligand is paramount to achieving high enantioselectivity. The (R)- and (S)-enantiomers of the bulky and electron-rich bisphosphine ligand, 3,5-di-tert-butyl-4-methoxyphenyl)phosphine]-4,4'-bi-1,3-benzodioxole (Dtbm-segphos), have emerged as highly effective in a variety of metal-catalyzed reactions. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers in ligand selection for stereoselective synthesis.

As a fundamental principle of asymmetric catalysis, the use of enantiomeric ligands, such as (R)- and (S)-Dtbm-segphos, under identical reaction conditions, directs the formation of the corresponding enantiomeric products. While one enantiomer of the ligand will preferentially catalyze the formation of the (R)-product, the other will favor the (S)-product, typically with a similar magnitude of enantioselectivity.

Performance in Asymmetric Hydrogenation

A prime example of the application of Dtbm-segphos ligands is in the asymmetric hydrogenation of prochiral olefins and ketones. For instance, in the rhodium-catalyzed asymmetric hydrogenation of various substrates, the catalyst derived from (S)-Dtbm-segphos has been shown to produce the (S)-enantiomer of the hydrogenated product in high enantiomeric excess (e.e.). Conversely, employing the (R)-Dtbm-segphos ligand under the same conditions would be expected to yield the (R)-product with a comparable level of stereocontrol.

Data Summary

The following table summarizes the expected comparative performance based on the established principles of asymmetric catalysis and data from studies using a single enantiomer.

ReactionSubstrateCatalyst PrecursorLigandProduct EnantiomerEnantiomeric Excess (e.e.)
Asymmetric HydrogenationBenzofuran derivativeRhodium/Hafnium complex(S)-Dtbm-segphos(S)Up to 99%[1]
Asymmetric HydrogenationBenzofuran derivativeRhodium/Hafnium complexThis compound(R)Expected up to 99%

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of Benzofurans with a Rh/Hf/(S)‐DTBM‐SEGPHOS Catalyst:

This protocol is based on a reported method for asymmetric hydrogenation utilizing the (S)-Dtbm-segphos ligand[1]. The procedure for the (R)-enantiomer would be identical, with the substitution of this compound.

Materials:

  • Rhodium/Hafnium bimetallic precursor

  • (S)-Dtbm-segphos or this compound

  • Substrate (e.g., a substituted benzofuran)

  • High-purity hydrogen gas

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

Procedure:

  • In a glovebox, the rhodium/hafnium precursor and the chiral ligand ((S)- or this compound) are dissolved in the anhydrous, degassed solvent in a high-pressure autoclave.

  • The solution is stirred at room temperature for a specified time to allow for the formation of the active catalyst complex.

  • The substrate is then added to the autoclave.

  • The autoclave is sealed, removed from the glovebox, and then purged several times with high-purity hydrogen gas.

  • The reaction is pressurized with hydrogen to the desired pressure and stirred at a specific temperature for the required duration.

  • Upon completion, the autoclave is carefully depressurized.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

  • The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Logical Relationship of Chiral Ligand to Product Stereochemistry

The choice between the (R) and (S) enantiomers of the Dtbm-segphos ligand directly dictates the stereochemical outcome of the reaction. This relationship can be visualized as a clear decision pathway in the experimental design.

G Stereochemical Control Pathway cluster_ligand Chiral Ligand Selection cluster_reaction Asymmetric Catalytic Reaction cluster_product Stereochemical Outcome R_Ligand This compound Reaction Metal-Catalyzed Transformation (e.g., Asymmetric Hydrogenation) R_Ligand->Reaction Directs 'Re' face attack S_Ligand (S)-Dtbm-segphos S_Ligand->Reaction Directs 'Si' face attack R_Product (R)-Product Reaction->R_Product Forms (R)-enantiomer S_Product (S)-Product Reaction->S_Product Forms (S)-enantiomer

Caption: Choice of (R)- or (S)-Dtbm-segphos determines the product enantiomer.

References

Safety Operating Guide

Proper Disposal of (R)-Dtbm-segphos: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Dtbm-segphos is a combustible solid and is classified as highly hazardous to water. Proper disposal is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, a chiral phosphine (B1218219) ligand, should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[1] Due to its sensitivity to air and moisture, it is advisable to handle the compound under an inert atmosphere where possible.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key hazard and identification data for this compound.

PropertyValueSource
CAS Number 566940-03-2
Molecular Formula C₇₄H₁₀₀O₈P₂
Physical Form Powder
Storage Class Code 11 - Combustible Solids
Water Hazard Class (WGK) 3 - Highly hazardous to water

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations for hazardous waste.[2] The following protocol outlines the necessary steps for its safe disposal.

1. Waste Identification and Segregation:

  • Solid Waste: Collect any solid this compound, including residues and contaminated items (e.g., weighing paper, spatulas), in a dedicated, clearly labeled hazardous waste container.[3] The container must be compatible with the chemical and have a secure, leak-proof closure.[2]

  • Contaminated Solvents: If this compound is in solution, it should be disposed of as hazardous chemical waste. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or toluene). The rinsate must be collected and disposed of as hazardous chemical waste. The rinsed container can then be disposed of according to institutional guidelines for empty chemical containers.

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole" or "this compound".[4]

  • The label should also include the date of accumulation and the specific hazards (e.g., "Combustible Solid," "Water Hazard").[3]

3. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[5]

  • The SAA should be a secure, well-ventilated area away from sources of ignition and incompatible materials.[2]

  • Ensure secondary containment is used to prevent spills.

4. Professional Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental services contractor or your institution's Environmental Health and Safety (EHS) department.[3]

  • Provide the waste manifest or any other required documentation to the disposal service.

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Identify this compound Waste B Solid Waste (powder, residue) A->B C Liquid Waste (in solution) A->C D Empty Container A->D E Collect in Labeled Hazardous Waste Container B->E C->E F Triple-Rinse with Appropriate Solvent D->F I Store in Satellite Accumulation Area (SAA) E->I G Collect Rinsate as Hazardous Waste F->G H Dispose of Rinsed Container per Institutional Policy F->H G->E J Arrange for Professional Disposal (EHS) I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (R)-Dtbm-segphos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of (R)-Dtbm-segphos, a sophisticated organophosphorus compound utilized as a chiral ligand in asymmetric catalysis. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your research.

Understanding the Hazards

This compound is an air-sensitive solid. While specific toxicity data is limited, its classification as a phosphine (B1218219) derivative necessitates cautious handling to prevent potential respiratory, skin, and eye irritation. The primary operational hazard stems from its reactivity with atmospheric oxygen and moisture, which can degrade the compound and potentially lead to pyrophoric behavior, especially in finely divided states or in the presence of residual solvents.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure and physical hazards. The following table summarizes the required and recommended PPE for various operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile or neoprene glovesStandard lab coatNot generally required
Weighing & Transfer (in open air) Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesFlame-retardant lab coatRecommended: N95 respirator
Weighing & Transfer (in glovebox) Safety glassesNitrile or neoprene glovesStandard lab coatNot applicable
Reaction Setup & Workup Chemical splash goggles or face shieldNitrile or neoprene glovesFlame-retardant lab coatIf outside a fume hood, a NIOSH-approved respirator with organic vapor cartridges is recommended.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a flame-retardant lab coatNIOSH-approved respirator with organic vapor cartridges and particulate filter
Waste Disposal Chemical splash gogglesNitrile or neoprene glovesFlame-retardant lab coatNot generally required if handling sealed waste containers

Step-by-Step Handling Procedures

To minimize exposure and prevent degradation of this compound, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Inert Atmosphere Operations

For optimal safety and product integrity, it is highly recommended to handle this compound inside a glovebox. If a glovebox is unavailable, a Schlenk line can be used with proper technique.

Glovebox Procedure:

  • Preparation: Ensure the glovebox antechamber is properly evacuated and refilled with an inert gas at least three times before introducing the reagent vial and necessary equipment (spatulas, weigh boats, vials).

  • Equilibration: Allow the sealed vial of this compound to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Dispensing: Carefully open the vial and quickly dispense the desired amount of the solid.

  • Sealing: Securely reseal the original container and remove it and the prepared sample from the glovebox via the antechamber.

Schlenk Line Procedure:

  • Glassware Preparation: All glassware must be oven-dried and allowed to cool under a stream of inert gas.

  • Inerting the Reagent Vial: With a gentle positive pressure of inert gas flowing through the Schlenk line, briefly remove the cap of the this compound vial and replace it with a septum. Insert a needle connected to the inert gas supply to maintain a positive pressure.

  • Transfer: Use a nitrogen-purged spatula or a solid addition funnel to transfer the solid to the reaction vessel under a positive flow of inert gas.

Spill and Emergency Procedures

Spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: If the spill is small and you are trained to handle it, cover the spill with an inert absorbent material such as sand or vermiculite.

  • Neutralize (for small spills): Cautiously add a compatible solvent (e.g., toluene) to slurry the mixture. Slowly quench the slurry by adding a solution of a mild oxidizing agent, such as sodium hypochlorite, while stirring and cooling in an ice bath.

  • Collect: Scoop the neutralized mixture into a designated waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.

Fire:

  • Use a Class D dry powder extinguisher. Do not use water, carbon dioxide, or halogenated extinguishing agents.

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Collection: Collect all contaminated materials (e.g., absorbent pads, gloves, weigh boats) in a clearly labeled, sealed, and compatible waste container.

  • Quenching: Unused or waste this compound should be quenched before disposal. A recommended procedure is to suspend the material in an inert solvent like toluene (B28343) and slowly add a mild oxidizing agent (e.g., a dilute solution of sodium hypochlorite) with stirring and cooling. The reaction should be monitored for any signs of exotherm.

  • Labeling and Storage: The quenched waste container must be clearly labeled with its contents and stored in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Handling this compound inert_atmosphere Is the operation under an inert atmosphere (glovebox/Schlenk line)? start->inert_atmosphere open_air Operation in open air (e.g., weighing on a benchtop) inert_atmosphere->open_air No glovebox Glovebox Operation inert_atmosphere->glovebox Yes enhanced_ppe Enhanced PPE: - Chemical splash goggles - Double gloves - Flame-retardant lab coat - N95 respirator recommended open_air->enhanced_ppe standard_ppe Standard PPE: - Safety glasses - Nitrile/neoprene gloves - Lab coat glovebox->standard_ppe schlenk Schlenk Line Operation spill_or_cleanup Is there a spill or are you performing cleanup? full_ppe Full PPE: - Chemical splash goggles & face shield - Heavy-duty gloves - Chemical-resistant apron - NIOSH-approved respirator spill_or_cleanup->full_ppe Yes end End: Proceed with operation spill_or_cleanup->end No standard_ppe->spill_or_cleanup enhanced_ppe->spill_or_cleanup full_ppe->end

Caption: A flowchart for determining the appropriate PPE for this compound handling.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Dtbm-segphos
Reactant of Route 2
Reactant of Route 2
(R)-Dtbm-segphos

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.